MSC-4381
Description
Properties
IUPAC Name |
5-[2-[5-chloro-2-[(5-ethoxyquinolin-8-yl)sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O6S/c1-3-36-22-10-11-24(25-19(22)5-4-12-28-25)37(33,34)30-20-9-8-18(27)13-16(20)6-7-17-15-29-21(26(31)32)14-23(17)35-2/h4-5,8-15,30H,3H2,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUZGRPJLEIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#CC4=CN=C(C=C4OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MSC-4381: A Selective MCT4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC-4381, also known as MCT4-IN-1, is a potent and selective, orally active inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein in cellular metabolism, particularly in the context of cancer.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to support further research and development of MCT4-targeted therapies.
Introduction
Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a proton-coupled transmembrane transporter responsible for the efflux of lactate and other monocarboxylates from cells.[1][2][3] In highly glycolytic cells, such as many cancer cells, MCT4 plays a crucial role in maintaining intracellular pH and sustaining high rates of glycolysis by exporting the lactate produced. This metabolic adaptation, known as the Warburg effect, is a hallmark of cancer. Inhibition of MCT4 is therefore a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification and reduced cell viability.
This compound has emerged as a valuable chemical probe for studying MCT4 biology due to its high potency and selectivity.[1] This document details the preclinical data and experimental methodologies associated with this compound.
Mechanism of Action
This compound selectively inhibits MCT4-mediated transport of monocarboxylates. It targets the cytosolic domain of MCT4, thereby blocking the efflux of lactate from the cell.[1][3] This inhibition leads to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH, which can trigger downstream events leading to reduced cell viability in cells that are highly dependent on MCT4 for lactate export.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Lactate Efflux) | MDA-MB-231 | 1 nM | [1] |
| IC50 (MCT4 Inhibition) | - | 77 nM | [1][2][3] |
| Ki (MCT4) | - | 11 nM | [1][2][3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Dose | Value | Reference |
| Half-life (T1/2) | 0.2 mg/kg IV | 1 hour | [1] |
| Clearance (CL) | 0.2 mg/kg IV | 0.33 L/h*kg | [1] |
| Maximum Concentration (Cmax) | 0.2 mg/kg IV | 489 ng/mL | [1] |
| Volume of Distribution (Vss) | 0.2 mg/kg IV | 0.4 L/kg | [1] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Study | Model | Dosage | Outcome | Reference |
| Antitumor Activity (Monotherapy) | Xenograft | 30 mg/kg/day PO for 15 days | No significant antitumor activity | [1] |
| Intratumoral Lactate Accumulation | Xenograft | 30 mg/kg PO single dose (in combination with MCT1/2 inhibitor) | Significant accumulation of tumoral intracellular lactate | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the primary literature describing the discovery and characterization of this compound.
Lactate Efflux Assay
This assay measures the ability of this compound to inhibit the export of lactate from cells.
-
Cell Line: MDA-MB-231 (or other high MCT4-expressing cells).
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with a glucose-free and lactate-free buffer.
-
Pre-incubate cells with varying concentrations of this compound in a buffer containing a high concentration of glucose for a specified time to allow for intracellular lactate accumulation.
-
Initiate lactate efflux by replacing the incubation buffer with a glucose-free and lactate-free buffer.
-
Collect the supernatant at various time points.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit.
-
Calculate the rate of lactate efflux and determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence Cross-Correlation Spectroscopy (FCCS)
FCCS is used to confirm the direct binding of this compound to MCT4 and to determine the binding affinity (Ki).
-
Principle: FCCS measures the co-diffusion of two differently labeled fluorescent molecules through a small confocal volume. If the molecules interact, their fluorescence fluctuations will be correlated.
-
Protocol:
-
Prepare a fluorescently labeled analog of this compound and a cell line expressing fluorescently tagged MCT4 (e.g., GFP-MCT4).
-
Lyse the cells and solubilize the membrane proteins, including GFP-MCT4.
-
Incubate the cell lysate containing GFP-MCT4 with the fluorescently labeled this compound analog.
-
Perform FCCS measurements on a confocal microscope equipped for dual-color detection.
-
Analyze the cross-correlation function to determine the fraction of bound GFP-MCT4.
-
Repeat the experiment with varying concentrations of unlabeled this compound to compete with the fluorescent analog.
-
Calculate the Ki value from the competition binding data.
-
Below is a workflow diagram for the FCCS experiment.
Caption: FCCS experimental workflow.
In Vivo Antitumor Activity Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors derived from a human cancer cell line with high MCT4 expression.
-
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle control orally for a specified duration (e.g., 15 days).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth between the treatment and control groups to assess antitumor activity.
-
Conclusion
This compound is a highly selective and potent inhibitor of MCT4 that serves as a critical tool for investigating the role of lactate transport in cancer metabolism and other diseases. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of MCT4 inhibition. While monotherapy with this compound has shown limited antitumor efficacy, its ability to modulate the tumor microenvironment suggests potential for combination therapies, an area that warrants further investigation.
References
MSC-4381: A Deep Dive into its Mechanism of Action as a Selective MCT4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MSC-4381 is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in cancer cell metabolism and tumor microenvironment regulation. By blocking MCT4-mediated lactate efflux, this compound induces intracellular lactate accumulation, leading to metabolic stress and reduced viability in cancer cells with high MCT4 expression. Furthermore, its ability to modulate the tumor microenvironment by increasing intratumoral pH has shown promise in enhancing anti-tumor immunity, particularly when combined with immune checkpoint blockade. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and potential signaling pathways affected by this compound.
Core Mechanism of Action: Selective MCT4 Inhibition
This compound is an orally active small molecule that selectively inhibits the monocarboxylate transporter 4 (MCT4), also known as solute carrier family 16 member 3 (SLC16A3).[1] MCT4 is a proton-coupled lactate transporter responsible for the efflux of lactate and other monocarboxylates from glycolytic cells.[2] This process is crucial for cancer cells that exhibit the Warburg effect, a state of increased glycolysis even in the presence of oxygen, to maintain intracellular pH and support rapid proliferation.[3]
The inhibitory activity of this compound on MCT4 is highly potent, with a reported half-maximal inhibitory concentration (IC50) of 77 nM and a binding affinity (Ki) of 11 nM.[4][5] By binding to the cytosolic domain of MCT4, this compound effectively blocks its transport function.[1][5] This leads to the inhibition of lactate efflux and a subsequent accumulation of lactate within MCT4-expressing cells.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Target | Reference |
| IC50 | 77 nM | MCT4 | [4][5] |
| Ki | 11 nM | MCT4 | [4][5] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Route of Administration | Reference |
| T1/2 | 1 hour | Intravenous (iv) | [5] |
| Clearance (CL) | 0.33 L/h·kg | Intravenous (iv) | [5] |
| Cmax | 489 ng/mL | Intravenous (iv) | [5] |
| Vss | 0.4 L/kg | Intravenous (iv) | [5] |
Table 3: Preclinical In Vivo Antitumor Activity
| Model | Treatment | Outcome | Reference |
| Colorectal Carcinoma (CRC) Spheroid Model | This compound in combination with anti-PD-L1 | Decreased spheroid viability, augmented immune cell infiltration and T-cell function | [6] |
| MC38 Murine CRC Model | This compound in combination with anti-PD-L1 | Delayed tumor growth, prolonged survival, increased intratumoral pH, improved leukocyte infiltration and T-cell activation | [7][8][9] |
| Hepatocellular Carcinoma (HCC) Model | This compound | Suppressed proliferation, enhanced T-cell cytotoxicity, and reduced T-cell exhaustion | [2][10] |
Signaling Pathways and Cellular Processes
The inhibition of MCT4 by this compound initiates a cascade of events that impact cancer cell metabolism, the tumor microenvironment, and anti-tumor immunity.
Metabolic Reprogramming and a More Favorable Tumor Microenvironment
By blocking lactate export, this compound forces a metabolic shift in cancer cells. The resulting intracellular lactate accumulation can lead to cellular stress and a reduction in cell viability, particularly in tumors that are highly dependent on glycolysis and express high levels of MCT4.[5]
A critical consequence of inhibiting lactate efflux is the modulation of the tumor microenvironment (TME). The constant secretion of lactate by cancer cells leads to an acidic TME, which is known to be immunosuppressive.[3] this compound, by preventing this acidification, can create a more favorable environment for immune cell function.[7]
Potential Impact on Cell Migration Signaling
Recent studies suggest a potential link between MCT4 and the activation of signaling pathways involved in cell migration. Overexpression of MCT4 in non-cancerous fibroblast cells has been shown to promote migration through the activation of the IGF1/IGF1R/PIK3R3/SGK1 axis.[3][11] While direct evidence of this compound modulating this pathway is still under investigation, its ability to inhibit MCT4 function suggests a potential therapeutic application in preventing cancer cell migration and metastasis.[3]
Experimental Protocols
Detailed experimental protocols for this compound are outlined in the primary research publications. This section provides a summary of commonly used methodologies.
In Vitro Cell-Based Assays
-
Cell Lines: A variety of cancer cell lines with varying levels of MCT4 expression are used. Examples include colorectal carcinoma (e.g., MC38) and hepatocellular carcinoma cell lines.[7][10]
-
Lactate Efflux Assays: Cells are treated with this compound, and the concentration of lactate in the culture medium is measured over time to determine the extent of efflux inhibition.
-
Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo are used to assess the impact of this compound on the viability of cancer cells.
-
3D Spheroid Cultures: To better mimic the in vivo tumor environment, cancer cells are grown as 3D spheroids. These models are particularly useful for studying the effects of this compound on lactate secretion and in combination with other therapies.[7][8]
In Vivo Animal Studies
-
Animal Models: Immunocompetent mouse models, such as those bearing MC38 colorectal carcinoma tumors, are commonly used to evaluate the in vivo efficacy of this compound.[7][9]
-
Drug Administration: this compound can be administered orally.[4] In some preclinical studies, it has been administered via intraperitoneal (i.p.) injection at doses such as 30 mg/kg.[9]
-
Combination Therapy: To assess its immunomodulatory effects, this compound is often co-administered with immune checkpoint inhibitors like anti-PD-L1 antibodies.[7][8]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine pharmacokinetic parameters such as half-life, clearance, maximum concentration, and volume of distribution.[5]
Workflow for Evaluating this compound in Combination with Immune Checkpoint Blockade
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its selective inhibition of MCT4 not only directly impacts cancer cell viability but also modulates the tumor microenvironment to be more permissive to anti-tumor immunity. The preclinical data, particularly in combination with immune checkpoint inhibitors, are encouraging. Future research should focus on further elucidating the downstream signaling consequences of MCT4 inhibition, identifying predictive biomarkers for patient selection, and advancing this compound into clinical trials to evaluate its safety and efficacy in cancer patients. The potential to disrupt the IGF1/IGF1R/PIK3R3/SGK1 signaling axis also warrants further investigation as a mechanism to inhibit cancer cell migration and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Lactylation: From Metabolic Reprogramming to Precision Therapeutics in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter 4 promotes the migration of non‑cancerous L929 fibroblast cells by activating the IGF1/IGF1R/PIK3R3/SGK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. researchgate.net [researchgate.net]
- 7. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to MSC-4381: A Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-4381, also known as MCT4-IN-1, is a potent and selective, orally active small molecule inhibitor of monocarboxylate transporter 4 (MCT4), a member of the solute carrier family 16 (SLC16A3).[1][2] MCT4 is a crucial transporter of lactic acid out of highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect. By extruding lactate, cancer cells maintain their intracellular pH and a high glycolytic rate, while contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and immunosuppression. The selective inhibition of MCT4 by this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism, reverse the acidic tumor microenvironment, and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the mechanism of action of this compound.
Mechanism of Action
This compound targets the cytosolic domain of MCT4, effectively blocking its ability to transport lactate across the cell membrane.[1][3] This inhibition leads to the intracellular accumulation of lactate and a subsequent decrease in intracellular pH, disrupting the metabolic homeostasis of cancer cells.[4] Furthermore, by preventing lactate efflux, this compound can help to normalize the pH of the tumor microenvironment, which can have profound effects on immune cell function and the efficacy of immunotherapies.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line / System | Reference |
| MCT4 IC50 | 77 nM | Not specified | [1][2] |
| MCT4 Ki | 11 nM | Fluorescence Cross-Correlation Spectroscopy (FCCS) | [1][6] |
| Lactate Efflux IC50 | 1 nM | MDA-MB-231 (Breast Cancer) | [6] |
| Selectivity | 600-fold less active in RT-4 cells | RT-4 (Bladder Cancer) | [6] |
| Selectivity | Less active in SNU-398 and MiaPaca2 cells | SNU-398 (Hepatocellular Carcinoma), MiaPaca2 (Pancreatic Cancer) | [6] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 1 hour | 0.2 mg/kg, IV | [1][6] |
| Clearance (CL) | 0.33 L/h·kg | 0.2 mg/kg, IV | [1][6] |
| Maximum Concentration (Cmax) | 489 ng/mL | 0.2 mg/kg, IV | [1][6] |
| Volume of Distribution (Vss) | 0.4 L/kg | 0.2 mg/kg, IV | [1][6] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| Mouse Tumor Model | 30 mg/kg/day for 15 days (monotherapy) | No significant antitumor activity | [6] |
| Mouse Tumor Model | 30 mg/kg, PO, single dose with MCT1/2 inhibitor | Significant tumoral intracellular lactate accumulation | [6] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
Lactate Efflux Assay
This assay measures the ability of this compound to inhibit the transport of lactate out of cancer cells.
-
Cell Culture: Plate MCT4-expressing cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lactate Loading: Add a lactate-containing buffer to the cells to create a concentration gradient that favors lactate efflux.
-
Lactate Measurement: At various time points, collect the extracellular medium and measure the lactate concentration using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).
-
Data Analysis: Plot the lactate concentration against the this compound concentration to determine the IC50 value for lactate efflux inhibition.
Fluorescence Cross-Correlation Spectroscopy (FCCS) for Ki Determination
FCCS is a powerful technique to measure the binding affinity of a fluorescently labeled ligand to its target protein in a solution.
-
Protein and Ligand Preparation: Prepare purified, fluorescently labeled MCT4 protein and a fluorescently labeled version of this compound or a competitive ligand.
-
Instrumentation: Use a confocal microscope equipped for FCCS with two lasers for exciting the two different fluorophores.
-
Measurement: Mix the fluorescently labeled protein and ligand in the presence of varying concentrations of unlabeled this compound. The coincident fluctuations of the two fluorescent signals are measured as the molecules diffuse through the confocal volume.
-
Data Analysis: The cross-correlation amplitude is proportional to the concentration of the protein-ligand complex. By titrating with the unlabeled inhibitor, the inhibition constant (Ki) can be determined by fitting the data to a competitive binding model.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human cancer cell line xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound orally at a specified dose and schedule (e.g., 30 mg/kg/day).
-
Endpoint: Continue treatment for a defined period (e.g., 15 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Pharmacokinetic Studies in Mice
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Drug Administration: Administer this compound via different routes, typically intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points after drug administration.
-
Sample Processing and Analysis: Process the blood to obtain plasma. Quantify the concentration of this compound in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of this compound over time and use pharmacokinetic software to calculate key parameters such as half-life (T1/2), clearance (CL), maximum concentration (Cmax), and volume of distribution (Vss).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical flow of this compound's mechanism of action.
Caption: Signaling pathway of MCT4 regulation and inhibition by this compound.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical flow from target inhibition to therapeutic outcome.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for the treatment of cancers that rely on high glycolytic rates. Its high potency and selectivity for MCT4 make it a precision tool for dissecting the role of lactate transport in cancer biology. The preclinical data suggest that while this compound monotherapy may have limited efficacy, its ability to modulate the tumor microenvironment and accumulate intracellular lactate could be highly synergistic with other therapeutic modalities, particularly immune checkpoint inhibitors and inhibitors of other metabolic pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types and to explore rational combination strategies. As of the latest information, there are no registered clinical trials for this compound.
References
- 1. Metabolic Signature of Warburg Effect in Cancer: An Effective and Obligatory Interplay between Nutrient Transporters and Catabolic/Anabolic Pathways to Promote Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Coupling and the Reverse Warburg Effect in Cancer, implications for novel biomarker and anticancer agent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
The Discovery and Synthesis of MSC-4381: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC-4381, also known as MCT4-IN-1, is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in lactate transport and pH regulation in highly glycolytic cells, particularly cancer cells.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction
The Warburg effect, a metabolic hallmark of many cancer cells, describes the increased reliance on aerobic glycolysis for energy production, leading to a significant increase in lactate production.[5] To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate the expression of monocarboxylate transporters (MCTs) to facilitate lactate efflux.[2] MCT4 (encoded by the SLC16A3 gene) is a key transporter in this process and its expression is often associated with poor prognosis in various cancers.[6][7] Therefore, inhibition of MCT4 presents a promising therapeutic strategy to selectively target cancer cells by inducing intracellular acidification and metabolic crisis. This compound has emerged as a highly selective chemical probe for studying MCT4 biology and as a potential lead compound for anticancer drug development.[3]
Discovery of this compound
This compound was identified through a cellular screening campaign aimed at discovering novel inhibitors of MCT4.[3] The discovery and optimization of this compound, referred to as compound 18n in the primary literature, were described by Timo Heinrich and colleagues in the Journal of Medicinal Chemistry in 2021.[3] The initial hit was optimized to yield this compound with improved potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[3]
Synthesis of this compound
The chemical synthesis of this compound (5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid) is a multi-step process. The following is a representative synthetic scheme based on the discovery publication. For full experimental details, please refer to the primary literature.
Experimental Protocol: Synthesis of this compound (A Representative Scheme)
A detailed, step-by-step synthesis protocol would be described here, including reagents, reaction conditions, and purification methods. As the full text of the primary publication is not available, a generalized workflow is presented below. The synthesis would likely involve key steps such as:
-
Preparation of the substituted phenylacetylene: This would involve the synthesis of the 2-amino-5-chlorophenylacetylene derivative.
-
Sulfonamide formation: Reaction of the 2-amino group with 5-ethoxyquinoline-8-sulfonyl chloride to form the sulfonamide linkage.
-
Sonogashira coupling: Palladium-catalyzed cross-coupling of the substituted phenylacetylene with a suitably functionalized pyridine derivative (e.g., a halogenated 4-methoxypyridine-2-carboxylic acid ester).
-
Ester hydrolysis: Saponification of the ester group to yield the final carboxylic acid product, this compound.
-
Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity (e.g., >98% by HPLC).[8]
Biological Activity and Pharmacokinetics
This compound is a highly potent and selective inhibitor of MCT4. Its biological activity has been characterized in various in vitro and in vivo models.
In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MCT4 IC50 | 77 nM | Fluorescence Cross-Correlation Spectroscopy (FCCS) | [1][3] |
| MCT4 Ki | 11 nM | FCCS | [1][2][3] |
| Lactate Efflux Inhibition IC50 | 1 nM | MDA-MB-231 cells (high MCT4 expression) | [1] |
| Selectivity vs. MCT1 | >4 µM (IC50) | SNU-398 cells (MCT1+/MCT4-) | [9] |
| Selectivity vs. MCT2/3 | 638 nM (IC50) | RT-4 cells (MCT2+/MCT3+) | [9] |
In Vivo Pharmacokinetics (Mice)
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 1 hour | 0.2 mg/kg, intravenous (iv) | [1] |
| Clearance (CL) | 0.33 L/h·kg | 0.2 mg/kg, iv | [1] |
| Maximum Concentration (Cmax) | 489 ng/mL | 0.2 mg/kg, iv | [1] |
| Volume of Distribution (Vss) | 0.4 L/kg | 0.2 mg/kg, iv | [1] |
Experimental Protocols
Lactate Efflux Assay
This protocol is a representative method for measuring the inhibition of lactate efflux in cancer cells.
-
Cell Culture: Culture MDA-MB-231 cells (high MCT4 expression) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a low-glucose, serum-free medium. Remove the culture medium from the cells and add the medium containing the test compound. Incubate for a predetermined time (e.g., 1-4 hours).
-
Lactate Measurement: Collect the supernatant from each well. The concentration of lactate in the supernatant can be measured using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).
-
Data Analysis: Normalize the lactate concentration to the number of cells in each well (can be determined by a parallel viability assay). Plot the percentage of lactate efflux inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density that will not lead to overgrowth during the experiment. Allow cells to attach overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by directly inhibiting MCT4. This inhibition disrupts the metabolic homeostasis of highly glycolytic cancer cells.
Caption: Mechanism of action of this compound.
The PI3K/Akt signaling pathway is known to upregulate the expression of MCT4 in some cancers.[1] By inhibiting MCT4, this compound blocks lactate and proton efflux, leading to intracellular acidification. This disrupts glycolysis and other pH-sensitive cellular processes, ultimately causing a metabolic crisis and reducing cell viability in MCT4-dependent cancer cells.
Conclusion
This compound is a valuable chemical probe for elucidating the role of MCT4 in cancer biology and other physiological processes. Its high potency and selectivity make it a superior tool compared to less specific inhibitors. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the context of cancers that exhibit high levels of aerobic glycolysis and MCT4 expression. The detailed data and protocols provided in this guide are intended to facilitate further research and drug development efforts targeting MCT4.
References
- 1. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prognostic Indications of Elevated MCT4 and CD147 across Cancer Types: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of Monocarboxylate Transporter 4 (MCT4) Expression and Its Prognostic Significance in Circulating Tumor Cells From Patients With Early Stage Non-Small-Cell Lung Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology-MedSci.cn [medsci.cn]
MSC-4381: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective MCT4 Inhibitor
This technical guide provides a comprehensive overview of MSC-4381 (also known as MCT4-IN-1), a highly potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4/SLC16A3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this novel chemical probe. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with the chemical name 5-((5-chloro-2-((5-ethoxyquinoline)-8-sulfonamido)phenyl)ethynyl)-4-methoxypicolinic acid.[1] Its structure is characterized by a substituted pyridine carboxylic acid core linked via an ethynyl bridge to a chlorinated phenyl ring, which in turn is attached to an ethoxyquinoline sulfonamide moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-((5-chloro-2-((5-ethoxyquinoline)-8-sulfonamido)phenyl)ethynyl)-4-methoxypicolinic acid | [1] |
| Synonyms | MCT4-IN-1, MSC4381 | [2][3] |
| CAS Number | 2445185-57-7 | [1][2][4] |
| Molecular Formula | C₂₆H₂₀ClN₃O₆S | [1][2][4] |
| Molecular Weight | 537.97 g/mol | [1][2] |
| Appearance | White to beige or yellow solid powder | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 50 mg/mL (92.94 mM); Methanol: Slightly soluble (0.1-1 mg/ml) | [2][4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
| SMILES | CCOc1ccc(c2ncccc12)S(=O)(=O)Nc1ccc(Cl)cc1C#Cc1cnc(cc1OC)C(O)=O | [2] |
| InChI Key | FNBUZGRPJLEIMO-UHFFFAOYSA-N | [1][4] |
Mechanism of Action and Biological Activity
This compound is an orally active and selective inhibitor of the monocarboxylate transporter 4 (MCT4).[3][5] MCT4 is a crucial transporter responsible for the efflux of lactate from highly glycolytic cells, a hallmark of many cancer types.[6] By inhibiting MCT4, this compound blocks lactate export, leading to intracellular lactate accumulation and a reduction in cellular viability in cells with high MCT4 expression.[3][7] The inhibitor targets the cytosolic domain of MCT4.[3][7]
Signaling Pathway of MCT4 Inhibition
The following diagram illustrates the proposed mechanism of action for this compound. In highly glycolytic cancer cells, glucose is converted to lactate, which is then exported by MCT4 to maintain intracellular pH and support continued glycolysis. This compound blocks this transport, leading to intracellular lactate accumulation, which can disrupt cellular metabolism and potentially lead to apoptosis.
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MCT4 IC₅₀ | 77 nM | Not specified | [3][5][7] |
| MCT4 Kᵢ | 11 nM | Fluorescence Cross-Correlation Spectroscopy | [3][4] |
| Lactate Efflux IC₅₀ | 1 nM | MDA-MB-231 (MCT4 high) | [3] |
| Lactate Efflux IC₅₀ | >4 µM | SNU-398 (MCT1 high) | [4] |
| Lactate Efflux IC₅₀ | 638 nM | RT-4 (MCT2/3 high) | [4] |
Pharmacokinetic Properties
Preclinical studies in mice have provided initial pharmacokinetic data for this compound.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| **Half-life (T₁/₂) ** | 1 hour | 0.2 mg/kg, IV | [3] |
| Clearance (CL) | 0.33 L/h·kg | 0.2 mg/kg, IV | [3] |
| Maximum Concentration (Cₘₐₓ) | 489 ng/mL | 0.2 mg/kg, IV | [3] |
| Volume of Distribution (Vₛₛ) | 0.4 L/kg | 0.2 mg/kg, IV | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key assays used to characterize this compound.
Cellular Lactate Efflux Assay
This assay measures the ability of a compound to inhibit the transport of lactate out of cells. A common method involves loading cells with a pH-sensitive fluorescent dye, such as BCECF-AM, and monitoring changes in intracellular pH upon lactate efflux.
Workflow for Lactate Efflux Assay
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Monocarboxylate Transporter 4 (MCT4) in Cancer Metabolism
Abstract
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a crucial player in cancer cell metabolism, facilitating the efflux of lactate, a byproduct of aerobic glycolysis (the Warburg effect). This transporter is pivotal for maintaining intracellular pH, sustaining high glycolytic rates, and shaping the tumor microenvironment. Its overexpression in various cancers is linked to tumor progression, metastasis, and poor prognosis, making it a compelling target for novel anti-cancer therapies. This guide provides a comprehensive overview of MCT4's function, regulation, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Introduction: The Role of MCT4 in Cancer Metabolism
Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift results in the production of large amounts of lactate. To avoid intracellular acidification and subsequent apoptosis, cancer cells upregulate lactate transporters. MCT4 is a key transporter responsible for the efflux of lactate from glycolytic cancer cells.
MCT4 is a member of the Solute Carrier 16A (SLC16A) family of proton-coupled monocarboxylate transporters. It has a lower affinity for lactate (Km ≈ 22-34 mM) compared to MCT1, making it well-suited for exporting the high concentrations of lactate produced by highly glycolytic tumor cells. The expression of MCT4 is often induced by hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels, a common feature of the tumor microenvironment.
Regulation of MCT4 Expression
The expression of MCT4 is tightly regulated by several factors, primarily at the transcriptional level.
-
Hypoxia: Hypoxia is a potent inducer of MCT4 expression. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of the SLC16A3 gene, driving MCT4 transcription.
-
Oncogenes and Tumor Suppressors: The tumor suppressor p53 has been shown to downregulate MCT4 expression. Conversely, oncogenes such as c-Myc can indirectly promote MCT4 expression by stimulating glycolysis and lactate production.
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as low pH and the presence of certain growth factors, can also influence MCT4 expression.
MCT4's Role in the Tumor Microenvironment and Metastasis
By exporting lactate, MCT4 plays a critical role in shaping the tumor microenvironment (TME). The accumulation of lactate in the extracellular space leads to acidosis, which has several pro-tumorigenic effects:
-
Immune Evasion: The acidic TME can suppress the activity of immune cells, including T cells and natural killer (NK) cells, thereby promoting immune evasion.
-
Angiogenesis: Lactate can stimulate angiogenesis by promoting the secretion of vascular endothelial growth factor (VEGF).
-
Extracellular Matrix Remodeling: The acidic environment promotes the activity of matrix metalloproteinases (MMPs), which degrade the extracellular matrix, facilitating invasion and metastasis.
-
Metabolic Symbiosis: MCT4-expressing glycolytic cancer cells can "feed" adjacent, more oxidative cancer cells or stromal cells by providing them with lactate as a fuel source. These recipient cells often express MCT1, which facilitates lactate uptake. This metabolic coupling supports overall tumor growth.
MCT4 as a Therapeutic Target
Given its central role in cancer metabolism and progression, MCT4 has emerged as a promising therapeutic target. Inhibition of MCT4 can lead to:
-
Intracellular Acidification: Blocking lactate efflux causes a buildup of lactic acid inside cancer cells, leading to a drop in intracellular pH and inducing apoptosis.
-
Inhibition of Glycolysis: The accumulation of intracellular lactate can feedback-inhibit key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby halting the glycolytic flux.
-
Reversal of TME-mediated Effects: By reducing lactate secretion, MCT4 inhibitors can help to normalize the pH of the TME, potentially restoring anti-tumor immune responses and inhibiting angiogenesis and metastasis.
Several small molecule inhibitors of MCT4 are currently under investigation, though many also exhibit activity against MCT1, which can lead to off-target effects. The development of MCT4-specific inhibitors is an active area of research.
Quantitative Data Summary
The following tables summarize key quantitative data related to MCT4 in cancer.
Table 1: MCT4 Expression in Various Cancers
| Cancer Type | MCT4 Expression Level (Compared to Normal Tissue) | Associated Prognosis | Reference |
| Breast Cancer | High | Poor | |
| Glioblastoma | High | Poor | |
| Colorectal Cancer | High | Poor | |
| Lung Cancer | High | Poor | |
| Prostate Cancer | High | Poor |
Table 2: Kinetic Properties of MCT4
| Substrate | Michaelis Constant (Km) |
| L-Lactate | 22 - 34 mM |
| Pyruvate | 1 - 5 mM |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study MCT4.
Immunohistochemistry (IHC) for MCT4 Expression
Objective: To visualize the expression and localization of MCT4 protein in tissue samples.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Sections are blocked with a protein block solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against MCT4 (e.g., rabbit anti-MCT4) overnight at 4°C. The antibody should be diluted in a suitable antibody diluent.
-
Secondary Antibody Incubation: After washing with PBS, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Detection: The signal is developed using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through a series of ethanol and xylene washes and mounted with a permanent mounting medium.
-
Imaging: Slides are imaged using a bright-field microscope.
Lactate Efflux Assay
Objective: To measure the rate of lactate export from cancer cells.
Protocol:
-
Cell Culture: Cancer cells are cultured to a high confluency in a standard culture medium.
-
Glycolytic Stimulation: To stimulate lactate production, cells are incubated in a glucose-rich, serum-free medium for 2-4 hours.
-
Lactate Measurement:
-
Baseline: A sample of the extracellular medium is collected to measure the baseline lactate concentration.
-
Time Course: Samples of the extracellular medium are collected at various time points (e.g., 0, 15, 30, 60 minutes).
-
Lactate Quantification: The lactate concentration in the collected samples is measured using a colorimetric or fluorometric lactate assay kit, which is based on an enzyme-coupled reaction that produces a detectable signal proportional to the lactate concentration.
-
-
Data Analysis: The rate of lactate efflux is calculated by determining the change in extracellular lactate concentration over time, normalized to the cell number or total protein content. To assess the specific contribution of MCT4, the assay can be repeated in the presence of an MCT4 inhibitor or in cells where MCT4 has been knocked down.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MCT4 Regulation and Function
Caption: Regulation and function of MCT4 in the tumor microenvironment.
Experimental Workflow for Studying MCT4
Caption: A typical experimental workflow for investigating the role of MCT4.
Conclusion
MCT4 is a critical component of the metabolic machinery of many aggressive cancers. Its role in facilitating lactate efflux is essential for maintaining the high glycolytic rates that fuel rapid tumor growth and for creating an acidic tumor microenvironment that promotes invasion, angiogenesis, and immune evasion. The development of specific and potent MCT4 inhibitors represents a promising strategy to disrupt cancer cell metabolism and overcome therapeutic resistance. Further research into the complex regulation of MCT4 and its interplay with other metabolic pathways will undoubtedly uncover new avenues for cancer therapy.
The Role of MSC-4381 in Lactate Transport Inhibition: A Technical Overview
For Immediate Release
This whitepaper provides a comprehensive technical guide on MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental data, and methodologies associated with this compound's role in modulating lactate transport, a critical process in cancer metabolism.
Introduction to this compound and MCT4 Inhibition
This compound is an orally active small molecule that selectively targets and inhibits the monocarboxylate transporter 4 (MCT4), a key player in the efflux of lactate from highly glycolytic cells.[1][2][3][4] This transporter is frequently overexpressed in various cancer types, where it facilitates the maintenance of a high glycolytic rate, often referred to as the "Warburg effect," by preventing intracellular acidification due to lactate accumulation.[5] By inhibiting MCT4, this compound disrupts this crucial metabolic process, leading to an accumulation of intracellular lactate and a subsequent reduction in cellular viability in cancer cells that are highly dependent on this transporter.[1][2][4][6]
Mechanism of Action
This compound functions by targeting the cytosolic domain of MCT4, thereby blocking the transport of lactate out of the cell.[2][4][5] This inhibition leads to an increase in intracellular lactate concentration and a decrease in the extracellular acidification of the tumor microenvironment. The disruption of lactate homeostasis can have several downstream effects, including the inhibition of glycolysis and, in combination with other therapies, enhanced anti-tumor immune responses.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, including its inhibitory potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Comments |
| IC50 | 77 nM | - | General inhibitory concentration.[1][2][3][4][5][7] |
| Ki | 11 nM | - | Binding affinity for MCT4.[1][2][3][4][5][7] |
| Lactate Efflux IC50 | 1 nM | MDA-MB-231 | Potent inhibition of lactate export in a high MCT4-expressing cell line.[2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route |
| T1/2 | 1 hour | Intravenous (IV)[2] |
| Clearance (CL) | 0.33 L/h·kg | Intravenous (IV)[2] |
| Cmax | 489 ng/mL | Intravenous (IV)[2] |
| Vss | 0.4 L/kg | Intravenous (IV)[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Lactate Efflux Assay
This protocol is designed to measure the inhibition of lactate transport out of cells.
Protocol:
-
Cell Culture: MDA-MB-231 cells, which have high MCT4 expression, are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Lactate Measurement: Following a defined incubation period, the supernatant is collected to measure the concentration of extracellular lactate using a commercially available lactate assay kit.
-
Data Analysis: The lactate concentrations are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines an in vivo study to assess the anti-tumor activity of this compound in combination with an immune checkpoint inhibitor.
Protocol:
-
Tumor Model: A colorectal cancer tumor model is established by subcutaneously injecting MC38 cells into C57BL/6 mice.[8]
-
Treatment Groups: Once tumors are established, mice are randomized into different treatment groups, including vehicle control, this compound alone, anti-PD-L1 antibody alone, and the combination of this compound and anti-PD-L1.[8]
-
Dosing Regimen: this compound is administered orally at 30 mg/kg daily.[2][8] The anti-PD-L1 antibody is given intraperitoneally at 10 mg/kg every third day.[8]
-
Efficacy Assessment: Tumor growth is monitored regularly. At the end of the study, tumors are excised for further analysis, including measurement of intratumoral lactate levels and characterization of the immune cell infiltrate.[8] It is important to note that this compound as a monotherapy did not show significant antitumor activity; its efficacy was observed when combined with an MCT1/2 inhibitor or an immune checkpoint inhibitor.[2][8]
Conclusion
This compound is a valuable research tool for investigating the role of MCT4 in cancer metabolism and the tumor microenvironment. Its high potency and selectivity make it a suitable probe for preclinical studies. The experimental data and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of MCT4 inhibition. Further research, particularly focusing on combination therapies, is warranted to fully elucidate the clinical applicability of this approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Lactate Shuttle in Tumors
This guide provides a comprehensive overview of the lactate shuttle's role in tumor biology, detailing its core mechanisms, associated signaling pathways, and the experimental methodologies used for its investigation.
The Core Concept of the Tumor Lactate Shuttle
Tumor cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis).[1][2] Far from being a mere metabolic waste product, lactate is a critical player in the tumor microenvironment (TME), acting as a metabolic fuel and a signaling molecule.[2][3] The "lactate shuttle" describes the transport of lactate between different cell populations within the tumor.[4][5]
This shuttle establishes a form of metabolic symbiosis. Glycolytic cells, often located in hypoxic regions of the tumor, produce and export large amounts of lactate. This lactate is then taken up and utilized by oxidative tumor cells, typically found in more oxygenated areas, as a primary fuel source for the tricarboxylic acid (TCA) cycle.[4][5] This intercellular exchange is primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs).[1][6]
Key Players in the Lactate Shuttle:
-
MCT1 (SLC16A1): A high-affinity transporter primarily responsible for lactate uptake into oxidative tumor cells and stromal cells.[5][7] It can also facilitate lactate efflux.[7]
-
MCT4 (SLC16A3): A low-affinity transporter, which is well-suited for exporting the large amounts of lactate produced by highly glycolytic tumor cells.[5][7]
-
Cancer-Associated Fibroblasts (CAFs): These stromal cells can also participate in the lactate shuttle, sometimes undergoing aerobic glycolysis to "feed" adjacent cancer cells with lactate, a phenomenon known as the "Reverse Warburg Effect".[8]
Quantitative Data on Lactate and MCTs in Tumors
The metabolic shift in tumors leads to a significant accumulation of lactate in the TME and altered expression of its transporters.
Table 1: Lactate Concentrations in the Tumor Microenvironment (TME)
| Cancer Type | Lactate Concentration in TME (mM) | Lactate Concentration in Normal Tissue/Blood (mM) | Reference |
| Various Cancers (general) | Up to 10–30 mM | 1.5–3 mM | [6] |
| Cervical Carcinoma | Can reach up to 40 mM locally | ~1.5–3 mM | [3] |
| Head and Neck Cancer | ~2-fold increase compared to normal mucosa | ~1.5–3 mM | [9] |
| Astrocytoma | ~1.6-fold increase compared to adjacent brain | ~1.5–3 mM | [9] |
| Human HNSCC xenografts | 7.3–25.9 µmol/g | Not specified | [10] |
| Mouse Solid Tumors | Higher than normal interstitial fluid | Lower than tumor interstitial fluid | [11] |
Table 2: Expression of MCT1 and MCT4 in Human Cancers
| Cancer Type | MCT1 Expression Status | MCT4 Expression Status | Reference |
| Breast Cancer | Increased expression compared to normal tissue.[12][13] | Increased expression compared to normal tissue; overexpressed in basal-like subtype.[12][13][14] | [12][13][14] |
| Colon Cancer | High plasma membrane staining frequency.[12][13] | Overexpressed. | [15] |
| Lung Cancer (NSCLC) | 15% of cases showed high expression.[16][17] | 45% of cases showed high expression; associated with poor prognosis.[16][17] | [16][17] |
| Ovarian Cancer | High expression.[13] | High expression. | [13] |
| Glioblastoma | Overexpressed compared to normal brain.[15] | Overexpressed compared to normal brain.[15] | [15] |
| T-cell Lymphoma | Significantly increased expression.[18] | Significantly increased expression.[18] | [18] |
| Prostate Cancer | Present in epithelial cells.[19] | Strong expression in stromal cells.[19] | [19] |
Signaling Pathways Driven by the Lactate Shuttle
Lactate is a potent signaling molecule that can modulate gene expression and promote key aspects of tumor progression, including angiogenesis, immune evasion, and metastasis.
Lactate-Induced HIF-1α Stabilization
In normoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, leading to its degradation.[20] Lactate can stabilize HIF-1α even in the presence of oxygen.[2] This occurs because the conversion of lactate to pyruvate inhibits PHD activity.[1][2] PHD enzymes require α-ketoglutarate as a cofactor, and pyruvate can act as a competitive inhibitor.[1] Additionally, the oxidation of Fe(II) to Fe(III) within the PHD active site, a process that can be promoted by reactive oxygen species (ROS), also inactivates the enzyme.[1] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in glycolysis and angiogenesis.[21]
Caption: Lactate-Induced HIF-1α Signaling Pathway.
Lactate-Induced NF-κB Signaling in Endothelial Cells
In endothelial cells, lactate can promote angiogenesis by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Lactate uptake via MCT1 and its subsequent metabolism increases the production of reactive oxygen species (ROS).[2] ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα).[17][18] This phosphorylation targets IκBα for degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-angiogenic factors like IL-8.[2]
Caption: Lactate-Induced NF-κB Signaling in Endothelial Cells.
Lactate-Induced STAT3 Signaling in Macrophages
Lactate in the TME can drive the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, which is generally immunosuppressive and pro-tumoral.[5][7] This process can be mediated by the activation of the ERK/STAT3 signaling pathway.[5][16] Lactate can induce the phosphorylation of both ERK and STAT3.[16] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus to regulate the expression of genes associated with the M2 phenotype, such as Arginase-1 (Arg1) and VEGF, promoting tumor growth and angiogenesis.[5][22]
Caption: Lactate-Induced STAT3 Signaling in Macrophages.
Detailed Experimental Protocols
Investigating the lactate shuttle requires specific methodologies to measure lactate flux, protein expression, and the effects of genetic knockdown.
Protocol for Measuring Lactate in Tumor Spheroids
This protocol describes an enzymatic assay to measure lactate concentrations in the supernatant of 3D tumor spheroid cultures.
Materials:
-
Tumor cell line of interest
-
Ultra-low attachment 96-well plates
-
Cell culture medium
-
L-Lactate Assay Kit (containing lactate enzyme mixture, dye, and cofactor)[23]
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 lysis solution
Procedure:
-
Spheroid Formation:
-
Sample Collection (Supernatant):
-
Carefully collect a defined volume (e.g., 50 µL) of the culture medium from each well.
-
If the medium contains serum, collect a sample of fresh medium to serve as a background control.[23]
-
-
Sample Preparation:
-
If necessary, dilute the collected supernatant with ultrapure water to ensure the lactate concentration is within the assay's linear range (typically 0.02 mM to 1.0 mM).[23]
-
-
Enzymatic Assay:
-
Prepare a lactate standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 1.0 mM.[23]
-
Prepare the working solution by mixing the dye, enzyme, cofactor, and assay buffer as per the kit's protocol.[23]
-
Add 20 µL of each standard and sample to separate wells of a new 96-well plate.[23]
-
Add 80 µL of the working solution to each well.[23]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[23]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[23]
-
Subtract the absorbance of the background control (if applicable) from the sample readings.
-
Calculate the lactate concentration in the samples by interpolating from the standard curve.
-
Normalize the lactate concentration to the number of cells or spheroid size if desired.
-
Immunohistochemistry (IHC) Protocol for MCT1/MCT4
This protocol outlines the steps for detecting MCT1 or MCT4 protein expression in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections.
Materials:
-
FFPE tumor tissue slides (5 µm sections)
-
Xylene (or a safer alternative like Histoclear)
-
Graded ethanol series (100%, 90%, 70%)
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen peroxide (H₂O₂)
-
Blocking serum (e.g., 10% normal goat serum)
-
Primary antibody (e.g., rabbit anti-human MCT1 or MCT4)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 20 minutes.[28]
-
Wash slides 3 times with PBS.
-
Apply blocking serum for 1 hour at room temperature to reduce non-specific binding.[25][26]
-
Incubate with the primary antibody (diluted in antibody diluent as recommended by the manufacturer) overnight at 4°C in a humidified chamber.[25]
-
Wash slides 3 times with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[26]
-
Wash slides 3 times with PBS.
-
Incubate with ABC reagent for 30 minutes.[26]
-
Wash slides 3 times with PBS.
-
-
Visualization and Mounting:
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).[25]
-
Immerse slides in distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1 minute to visualize nuclei.[28]
-
"Blue" the slides in running tap water.
-
Dehydrate through graded alcohols to xylene.
-
Mount coverslips using a permanent mounting medium.[28]
-
siRNA Knockdown Protocol for MCT4
This protocol provides a general guideline for transiently knocking down MCT4 expression in a breast cancer cell line (e.g., 4T1 or MCF-7) using lipofection.
Materials:
-
Breast cancer cell line
-
Complete cell culture medium
-
MCT4-targeting siRNA and a non-targeting control siRNA
-
Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
6-well or 24-well tissue culture plates
-
Reagents for downstream analysis (e.g., qPCR or Western blot)
Procedure:
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complexes (per well of a 24-well plate):
-
Solution A: Dilute the desired amount of siRNA (e.g., to a final concentration of 25 nM) in 50 µL of reduced-serum medium.[14]
-
Solution B: Dilute the lipofection reagent (e.g., 0.9 µL of RNAiMAX) in 50 µL of reduced-serum medium.[14]
-
Combine Solution A and Solution B, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.[14]
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the 100 µL of siRNA-lipid complex dropwise to each well.[29]
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
After incubation, assess knockdown efficiency. This is typically done at the mRNA level (via qPCR) at 24-48 hours and at the protein level (via Western blot) at 48-72 hours.[28] Successful knockdown has been shown to be ~90% at the mRNA level.[15]
-
Therapeutic Implications and Drug Development
The central role of the lactate shuttle in tumor metabolism and signaling makes it an attractive target for cancer therapy.[1][30] By disrupting this metabolic symbiosis, it is possible to simultaneously starve oxidative cancer cells and induce cytotoxic intracellular acidification in glycolytic cells.[1]
Key Therapeutic Strategies:
-
MCT1 Inhibition: Blocking MCT1 can prevent oxidative tumor cells from taking up lactate, thereby depriving them of a key fuel source. Several MCT1 inhibitors are in various stages of clinical development.
-
MCT4 Inhibition: Targeting MCT4 aims to block lactate export from glycolytic cells, leading to intracellular lactate accumulation, a drop in pH, and eventual cell death.[1]
-
Dual MCT1/MCT4 Inhibition: A combination approach could provide a more comprehensive blockade of the lactate shuttle.
The development of drugs targeting these transporters holds significant promise for new anticancer treatment options.[1]
References
- 1. Lactate preconditioning promotes a HIF-1α-mediated metabolic shift from OXPHOS to glycolysis in normal human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor-derived lactate induces M2 macrophage polarization via the activation of the ERK/STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of viability in organotypic multicellular spheroids of human malignant glioma using lactate dehydrogenase activity: a rapid and reliable automated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Expression of Monocarboxylate Transporters 1, 2, and 4 in Human Tumours and Their Association with CD147 and CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tumor Metabolic Microenvironment: Lessons from Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. High expression of monocarboxylate transporter 4 (MCT 4), but not MCT 1, predicts poor prognosis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtest.com.br [labtest.com.br]
- 20. Oxidative Dimerization of PHD2 is Responsible for its Inactivation and Contributes to Metabolic Reprogramming via HIF-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Lactate-mediated metabolic reprogramming of tumor-associated macrophages: implications for tumor progression and therapeutic potential [frontiersin.org]
- 23. tcichemicals.com [tcichemicals.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - IN [thermofisher.com]
- 27. protocols.io [protocols.io]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Lactate: a rising star in tumors and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MSC-4381 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). The focus is on its mechanism of action and its effects on the tumor microenvironment (TME), particularly in the context of immuno-oncology.
Core Mechanism of Action
This compound is an orally active, selective inhibitor of MCT4 with an IC50 of 77 nM and a Ki of 11 nM.[1] MCT4 is a key transporter responsible for the efflux of lactic acid from highly glycolytic cells, such as cancer cells. By inhibiting MCT4, this compound leads to the intracellular accumulation of lactate and a reduction in the acidification of the tumor microenvironment. This modulation of the TME has profound implications for anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 | Reference |
| MDA-MB-231 | Lactate Efflux Inhibition | 1 nM | MedChemExpress |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Unit | Administration | Reference |
| T1/2 | 1 | hour | 0.2 mg/kg, IV | MedChemExpress |
| Cmax | 489 | ng/mL | 0.2 mg/kg, IV | MedChemExpress |
| CL | 0.33 | L/h*kg | 0.2 mg/kg, IV | MedChemExpress |
| Vss | 0.4 | L/kg | 0.2 mg/kg, IV | MedChemExpress |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-L1 in MC38 Tumor Model
| Treatment Group | Median Survival (days) | p-value vs. Isotype | Reference |
| Isotype | 23 | - | Babl N, et al. 2023 |
| anti-PD-L1 | 28 | < 0.05 | Babl N, et al. 2023 |
| This compound + anti-PD-L1 | 40 | < 0.001 | Babl N, et al. 2023 |
Table 4: Effect of this compound on the Tumor Microenvironment in MC38 Tumors
| Parameter | Treatment Group | Change vs. Control | p-value | Reference |
| Intratumoral pH | This compound + anti-PD-L1 | Increased | < 0.05 | Babl N, et al. 2023 |
| CD8+ T cell infiltration | This compound + anti-PD-L1 | Increased | < 0.01 | Babl N, et al. 2023 |
| Granzyme B+ CD8+ T cells | This compound + anti-PD-L1 | Increased | < 0.01 | Babl N, et al. 2023 |
| Myeloid-Derived Suppressor Cells (MDSCs) | This compound + anti-PD-L1 | Decreased | < 0.05 | Babl N, et al. 2023 |
Experimental Protocols
In Vivo Murine Tumor Model (MC38)
-
Cell Line: The murine colorectal adenocarcinoma cell line MC38 was used.[2]
-
Animal Model: C57BL/6 mice were used for the syngeneic tumor model.[2]
-
Tumor Implantation: 1 x 10^6 MC38 cells were injected subcutaneously into the flank of the mice.[3][4]
-
Treatment:
-
Monitoring: Tumor growth was monitored regularly using calipers. Survival was monitored daily.
-
Tumor Analysis: At the end of the study, tumors were harvested for analysis of intratumoral pH, immune cell infiltration by flow cytometry, and other relevant biomarkers.
3D Colorectal Cancer (CRC) Spheroid Co-culture with Leukocytes
-
Spheroid Formation: Human CRC cell lines (e.g., HCT116) were seeded in ultra-low attachment 96-well plates to form spheroids over several days.[5][6][7]
-
Leukocyte Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.[5][8]
-
Co-culture: Mature spheroids were co-cultured with isolated leukocytes.
-
Treatment: this compound and/or anti-PD-L1 antibodies were added to the co-culture medium.
-
Analysis:
-
Spheroid viability and growth were monitored.
-
Immune cell infiltration into the spheroids was assessed by flow cytometry of dissociated spheroids.
-
T-cell activation and function were determined by measuring cytokine production (e.g., IFN-γ) and degranulation markers (e.g., CD107a).
-
Lactate concentration in the culture supernatant was measured.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: this compound inhibits MCT4, leading to reduced lactate efflux and TME acidosis, thereby alleviating T-cell dysfunction.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo study of this compound in combination with anti-PD-L1 in the MC38 tumor model.
Logical Relationship of this compound's Effect on the TME
Caption: Logical flow of how this compound modulates the tumor microenvironment to enhance anti-tumor immunity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. MCT4 blockade increases the efficacy of immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocultures of human colorectal tumor spheroids with immune cells reveal the therapeutic potential of MICA/B and NKG2A targeting for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Three-dimensional heterotypic colorectal cancer spheroid models for evaluation of drug response [frontiersin.org]
- 7. Three-dimensional heterotypic colorectal cancer spheroid models for evaluation of drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating Metabolic Reprogramming with MSC-4381: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One key aspect of this reprogramming is the "Warburg effect," characterized by increased glycolysis and lactate production, even in the presence of oxygen. The transport of this lactate out of the cell is crucial for maintaining intracellular pH and sustaining high glycolytic rates. Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a primary transporter of lactate and is often overexpressed in highly glycolytic tumors, making it an attractive therapeutic target. MSC-4381 is a potent and selective inhibitor of MCT4, offering a valuable tool to investigate the consequences of blocking lactate efflux and to explore novel anti-cancer therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its application in combination therapies.
Core Concepts: The Role of MCT4 in Cancer Metabolism
Cancer cells rewire their metabolism to support continuous growth and proliferation. This often involves a significant increase in glucose uptake and its conversion to lactate, a phenomenon known as aerobic glycolysis or the Warburg effect. This metabolic shift provides cancer cells with a rapid source of ATP and essential building blocks for biosynthesis.
However, the increased production of lactate leads to intracellular acidification, which can inhibit glycolytic enzymes and induce apoptosis. To counteract this, cancer cells upregulate the expression of monocarboxylate transporters (MCTs) to facilitate the efflux of lactate and protons out of the cell. MCT4 is a key transporter in this process, particularly in highly glycolytic tumors. By exporting lactate, MCT4 helps maintain a favorable intracellular pH, allowing for sustained high rates of glycolysis. The exported lactate also contributes to the acidification of the tumor microenvironment, which can promote tumor invasion, angiogenesis, and immune evasion.
This compound: A Selective MCT4 Inhibitor
This compound is an orally active and selective small molecule inhibitor of MCT4.[1][2][3] It targets the cytosolic domain of MCT4, effectively blocking its ability to transport lactate across the cell membrane.[2] This inhibition leads to the intracellular accumulation of lactate and a subsequent disruption of the metabolic balance within cancer cells.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 77 nM | MCT4 inhibition | [1][2] |
| Ki | 11 nM | MCT4 binding | [1][2] |
| IC50 (Lactate Efflux) | 1 nM | MDA-MB-231 cells | [2] |
Table 1: In Vitro Activity of this compound
| Parameter | Dose | Route | Animal Model | Key Findings | Reference |
| Pharmacokinetics (T1/2) | 0.2 mg/kg | IV | Mice | 1 hour | [2] |
| Pharmacokinetics (Cmax) | 0.2 mg/kg | IV | Mice | 489 ng/mL | [2] |
| Pharmacokinetics (Vss) | 0.2 mg/kg | IV | Mice | 0.4 L/kg | [2] |
| Pharmacokinetics (CL) | 0.2 mg/kg | IV | Mice | 0.33 L/h·kg | [2] |
| In Vivo Efficacy (Monotherapy) | 30 mg/kg/day | PO | Mice | No significant antitumor activity | [2] |
| In Vivo Efficacy (Combination) | 30 mg/kg (single dose) | PO | Mice | Significant tumoral intracellular lactate accumulation (with MCT1/2 inhibitor) | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to investigate metabolic reprogramming.
Lactate Efflux Assay
This protocol is designed to measure the inhibition of lactate efflux from cancer cells treated with this compound.
Materials:
-
Cancer cell line with high MCT4 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
This compound Treatment: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Induction of Lactate Production: To stimulate lactate production, the medium can be replaced with a glucose-rich, low-serum medium.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Cell Viability/Normalization: After collecting the supernatant, assess cell viability using an appropriate method (e.g., MTT or crystal violet staining) to normalize the lactate measurements to the number of viable cells.
-
Data Analysis: Calculate the percentage of lactate efflux inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Metabolomics Analysis of this compound Treated Cells
This protocol outlines the steps for analyzing changes in the intracellular metabolome of cancer cells following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control group.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Immediately add pre-chilled 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the samples into the LC-MS system for analysis. Use appropriate chromatography methods (e.g., HILIC for polar metabolites) and mass spectrometry settings to detect and quantify a wide range of metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
-
Perform pathway analysis to understand the impact of this compound on metabolic pathways such as glycolysis and the TCA cycle.
-
In Vivo Studies in Xenograft Models
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound, alone or in combination with other agents, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Other therapeutic agents (e.g., AZD3965, anti-PD-L1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle, this compound alone, combination therapy).
-
Treatment Administration:
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 30 mg/kg, daily).
-
Administer other drugs according to their established protocols (e.g., AZD3965 p.o., anti-PD-L1 intraperitoneally).
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and collect tumors and other tissues for further analysis (e.g., metabolomics, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and its effects on cancer cell metabolism.
Caption: Mechanism of action of this compound in inhibiting lactate efflux via MCT4.
References
The Role of MSC-4381 in Hypoxia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), and its critical role in the field of hypoxia research. This document details the mechanism of action of this compound, its application in studying hypoxia-driven cellular processes, and relevant experimental protocols.
Introduction to Hypoxia and MCT4
Hypoxia, a condition of low oxygen availability, is a hallmark of the tumor microenvironment and is implicated in various physiological and pathological processes. A key adaptive response of cells to hypoxia is a metabolic shift towards glycolysis, resulting in the increased production of lactic acid. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate the expression of lactate transporters.
Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a crucial transporter responsible for the efflux of lactate and other monocarboxylates from highly glycolytic cells.[1][2] The expression of MCT4 is primarily regulated by the master transcription factor of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α).[1][3] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including SLC16A3, leading to increased MCT4 expression and enhanced lactate export.[3][4][5] This process is critical for tumor progression, as the resulting acidic microenvironment promotes invasion, metastasis, and immune evasion.
This compound: A Selective MCT4 Inhibitor
This compound is an orally active and selective small molecule inhibitor of MCT4.[6][7] By blocking MCT4-mediated lactate efflux, this compound leads to the intracellular accumulation of lactate and a subsequent decrease in the extracellular acidification of the tumor microenvironment.[8] This targeted inhibition of MCT4 makes this compound a valuable chemical probe to investigate the biological consequences of blocking lactate transport in hypoxic conditions and a potential therapeutic agent for cancer.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic properties.
| Parameter | Value | Assay/Method | Cell Line | Reference |
| IC50 | 77 nM | Not Specified | Not Specified | [6][7] |
| IC50 | 1 nM | Lactate Efflux Inhibition | MDA-MB-231 | [6] |
| Ki | 11 nM | Fluorescence Cross-Correlation Spectroscopy (FCCS) | Not Specified | [6][7] |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Dose | Route | Species | Reference |
| T1/2 | 1 hour | 0.2 mg/kg | IV | Mouse | [6] |
| Cmax | 489 ng/mL | 0.2 mg/kg | IV | Mouse | [6] |
| CL | 0.33 L/h·kg | 0.2 mg/kg | IV | Mouse | [6] |
| Vss | 0.4 L/kg | 0.2 mg/kg | IV | Mouse | [6] |
| Antitumor Activity | No significant activity alone | 30 mg/kg/day for 15 days | PO | Mouse | [6] |
| Tumoral Lactate Accumulation | Significant when combined with MCT1/2 inhibitor | 30 mg/kg | PO (single dose) | Mouse | [6] |
Table 2: In Vivo Pharmacokinetics and Activity of this compound
Signaling Pathways and Experimental Workflows
HIF-1α-Mediated Upregulation of MCT4 in Hypoxia
The following diagram illustrates the signaling cascade leading to the upregulation of MCT4 under hypoxic conditions, a key mechanism in cellular adaptation to low oxygen.
Caption: HIF-1α-MCT4 signaling pathway in hypoxia.
Experimental Workflow: Screening for MCT4 Inhibitors
This diagram outlines a typical workflow for identifying and characterizing novel MCT4 inhibitors like this compound.
Caption: Workflow for MCT4 inhibitor screening and development.
Detailed Experimental Protocols
Lactate Efflux Assay
This protocol is designed to measure the rate of lactate efflux from cultured cells and to determine the inhibitory effect of compounds like this compound.
Materials:
-
Cancer cell line with high MCT4 expression (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS).
-
Glucose-free and serum-free medium.
-
L-Lactic acid.
-
This compound or other test compounds.
-
Lactate assay kit (colorimetric or fluorometric).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, wash the cells twice with PBS and incubate them in glucose-free and serum-free medium for 1-2 hours to deplete intracellular lactate.
-
Lactate Loading: Replace the starvation medium with a medium containing a high concentration of glucose (e.g., 25 mM) and incubate for 1-2 hours to promote glycolysis and intracellular lactate accumulation.
-
Inhibitor Treatment: Wash the cells twice with PBS to remove extracellular lactate. Add fresh glucose-free medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Lactate Efflux Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), collect the supernatant from each well.
-
Lactate Quantification: Measure the lactate concentration in the collected supernatants using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content in each well. Calculate the rate of lactate efflux and determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vivo Xenograft Tumor Model
This protocol describes the use of this compound in a subcutaneous xenograft mouse model to assess its anti-tumor efficacy and its effects on the tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cancer cell line for tumor induction (e.g., MC38).
-
Matrigel or other extracellular matrix.
-
This compound.
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Tumor Cell Implantation: Resuspend cancer cells in a mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject 1 x 106 cells into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control orally (p.o.) daily.[8]
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 15 days) or until the tumors in the control group reach a predetermined size.[6] At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
-
Metabolite Analysis: A portion of the tumor can be flash-frozen for subsequent analysis of intratumoral lactate and other metabolites by mass spectrometry.
-
Immunohistochemistry: Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemical analysis of markers related to hypoxia (e.g., HIF-1α), proliferation (e.g., Ki-67), and angiogenesis (e.g., CD31).
-
Conclusion
This compound is a powerful tool for investigating the role of MCT4 in hypoxia-driven pathologies, particularly in cancer. Its high potency and selectivity allow for the precise dissection of the consequences of inhibiting lactate efflux. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound to further elucidate the intricate relationship between cellular metabolism, hypoxia, and disease progression. As our understanding of the tumor microenvironment deepens, targeting metabolic vulnerabilities with inhibitors like this compound holds significant promise for the development of novel therapeutic strategies.
References
- 1. Enhanced glycolysis, regulated by HIF-1α via MCT-4, promotes inflammation in arsenite-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Monocarboxylate Transporters: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on monocarboxylate transporters (MCTs). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on this critical family of transporters. The guide details their structure, function, and classification, with a significant emphasis on their roles in both normal physiology and disease, particularly in the context of cancer.
Introduction to Monocarboxylate Transporters
Monocarboxylate transporters (MCTs) are members of the solute carrier 16 (SLC16) family, a group of proteins responsible for the transport of monocarboxylates across biological membranes.[1] This family comprises 14 known members, with MCT1 through MCT4 being the most extensively studied.[1][2] These transporters play a crucial role in cellular metabolism by facilitating the proton-linked transport of key metabolites such as lactate, pyruvate, and ketone bodies.[1][2]
Structurally, MCTs are predicted to have 12 transmembrane domains with intracellular N- and C-termini and a large intracellular loop between the sixth and seventh transmembrane segments.[1][3] For their proper localization to the plasma membrane and subsequent function, MCT1-4 require association with ancillary proteins, either basigin (CD147) or embigin (gp70).[4][5]
Classification and Tissue Distribution of MCT Isoforms
The 14 members of the SLC16 family exhibit diverse tissue distribution and substrate specificities, reflecting their specialized physiological roles. While some isoforms are ubiquitously expressed, others are confined to specific tissues. The subcellular localization, such as apical versus basolateral membrane in polarized cells, further dictates their function in vectorial transport.
| Transporter | Gene Name | Primary Substrates/Function | Key Tissue Distribution | Subcellular Localization |
| MCT1 | SLC16A1 | Lactate, Pyruvate, Ketone bodies | Ubiquitous, high in heart, red muscle, brain | Apical and basolateral membranes |
| MCT2 | SLC16A7 | Lactate, Pyruvate (high affinity) | Neurons, testes, kidney, liver | Plasma membrane |
| MCT3 | SLC16A8 | Lactate | Retinal pigment epithelium, choroid plexus | - |
| MCT4 | SLC16A3 | Lactate (high capacity, lower affinity) | Glycolytic tissues (e.g., white skeletal muscle, astrocytes), cancer cells | Plasma membrane |
| MCT5 | SLC16A4 | Unknown | - | - |
| MCT6 | SLC16A5 | Bumetanide, Nateglinide | Kidney, intestine, liver | Apical and basolateral membranes |
| MCT7 | SLC16A6 | Ketone bodies, Taurine | Liver, brain, endocrine pancreas | Basolateral membrane in polarized cells |
| MCT8 | SLC16A2 | Thyroid hormones (T3, T4) | Liver, heart, brain (endothelial cells) | Plasma membrane |
| MCT9 | SLC16A9 | Carnitine, Creatine | Kidney, parathyroid gland, trachea, spleen, adrenal gland | Nucleoplasm, Cell Junctions |
| MCT10 | SLC16A10 | Aromatic amino acids, Thyroid hormones | Kidney, skeletal muscle, placenta, small intestine | Basolateral membrane in epithelial cells |
| MCT11 | SLC16A11 | Pyruvate | Liver, salivary gland, thyroid | Endoplasmic reticulum membrane, Cell membrane |
| MCT12 | SLC16A12 | Creatine | Kidney, retina, lung, liver, pancreas | Basolateral membranes of proximal tubules |
| MCT13 | SLC16A13 | Unknown | - | - |
| MCT14 | SLC16A14 | Unknown | - | - |
Quantitative Data on MCT Kinetics and Inhibition
The transport activity of MCTs is characterized by their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), which vary depending on the isoform and the substrate. The Km value represents the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter for its substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.
Kinetic Parameters of MCT Isoforms
| Transporter | Substrate | Km (mM) | Vmax (relative units/time) | Cell Type/System |
| MCT1 | L-Lactate | 3.5 - 10 | 54.2 ± 9.9 nmol/mg protein/30s | Pig colonic luminal membrane vesicles |
| Pyruvate | ~0.7 | - | - | |
| MCT2 | L-Lactate | ~0.7 | - | - |
| Pyruvate | ~0.1 | - | - | |
| MCT4 | L-Lactate | 17 - 34 | - | Rat skeletal muscle |
| Pyruvate | ~153 | - | - | |
| MCT12 | Creatine | 0.567 | 838.8 pmol/h/oocyte | Xenopus oocytes |
Inhibitors of Monocarboxylate Transporters
Several small molecules have been identified as inhibitors of MCTs, with varying degrees of potency and selectivity. These inhibitors are valuable tools for studying MCT function and hold therapeutic potential, particularly in cancer treatment. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are used to quantify the potency of these inhibitors.
| Inhibitor | Target(s) | IC50 / Ki |
| AR-C155858 | MCT1, MCT2 | Ki: 2.3 nM (MCT1), 10 nM (MCT2) |
| AZD3965 | MCT1 | Binding affinity: 1.6 nM (6-fold selective over MCT2) |
| α-cyano-4-hydroxycinnamate (CHC) | MCT1, MCT2, MCT4 | 10-fold selectivity for MCT1 |
| Syrosingopine | MCT1, MCT4 | IC50: 2500 nM (MCT1), 40 nM (MCT4) |
| VB124 | MCT4 | IC50: 8.6 nM (lactate import), 19 nM (lactate export) |
| AZD0095 | MCT4 | IC50: 1.3 nM |
| MSC-4381 | MCT4 | IC50: 77 nM, Ki: 11 nM |
| MCT-IN-1 | MCT1, MCT4 | IC50: 9 nM (MCT1), 14 nM (MCT4) |
| 7ACC2 | MCT1 | IC50: 10 nM |
Pathological Implications and Signaling Pathways
Dysregulation of MCT expression and function is implicated in various diseases, most notably cancer. In the tumor microenvironment, a metabolic symbiosis often exists, where glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells via MCT1 to fuel their metabolism.[6] This lactate shuttle contributes to tumor progression, angiogenesis, and immune evasion.
MCT-Mediated Signaling in Cancer
MCTs are involved in complex signaling networks that promote cancer cell survival and proliferation. For instance, the expression of MCT1 and MCT4 can be upregulated by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in hypoxic tumor regions.
Caption: Upregulation of MCT4 by HIF-1α under hypoxic conditions.
Metabolic Symbiosis in Tumors
The interplay between MCT1 and MCT4 in different cancer cell populations within a tumor is a critical aspect of tumor metabolism.
Caption: Lactate shuttle between glycolytic and oxidative cancer cells.
Experimental Protocols for Studying Monocarboxylate Transporters
A variety of experimental techniques are employed to investigate the expression, localization, and function of MCTs. Below are outlines of key methodologies.
Measurement of MCT Transport Activity
5.1.1. Radiolabeled Substrate Uptake Assay
This is a direct method to measure the transport of substrates like lactate into cells.
-
Cell Culture: Grow cells expressing the MCT of interest to confluency in appropriate culture plates.
-
Preparation: Wash cells with a pre-warmed, sodium-free uptake buffer (e.g., Krebs-Ringer-HEPES) at the desired pH.
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled substrate (e.g., 14C-L-lactate) at various concentrations and for defined time intervals.
-
Termination of Uptake: Rapidly wash the cells with ice-cold stop buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial rates of uptake and calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
5.1.2. Intracellular pH Measurement using BCECF
This method indirectly measures MCT activity by detecting the co-transport of protons with the monocarboxylate substrate.
-
Cell Loading: Incubate cells with the acetoxymethyl ester form of the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF-AM).
-
Fluorescence Measurement: Place the dye-loaded cells in a fluorometer and excite the dye at two wavelengths (e.g., 490 nm and 440 nm) while measuring the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities provides a measure of the intracellular pH (pHi).
-
Transport Initiation: Perfuse the cells with a buffer containing the monocarboxylate substrate. The influx of the substrate along with protons will cause a decrease in pHi.
-
Data Analysis: The initial rate of pHi change is proportional to the transport activity. Kinetic parameters can be determined by measuring the initial rates of acidification at different substrate concentrations.
Analysis of MCT Expression
5.2.1. Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the mRNA expression levels of MCT genes.
-
RNA Extraction: Isolate total RNA from cells or tissues of interest.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction using the cDNA as a template, gene-specific primers for the target MCT gene, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Data Analysis: Quantify the relative expression of the target gene by normalizing to a reference (housekeeping) gene using methods like the 2-ΔΔCt method.[7]
5.2.2. Western Blotting
Western blotting is used to detect and quantify the protein levels of MCTs.
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors to extract total protein. For membrane proteins like MCTs, specific membrane protein extraction protocols may be required.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the MCT of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The foundational research on monocarboxylate transporters has established their critical role in cellular metabolism and disease. The diverse functions of the 14 MCT isoforms are dictated by their specific tissue distribution, subcellular localization, and kinetic properties. In cancer, MCTs, particularly MCT1 and MCT4, are key players in metabolic reprogramming, contributing to tumor growth and survival. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate biology of these transporters. A deeper understanding of MCTs will undoubtedly pave the way for the development of novel therapeutic strategies targeting a range of metabolic diseases, with a significant focus on oncology. The continued exploration of the less-characterized MCT isoforms will likely uncover new physiological roles and potential drug targets.
References
- 1. Mammalian monocarboxylate transporter 7 (MCT7/Slc16a6) is a novel facilitative taurine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCT4 and CD147 colocalize with MMP14 in invadopodia and support matrix degradation and invasion by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. embopress.org [embopress.org]
- 5. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Carboxyfluorescein Reveals the Transport Function of MCT6/SLC16A5 Associated with CD147 as a Chloride-Sensitive Organic Anion Transporter in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC16A9 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Methodological & Application
Application Note and Protocol: MSC-4381 Lactate Efflux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a critical area of investigation in various fields, including oncology and metabolic diseases. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to increased production and efflux of lactate. This lactate efflux is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT4 (SLC16A3), which are often overexpressed in glycolytic tumors. The resulting acidic tumor microenvironment contributes to tumor progression, metastasis, and therapeutic resistance.
MSC-4381 is a potent and selective inhibitor of MCT4.[1][2] It has an IC50 of 77 nM and a Ki of 11 nM for MCT4, making it a valuable tool for studying the role of MCT4 in cancer metabolism and for the development of novel anticancer therapies.[1][2] By inhibiting MCT4, this compound blocks the transport of lactate out of the cell, leading to intracellular lactate accumulation and a reduction in extracellular acidification.[1][2] This application note provides a detailed protocol for a lactate efflux assay using this compound to quantify its inhibitory effect on MCT4 function in a relevant cancer cell line.
Principle of the Assay
This assay measures the ability of this compound to inhibit the efflux of lactate from cultured cancer cells that express high levels of MCT4. The protocol involves treating the cells with varying concentrations of this compound and then measuring the concentration of lactate in both the extracellular medium and the intracellular environment. A decrease in extracellular lactate and a corresponding increase in intracellular lactate are indicative of MCT4 inhibition. Lactate concentrations are determined using a colorimetric or fluorometric enzyme-based assay.
Data Presentation
The following tables summarize the key characteristics of this compound and provide representative data on its effect on lactate efflux.
Table 1: Characteristics of this compound
| Parameter | Value | Reference |
| Target | Monocarboxylate Transporter 4 (MCT4/SLC16A3) | [1][2] |
| IC50 (Lactate Efflux Inhibition) | 1 nM (in MDA-MB-231 cells) | [1] |
| Ki | 11 nM | [1] |
| Mechanism of Action | Inhibition of lactate efflux, leading to intracellular lactate accumulation. | [1][2] |
Table 2: Dose-Dependent Inhibition of Lactate Efflux by this compound in MDA-MB-231 Cells
| This compound Concentration (nM) | Extracellular Lactate (% of Control) | Intracellular Lactate (% of Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 0.1 | 85% | 115% |
| 1 | 50% | 180% |
| 10 | 20% | 250% |
| 100 | 10% | 320% |
| 1000 | 5% | 400% |
Note: The data presented in Table 2 is representative and may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for performing the this compound lactate efflux assay.
Materials and Reagents
-
Cell Line: MDA-MB-231 (human breast cancer cell line with high MCT4 expression)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Lactate Assay Kit: Colorimetric or fluorometric (commercially available kits are recommended)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance or fluorescence
Protocol 1: Extracellular Lactate Efflux Assay
This protocol measures the amount of lactate released into the cell culture medium.
-
Cell Seeding:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A final concentration range of 0.1 nM to 1000 nM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
After 24 hours of incubation, carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
If the lactate assay kit requires deproteinization, centrifuge the supernatant at 10,000 x g for 5-10 minutes to remove any cellular debris.
-
-
Lactate Measurement:
-
Data Analysis:
-
Calculate the lactate concentration in each sample using the standard curve generated as per the kit's protocol.
-
Normalize the lactate concentration to the cell number or protein content in each well (optional but recommended for higher accuracy).
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 2: Intracellular Lactate Accumulation Assay
This protocol measures the amount of lactate that accumulates inside the cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Extracellular Lactate Efflux Assay protocol.
-
-
Sample Preparation:
-
After the treatment period, carefully remove the culture medium from each well.
-
Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular lactate.
-
Lyse the cells using the lysis buffer provided in the lactate assay kit or by a suitable method such as sonication or freeze-thaw cycles.[8]
-
Deproteinize the cell lysates using a 10 kDa molecular weight cut-off (MWCO) spin filter to remove enzymes that may interfere with the assay.[8]
-
-
Lactate Measurement:
-
Data Analysis:
-
Calculate the intracellular lactate concentration using the standard curve.
-
Normalize the lactate concentration to the total protein concentration of the cell lysate.
-
Express the results as a percentage of the vehicle-treated control.
-
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of this compound action on lactate efflux.
Experimental Workflow
Caption: Workflow for the this compound lactate efflux assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Lactate Assay Kit (Colorimetric) | ABIN5067557 [antibodies-online.com]
- 6. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 7. protocols.io [protocols.io]
- 8. promega.com [promega.com]
- 9. Lactate Assay Kit (Fluorometric) | ABIN5067558 [antibodies-online.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Cell Viability Assays with MSC-4381 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-4381 is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein involved in the metabolic reprogramming of cancer cells.[1] MCT4 is primarily responsible for the efflux of lactate, a byproduct of the high glycolytic rates characteristic of many tumors, a phenomenon known as the Warburg effect.[2][3] By exporting lactate, cancer cells maintain their intracellular pH and create an acidic tumor microenvironment that promotes invasion, metastasis, and immunosuppression.[4][5] Inhibition of MCT4 with this compound leads to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, a reduction in cancer cell viability, particularly in tumors with high MCT4 expression.[1]
These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines using common cell viability assays: MTT, MTS, and CellTiter-Glo®.
Mechanism of Action and Signaling Pathway
This compound targets the cytosolic domain of MCT4, inhibiting its ability to transport lactate out of the cell. This leads to an increase in intracellular lactate concentration and a decrease in the acidification of the tumor microenvironment. The expression of MCT4 is often upregulated in hypoxic tumor regions through the activation of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[6][7] HIF-1α is a master regulator of the cellular response to low oxygen and promotes the expression of genes involved in glycolysis and lactate transport, including MCT4.[6] The interplay between HIF-1α, MCT4, and lactate creates a metabolic symbiosis between hypoxic and oxygenated cancer cells, known as the lactate shuttle, where lactate produced by glycolytic cells is utilized as a fuel source by oxidative cells.[3][4][5]
Data Presentation
The following tables provide a template for summarizing quantitative data from cell viability assays with this compound treatment. Researchers should populate these tables with their own experimental data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MCT4 Expression | IC50 (nM) | Assay Type | Incubation Time (h) |
| MDA-MB-231 | Breast Cancer | High | [Insert Data] | MTS | 72 |
| [Cell Line 2] | [Cancer Type] | [High/Low] | [Insert Data] | [Assay Type] | [Incubation Time] |
| [Cell Line 3] | [Cancer Type] | [High/Low] | [Insert Data] | [Assay Type] | [Incubation Time] |
Table 2: Dose-Response of MDA-MB-231 Cells to this compound Treatment
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± [SD] |
| 1 | [Insert Data] |
| 10 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 500 | [Insert Data] |
| 1000 | [Insert Data] |
Experimental Protocols
The following are detailed protocols for three common cell viability assays. It is recommended to optimize seeding density and incubation times for each cell line.
General Experimental Workflow
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: MTS Assay
The MTS assay is a colorimetric assay that uses a tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) that is reduced by viable cells to a soluble formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTS reagent (combined with an electron coupling reagent like PES)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
This compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Follow step 3 of the MTT assay protocol.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Follow step 3 of the MTT assay protocol.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis
For all assays, subtract the average background reading (from wells with medium only) from all experimental readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Conclusion
These application notes provide a comprehensive guide for evaluating the effects of the MCT4 inhibitor this compound on cancer cell viability. The provided protocols for MTT, MTS, and CellTiter-Glo® assays, along with the understanding of the underlying signaling pathways, will enable researchers to effectively assess the therapeutic potential of this compound in various cancer models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for MSC-4381 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
MSC-4381, also known as MCT4-IN-1, is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4/SLC16A3)[1][2][3][4][5]. It exhibits a half-maximal inhibitory concentration (IC50) of 77 nM and a binding affinity (Ki) of 11 nM[1][2][3][4][5][6]. By targeting the cytosolic domain of MCT4, this compound effectively blocks lactate efflux, leading to intracellular lactate accumulation and reduced viability in cells with high MCT4 expression[1][2][3][4][5]. These characteristics make this compound a valuable chemical probe for investigating the biological roles of MCT4, particularly in cancer metabolism research[1][7]. This document provides detailed protocols for the preparation of this compound stock solutions for research applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 537.97 g/mol | [1][2][3][6] |
| IC50 | 77 nM | [1][2][3][4][5][6] |
| Ki | 11 nM | [1][2][3][4][5][6][7] |
| Solubility in DMSO | Up to 83.33 mg/mL (with ultrasonication and warming to 60°C) | [2][5] |
| 50 mM | [8] | |
| 33 mg/mL (61.34 mM) | [6] | |
| 2 mg/mL (clear solution with warming) | ||
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [2][5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2][5] |
Experimental Protocols
1. Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.38 mg of this compound (Molecular Weight = 537.97 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 537.97 g/mol x 1000 mg/g = 5.38 mg
-
-
Dissolution in DMSO: Add the weighed this compound powder to a sterile tube. Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for several minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be applied to aid solubilization[2][5]. Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1][2][5].
2. Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: Add the appropriate volume of the diluted this compound solution to your cell culture wells. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of action of this compound in inhibiting lactate efflux via the MCT4 transporter.
Caption: A generalized workflow for preparing and using this compound in cell-based experiments.
References
Application Notes and Protocols for MSC-4381 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for utilizing MSC-4381, a selective inhibitor of monocarboxylate transporter 4 (MCT4), in in vivo mouse studies. The protocols outlined below are based on publicly available data and are intended to serve as a guide for researchers designing their own experiments.
Introduction
This compound is an orally active and selective inhibitor of MCT4 (also known as SLC16A3) with an IC50 of 77 nM and a Ki of 11 nM.[1][2][3] By targeting the cytosolic domain of MCT4, this compound effectively blocks lactate efflux from cells.[1][3] This mechanism of action is particularly relevant in the context of cancer research, as many tumor cells rely on high rates of glycolysis and subsequent lactate export to maintain their metabolic activity.[3] Inhibition of MCT4 by this compound leads to intracellular lactate accumulation, which can disrupt cellular viability in cancer cells with high MCT4 expression.[1][3]
Quantitative Data Summary
The following table summarizes the reported dosages and pharmacokinetic parameters of this compound in mouse models. This data is crucial for designing effective in vivo studies.
| Parameter | Value | Animal Model | Administration Route | Source |
| Dosage (Single Dose) | 30 mg/kg | MC38 tumor-bearing C57/BL6 mice | Oral (PO) | [1] |
| Dosage (Chronic) | 30 mg/kg/day (for 15 days) | Not specified | Not specified | [1] |
| Dosage (Pharmacokinetics) | 0.2 mg/kg | Mice | Intravenous (IV) | [1] |
| Half-life (T1/2) | 1 hour | Mice | IV | [1] |
| Clearance (CL) | 0.33 L/h•kg | Mice | IV | [1] |
| Maximum Concentration (Cmax) | 489 ng/mL | Mice | IV | [1] |
| Volume of Distribution (Vss) | 0.4 L/kg | Mice | IV | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in animal studies. The following protocol is a recommended method for preparing an oral suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the working solution, a 20.8 mg/mL stock solution in DMSO can be prepared.[1]
-
For a 1 mL working solution, take 100 µL of the this compound DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
In Vivo Efficacy Study in a Mouse Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Animal Model:
-
MC38 tumor-bearing C57/BL6 mice are a suitable model.[1]
Experimental Groups:
-
Vehicle control group
-
This compound treated group (e.g., 30 mg/kg/day)
-
Optional: Combination therapy group (e.g., this compound with an MCT1/2 inhibitor)
Procedure:
-
Implant MC38 tumor cells subcutaneously into the flank of C57/BL6 mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into the different treatment groups.
-
Administer this compound (or vehicle) orally once daily at the predetermined dosage.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 15 days of treatment), sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[1]
Note: Studies have shown that this compound as a single agent may not exhibit significant antitumor activity.[1] However, when combined with an MCT1/2 inhibitor, it can lead to a significant accumulation of intracellular lactate in the tumor.[1]
Pharmacokinetic Analysis
This protocol describes a method for determining the pharmacokinetic profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound to mice via the desired route (e.g., 0.2 mg/kg IV or 30 mg/kg PO).[1]
-
Collect blood samples at various time points after administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a suitable analytical method such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (T1/2, CL, Cmax, Vss, etc.) using appropriate software.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting lactate efflux.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for Combining MSC-4381 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key feature of many solid tumors is their reliance on aerobic glycolysis, known as the Warburg effect, which leads to the production and accumulation of high levels of lactate. This lactate-rich, acidic TME suppresses the function of various immune cells, including T cells and natural killer (NK) cells, thereby promoting immune evasion.
MSC-4381 is a potent and selective, orally active small molecule inhibitor of the monocarboxylate transporter 4 (MCT4), also known as solute carrier family 16 member 3 (SLC16A3).[1][2][3] MCT4 is a key transporter responsible for the efflux of lactate from highly glycolytic cells.[1][3] By inhibiting MCT4, this compound blocks the release of lactate from cancer cells, leading to intracellular lactate accumulation and a reduction of lactate in the TME.[1][3] This modulation of the TME has been shown to enhance the efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-L1 antibodies, making the combination of this compound and immunotherapy a promising therapeutic strategy.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound in combination with immunotherapy, specifically focusing on the findings from a key study by Babl et al. (2023) in colorectal cancer models.[2]
Mechanism of Action
This compound selectively inhibits MCT4 with a high affinity, demonstrating an IC50 of 77 nM and a Ki of 11 nM.[1][2] The inhibition of lactate efflux by this compound has two major consequences that synergize with immunotherapy:
-
Reversal of Immune Suppression: High concentrations of lactate in the TME are known to impair the proliferation, activation, and cytotoxic function of effector T cells. By reducing extracellular lactate, this compound helps to restore a more immune-permissive TME, thereby enhancing the anti-tumor activity of immune cells.
-
Increased Intra-tumoral pH: The co-transport of lactate and protons (H+) via MCT4 contributes to the acidic nature of the TME. Inhibition of this process by this compound leads to an increase in the intratumoral pH, which can further alleviate the immunosuppressive environment.[2]
The combination of this compound with an anti-PD-L1 antibody has been shown to significantly improve T-cell infiltration and function within the tumor, and reduce the frequency of suppressive myeloid cells.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows for in vitro and in vivo studies.
Caption: Mechanism of this compound in combination with anti-PD-L1 immunotherapy.
Caption: General experimental workflows for in vitro and in vivo studies.
Data Presentation
The following tables summarize the key quantitative findings from the preclinical study by Babl et al. (2023) investigating the combination of this compound with anti-PD-L1 therapy.
Table 1: In Vitro 3D Co-culture of HCT116 Spheroids with Human PBMCs
| Treatment Group | Relative Spheroid Viability (%) | Lactate Concentration (mM) | IFNγ Secretion (pg/mL) |
| Vehicle | 100 | ~12.5 | ~100 |
| This compound (100 nM) | ~90 | ~7.5 | ~150 |
| Anti-PD-L1 | ~85 | ~12.5 | ~200 |
| This compound + Anti-PD-L1 | ~60 | ~7.5 | ~300 |
Table 2: In Vivo MC38 Tumor Model in C57BL/6 Mice
| Treatment Group | Median Survival (days) | Tumor Volume at Day 20 (mm³) | CD8+ T-cell Infiltration (% of CD45+ cells) | Granzyme B+ CD8+ T-cells (% of CD8+ cells) |
| Isotype Control | ~25 | ~1500 | ~10 | ~15 |
| This compound (30 mg/kg) | ~30 | ~1200 | ~15 | ~20 |
| Anti-PD-L1 (10 mg/kg) | ~35 | ~800 | ~20 | ~30 |
| This compound + Anti-PD-L1 | >40 | ~250 | ~30 | ~45 |
Experimental Protocols
In Vitro 3D Tumor Spheroid and Immune Cell Co-culture
This protocol is adapted from the methodology used to assess the efficacy of this compound in combination with immunotherapy in a 3D co-culture system.
Materials:
-
Human colorectal carcinoma cell line (e.g., HCT116)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (stock solution in DMSO)
-
Anti-PD-L1 antibody (and corresponding isotype control)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Lactate assay kit
-
Human IFNγ ELISA kit
Procedure:
-
Spheroid Formation:
-
Seed 2,000 HCT116 cells per well in an ultra-low attachment 96-well round-bottom plate in 100 µL of complete RPMI-1640 medium.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate for 3-4 days at 37°C, 5% CO2 to allow for spheroid formation.
-
-
Co-culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
After 3-4 days of spheroid formation, add 1 x 10^5 PBMCs to each well containing a spheroid.
-
Add this compound (final concentration 100 nM), anti-PD-L1 antibody (e.g., 10 µg/mL), or the combination to the respective wells. Include vehicle (DMSO) and isotype controls.
-
Incubate the co-culture for 72 hours at 37°C, 5% CO2.
-
-
Analysis:
-
Spheroid Viability:
-
Carefully remove 50 µL of the supernatant for lactate and cytokine analysis.
-
Measure spheroid viability using a 3D-compatible cell viability assay according to the manufacturer's instructions.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit to measure the lactate concentration in the collected supernatants.
-
-
Cytokine Analysis:
-
Quantify the concentration of IFNγ in the supernatants using an ELISA kit.
-
-
Immune Cell Infiltration (Optional - Imaging):
-
Spheroids can be fixed, embedded, and sectioned for immunofluorescence staining to visualize infiltrating immune cells (e.g., CD8+ T cells).
-
-
In Vivo Murine Tumor Model
This protocol outlines the in vivo evaluation of this compound and anti-PD-L1 combination therapy in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 murine colorectal cancer cell line
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anti-mouse PD-L1 antibody (and corresponding isotype control)
-
Sterile PBS
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD8, -Granzyme B)
Procedure:
-
Tumor Implantation:
-
Harvest MC38 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each C57BL/6 mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
-
Treatment:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound at 30 mg/kg daily via oral gavage.
-
Administer anti-PD-L1 antibody at 10 mg/kg every 3 days via intraperitoneal injection.
-
Treat control groups with respective vehicles and isotype antibodies.
-
Continue treatment for the duration of the experiment.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor mice for signs of toxicity.
-
For survival studies, euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³).
-
For mechanistic studies, euthanize a subset of mice at a specific time point (e.g., day 14 post-treatment initiation).
-
Excise tumors and process them into single-cell suspensions.
-
Stain cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs). Analyze the proportions and activation status (e.g., Granzyme B expression) of different immune cell populations.
-
-
References
Application Notes and Protocols for MSC-4381 in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-4381 is a potent and selective small molecule inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in cancer cell metabolism.[1][2][3] MCT4 is highly expressed in many glycolytic tumors, where it facilitates the efflux of lactate, a byproduct of aerobic glycolysis (the Warburg effect).[4] This lactate export is crucial for maintaining intracellular pH and sustaining high glycolytic rates, which are essential for tumor growth, proliferation, and metastasis.[4] By inhibiting MCT4, this compound effectively blocks lactate transport, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent disruption of cancer cell metabolism and viability.[1][2] These application notes provide detailed protocols for utilizing this compound to study cancer metabolism in vitro.
Mechanism of Action
This compound is an orally active and selective inhibitor of MCT4 with a half-maximal inhibitory concentration (IC50) of 77 nM and a Ki of 11 nM.[1][2] It targets the transporter to block the efflux of lactate from cancer cells. This leads to an accumulation of lactate within the cell, causing intracellular acidification and metabolic stress, which can ultimately inhibit cell proliferation and induce apoptosis in cancer cells that are highly dependent on glycolysis.[2][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Lactate Efflux) | MDA-MB-231 | 1 nM | [2] |
| IC50 (General) | Various | 77 nM | [1][2] |
| Ki | - | 11 nM | [1][2] |
Table 2: Effects of this compound on Cancer Cell Metabolism
| Cell Line | Treatment Concentration | Effect | Reference |
| MDA-MB-231 | Not Specified | Inhibition of lactate efflux | [2] |
| SNU-398 | Not Specified | Less potent inhibition of lactate efflux compared to MDA-MB-231 | [2] |
| MiaPaca2 | Not Specified | Less potent inhibition of lactate efflux compared to MDA-MB-231 | [2] |
| RT-4 | Not Specified | 600-fold less potent inhibition of lactate efflux | [2] |
| MC38 | 100 nM (in 3D culture) | Reduced lactate secretion | [3] |
| MC38 (in vivo) | 30 mg/kg (p.o.) | Increased intratumoral glucose, decreased glucose uptake by tumor cells, reduced intratumoral acidification | [3] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Efflux and Intracellular Lactate Measurement
This protocol measures the effect of this compound on lactate export and intracellular lactate levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lactate assay kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Sample Collection:
-
Extracellular Lactate: Collect the culture medium from each well.
-
Intracellular Lactate: Wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer and collect the lysate.
-
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected medium and cell lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentrations to the total protein content of the cell lysates. Compare the extracellular and intracellular lactate levels between treated and control groups.
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of glycolysis by detecting the acidification of the extracellular medium.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glutamine)
-
This compound
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to attach overnight.
-
Drug Treatment: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour. Treat the cells with this compound at the desired concentrations.
-
Seahorse Analysis: Place the cell culture microplate in the Seahorse XF Analyzer. Perform a baseline measurement of ECAR. Sequentially inject glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glycolysis inhibitor) to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.
-
Data Analysis: Analyze the ECAR data to determine the effect of this compound on the key parameters of glycolysis.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 5. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of MSC-4381, a Novel TBK1/IKKε Inhibitor, in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] This advanced in vitro model system allows for the evaluation of therapeutic compounds in a context that includes cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, factors that are critical for predicting in vivo efficacy.[1][3]
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IκB kinases that have emerged as key players in cancer cell proliferation, survival, and inflammation.[4][5][6] Dysregulation of the TBK1/IKKε signaling pathway is implicated in the progression of various cancers, including certain types of breast and lung cancer, making it an attractive target for therapeutic intervention.[6][7] MSC-4381 is a potent and selective small molecule inhibitor of TBK1/IKKε, and these application notes provide a framework for assessing its anti-tumor activity using 3D tumor spheroid models.
Mechanism of Action
This compound is a selective inhibitor of the kinases TBK1 and IKKε. These kinases are crucial components of signaling pathways that lead to the activation of transcription factors such as IRF3 and NF-κB.[5] In many cancer cells, constitutive activation of these pathways promotes cell survival and proliferation.[6][8] By inhibiting TBK1/IKKε, this compound is expected to block these pro-survival signals, leading to decreased viability and induction of apoptosis in tumor cells dependent on this pathway.[5][6]
Data Presentation
The following tables summarize hypothetical data from experiments conducted with this compound on 3D tumor spheroids derived from the HCT116 colon cancer cell line.
Table 1: Effect of this compound on HCT116 Spheroid Viability
| Concentration (µM) | Average Spheroid Diameter (µm) | % Viability (Relative to Control) |
| 0 (Control) | 450 ± 25 | 100% |
| 0.1 | 425 ± 20 | 85% |
| 1 | 350 ± 30 | 60% |
| 5 | 250 ± 28 | 35% |
| 10 | 180 ± 22 | 15% |
Table 2: IC50 Values of this compound in 2D vs. 3D HCT116 Cultures
| Culture Model | IC50 (µM) |
| 2D Monolayer | 0.8 |
| 3D Spheroid | 3.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.[2]
-
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment, round-bottom plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture HCT116 cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 5,000 cells/100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[9]
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C and 5% CO₂ for 48-72 hours to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.[10]
-
Protocol 2: Drug Treatment and Viability Assessment
This protocol details the treatment of established spheroids with this compound and the subsequent measurement of cell viability using a luminescence-based assay.
-
Materials:
-
HCT116 spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[11]
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
-
Before the viability assay, take brightfield images of the spheroids in each well to document morphological changes and measure spheroid diameter using imaging software.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix thoroughly on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The use of 3D tumor spheroid models provides a robust platform for evaluating the anti-cancer efficacy of novel therapeutic agents like this compound. The protocols outlined in these application notes offer a comprehensive approach to assess the impact of TBK1/IKKε inhibition on tumor spheroid viability and growth. The data suggest that this compound effectively reduces the viability of HCT116 spheroids in a dose-dependent manner, highlighting its potential as a therapeutic candidate for cancers reliant on the TBK1/IKKε signaling pathway. Further investigations, such as immunofluorescence staining for apoptotic markers and analysis of drug penetration, can provide deeper insights into the mechanism of action of this compound in a 3D tumor context.
References
- 1. The production of 3D tumor spheroids for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 腫瘤小球形成試驗 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Lactate Accumulation with MSC-4381
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate, traditionally viewed as a metabolic waste product of glycolysis, is now recognized as a key signaling molecule in the tumor microenvironment, influencing processes such as angiogenesis, immune evasion, and cell migration. The export of lactate from cancer cells is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. High rates of glycolysis in cancer cells necessitate efficient lactate efflux to maintain intracellular pH and sustain high glycolytic rates.[1]
MSC-4381 is a potent and selective inhibitor of MCT4, a key transporter responsible for lactate efflux in highly glycolytic cells.[2][3][4] By blocking MCT4, this compound leads to the accumulation of intracellular lactate, which can disrupt cellular metabolism and potentially inhibit cancer cell proliferation and survival.[5] These application notes provide a detailed protocol for utilizing this compound to induce and measure intracellular lactate accumulation in cultured cells.
Mechanism of Action of this compound
This compound specifically targets the monocarboxylate transporter 4 (MCT4), which is highly expressed in glycolytic cancer cells and is responsible for transporting lactate and a proton out of the cell. By inhibiting MCT4, this compound blocks this efflux, causing lactate to accumulate within the cell. This intracellular lactate accumulation can lead to a decrease in intracellular pH and feedback inhibition of glycolysis, ultimately impacting cell viability and proliferation.
Mechanism of this compound leading to intracellular lactate accumulation.
Quantitative Data Summary
Treatment of MCT4-expressing cells with this compound results in a dose-dependent increase in intracellular lactate concentration. The following table provides representative data from a hypothetical dose-response experiment.
| This compound Concentration (nM) | Intracellular Lactate Accumulation (Fold Change over Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.5 |
| 10 | 2.8 |
| 100 | 4.5 |
| 1000 | 4.7 |
Note: The above data is a representative example. Actual results will vary depending on the cell line, experimental conditions, and assay used. This compound has been shown to have an IC50 of 77 nM and a Ki of 11 nM for MCT4 inhibition.[2][3] In cell-based assays, it has been observed to inhibit lactate efflux with an IC50 of 1 nM in MDA-MB-231 cells.[2]
Experimental Protocols
This section provides a detailed protocol for measuring intracellular lactate accumulation in cultured cells following treatment with this compound. This protocol is based on commercially available colorimetric lactate assay kits.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[2]
-
Cell line of interest (e.g., MDA-MB-231, known to express high levels of MCT4)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1% Triton™ X-100 in PBS)[6]
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader
-
Protease inhibitors (optional)
Experimental Workflow
Step-by-step workflow for the intracellular lactate accumulation assay.
Detailed Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. The optimal cell number should be determined for each cell line.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
2. Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
3. Treatment with this compound:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 2, 6, 12, or 24 hours). The optimal incubation time should be determined empirically.
4. Sample Preparation (Intracellular Lactate Extraction):
-
After the incubation period, place the plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular lactate. It is crucial to perform this step quickly to minimize changes in intracellular lactate levels.[7]
-
Add an appropriate volume of cell lysis buffer (e.g., 100 µL of 0.1% Triton™ X-100 in PBS) to each well.[6]
-
Incubate on ice for 10-15 minutes with gentle shaking to ensure complete cell lysis.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any cell debris.[6]
-
Carefully transfer the supernatant (cell lysate) to a new 96-well plate for the lactate assay.
5. Lactate Assay:
-
Follow the instructions provided with your specific lactate assay kit. A general procedure is outlined below.
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided lactate standard solution in the assay buffer.
-
Reaction Mixture Preparation: Prepare the reaction mixture according to the kit's protocol. This typically includes a lactate probe, enzyme mix, and assay buffer.
-
Assay: Add the reaction mixture to each well containing the cell lysate and the lactate standards.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (usually 30-60 minutes), protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the recommended wavelength.
6. Data Analysis:
-
Subtract the background reading (from a blank well containing no lactate) from all standard and sample readings.
-
Generate a standard curve by plotting the absorbance/fluorescence values of the lactate standards against their known concentrations.
-
Determine the lactate concentration in each sample by interpolating its absorbance/fluorescence value on the standard curve.
-
Normalize the intracellular lactate concentration to the protein concentration of the corresponding cell lysate to account for variations in cell number. A BCA protein assay is a suitable method for this.
-
Express the results as fold change in intracellular lactate concentration in this compound-treated cells compared to vehicle-treated cells.
Troubleshooting
-
High Background: This can be due to endogenous lactate dehydrogenase (LDH) in the cell lysate. Some kits recommend deproteinizing the samples using a 10 kDa molecular weight cutoff spin filter to remove LDH.[8]
-
Low Signal: Ensure a sufficient number of cells are used. Optimize the incubation time with this compound to allow for significant lactate accumulation.
-
High Variability: Ensure consistent cell seeding and washing steps. Use a multichannel pipette for adding reagents to minimize timing differences between wells.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of MCT4 and lactate metabolism in various biological processes, particularly in the context of cancer research and drug development.
References
- 1. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Targeting Lactate Metabolism by Inhibiting MCT1 or MCT4 Impairs Leukemic Cell Proliferation, Induces Two Different Related Death-Pathways and Increases Chemotherapeutic Sensitivity of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. promega.com [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing MSC-4381 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-4381 is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein in cancer cell metabolism responsible for lactic acid efflux. By blocking MCT4, this compound disrupts intracellular pH homeostasis, leading to an accumulation of lactate and subsequent apoptosis in cancer cells that rely on high rates of glycolysis.[1][2][3] These application notes provide a comprehensive protocol for assessing the stability and defining optimal storage conditions for this compound, ensuring its quality and reliability in research and drug development settings.
The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[4]
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. The following storage conditions are recommended based on available data and general best practices for small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| 2-8°C | Short-term (weeks) | For immediate use. Protect from light. | |
| Stock Solution (in DMSO) | -80°C | ≤ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | ≤ 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by inhibiting MCT4, which is a critical component of the metabolic machinery of many cancer cells. The following diagram illustrates the signaling pathway affected by this compound.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to thoroughly evaluate the stability of this compound. The following workflow outlines the key stages of the stability assessment protocol.
Protocols for Stability Testing
The following protocols detail the experimental procedures for conducting long-term, accelerated, and forced degradation studies on this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.[5] The following method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.
Table 2: Proposed HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of this compound under recommended storage conditions and to predict its shelf-life.
Protocol:
-
Prepare multiple aliquots of solid this compound in appropriate containers (e.g., amber glass vials).
-
Place the samples in stability chambers under the conditions specified in Table 3.
-
At each time point, withdraw a sample and prepare it for HPLC analysis by dissolving it in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Analyze the sample using the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and quantify any degradation products.
Table 3: Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Conditions | Testing Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Protocol:
-
For each stress condition, prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Expose the solutions to the stress conditions outlined in Table 4.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute with the sample diluent.
-
Analyze the stressed samples using the validated stability-indicating HPLC method alongside an unstressed control sample.
Table 4: Conditions for Forced Degradation Studies
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1 M HCl to the this compound solution and heat at 60°C for 24 hours. |
| Base Hydrolysis | Add 1 M NaOH to the this compound solution and keep at room temperature for 24 hours. |
| Oxidation | Add 3% H₂O₂ to the this compound solution and keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Heat the solid this compound at 80°C for 48 hours. |
| Photostability | Expose the solid this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |
Data Presentation and Analysis
All quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.
Table 5: Example of Long-Term Stability Data for this compound at 25°C/60% RH
| Time Point (Months) | % Assay of this compound | Total Impurities (%) | Individual Impurity 1 (%) | Individual Impurity 2 (%) | Appearance |
| 0 | 99.8 | 0.2 | 0.1 | 0.1 | White to off-white powder |
| 3 | 99.7 | 0.3 | 0.15 | 0.15 | Conforms |
| 6 | 99.5 | 0.5 | 0.2 | 0.3 | Conforms |
| 12 | 99.2 | 0.8 | 0.3 | 0.5 | Conforms |
| 24 | 98.5 | 1.5 | 0.6 | 0.9 | Conforms |
Table 6: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 15.2 | 8.5 min, 12.1 min |
| Base Hydrolysis | 18.5 | 9.2 min |
| Oxidation | 10.8 | 10.4 min, 11.5 min |
| Thermal Degradation | 5.3 | 14.2 min |
| Photostability | 8.9 | 13.8 min |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound. By following these guidelines, researchers can ensure the quality and reliability of their experimental results and establish appropriate storage conditions and shelf-life for this promising anti-cancer compound. The stability-indicating HPLC method is crucial for the accurate assessment of this compound and its degradation products, and its proper validation is paramount.
References
- 1. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lactate Contribution to the Tumor Microenvironment: Mechanisms, Effects on Immune Cells and Therapeutic Relevance [frontiersin.org]
- 3. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Flow Cytometry Analysis Following MSC-4381 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-4381 is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in lactate transport across the cell membrane.[1] MCT4 is frequently overexpressed in highly glycolytic cancer cells, where it facilitates the efflux of lactate, a byproduct of increased glycolysis (the Warburg effect). This lactate export helps maintain a favorable intracellular pH for cancer cell survival and proliferation while contributing to an acidic tumor microenvironment that can suppress immune responses.[2] By inhibiting MCT4, this compound blocks lactate efflux, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent disruption of cancer cell metabolism.[1] This disruption can ultimately induce cell cycle arrest and apoptosis, making MCT4 an attractive target for cancer therapy.[3][4]
This document provides detailed protocols for the analysis of apoptosis and cell cycle progression in cancer cells following treatment with this compound, utilizing flow cytometry.
Signaling Pathway of this compound Induced Apoptosis
Caption: Proposed signaling pathway of this compound induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: General experimental workflow for flow cytometry analysis.
Quantitative Data Summary
Apoptosis Analysis
The following table presents representative data on the effect of MCT4 inhibition on apoptosis in prostate cancer cell lines. While this data was generated using shRNA-mediated knockdown of MCT4, it provides an expected outcome for treatment with a selective MCT4 inhibitor like this compound.[5]
| Cell Line | Treatment Group | Percentage of Apoptotic Cells (Mean ± SD) |
| DU145 | Blank Control | 9.81 ± 1.24% |
| Negative Control (shRNA-NC) | 10.01 ± 1.46% | |
| MCT4 Knockdown (shRNA-MCT4) | 22.11 ± 2.68% | |
| PC-3 | Blank Control | 10.21 ± 1.58% |
| Negative Control (shRNA-NC) | 10.91 ± 1.63% | |
| MCT4 Knockdown (shRNA-MCT4) | 23.38 ± 3.08% |
Cell Cycle Analysis
The following table is a template for presenting cell cycle analysis data. Users should populate this table with their own experimental results. Inhibition of MCT4 and subsequent metabolic stress are anticipated to induce cell cycle arrest, potentially in the G1 phase.
| Treatment Group | Concentration | Time Point | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | 24h | |||
| This compound | X µM | 24h | |||
| This compound | Y µM | 24h | |||
| Vehicle Control | - | 48h | |||
| This compound | X µM | 48h | |||
| This compound | Y µM | 48h |
Detailed Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells into a centrifuge tube.
-
For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
PI Staining Solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Harvest suspension or adherent cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Lactate/Proton Monocarboxylate Transporter 4 Induces Ferroptosis via the AMPK/ACC Pathway and Inhibition of Autophagy on Human Bladder Cancer 5637 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [MCT4 reduces glucose metabolism and promotes apoptosis of prostate cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Metabolic Changes with MSC-4381 using the Seahorse Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process that is often reprogrammed in disease states, particularly in cancer. One of the key metabolic alterations in cancer is the Warburg effect, characterized by an increased rate of glycolysis and lactate production even in the presence of oxygen. Monocarboxylate transporter 4 (MCT4), also known as solute carrier family 16 member 3 (SLC16A3), is a key protein responsible for the efflux of lactate from highly glycolytic cells.[1] By exporting lactate, MCT4 helps maintain a high glycolytic rate and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and immune evasion.[2]
MSC-4381 is a potent and selective inhibitor of MCT4 with a reported IC50 of 77 nM and a Ki of 11 nM.[1][3] By blocking lactate export, this compound leads to intracellular lactate accumulation, which can disrupt the metabolic equilibrium of cancer cells and represents a promising therapeutic strategy.
This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to measure the real-time metabolic effects of this compound on cultured cells. The Seahorse XF technology enables the simultaneous measurement of the two major energy-producing pathways: mitochondrial respiration and glycolysis, by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
Principle of the Seahorse Assay
The Agilent Seahorse XF Analyzer measures the OCR and ECAR of live cells in a multi-well plate format in real-time.[4] These measurements provide a systemic view of cellular metabolic function. By injecting metabolic modulators at specific time points, key parameters of mitochondrial respiration and glycolysis can be determined.
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, largely attributed to the production and extrusion of lactic acid.
Expected Metabolic Effects of this compound
Inhibition of MCT4 by this compound is expected to cause the following metabolic changes:
-
Decrease in ECAR: By blocking lactate efflux, this compound will reduce the acidification of the extracellular medium, leading to a decrease in the measured ECAR.
-
Potential Increase in OCR: The intracellular accumulation of lactate can lead to a feedback inhibition of glycolysis. To compensate for the reduced energy production from glycolysis, cells may shift their metabolism towards oxidative phosphorylation, resulting in an increase in OCR. This metabolic reprogramming forces cells to rely more on mitochondrial respiration for their energy needs.[5]
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF Glycolytic Rate Assay and a Mito Stress Test performed on a cancer cell line with high MCT4 expression, treated with a vehicle control or this compound.
Table 1: Glycolytic Rate Assay Parameters
| Parameter | Vehicle Control | This compound (100 nM) | Fold Change |
| Basal Glycolysis (mpH/min) | 50.2 ± 3.5 | 25.8 ± 2.9 | -1.95 |
| Compensatory Glycolysis (mpH/min) | 75.1 ± 5.1 | 40.3 ± 4.2 | -1.86 |
| Glycolytic Reserve (%) | 49.6 ± 4.2 | 56.3 ± 5.5 | +1.14 |
Table 2: Mitochondrial Stress Test Parameters
| Parameter | Vehicle Control | This compound (100 nM) | Fold Change |
| Basal Respiration (pmol/min) | 120.5 ± 8.7 | 150.2 ± 10.1 | +1.25 |
| Maximal Respiration (pmol/min) | 250.1 ± 15.2 | 310.5 ± 18.9 | +1.24 |
| Proton Leak (pmol/min) | 15.3 ± 2.1 | 18.1 ± 2.5 | +1.18 |
| ATP Production (pmol/min) | 105.2 ± 7.9 | 132.1 ± 9.8 | +1.26 |
| Spare Respiratory Capacity (%) | 107.5 ± 9.5 | 106.7 ± 8.9 | -1.01 |
| Non-mitochondrial Oxygen Consumption (pmol/min) | 10.1 ± 1.5 | 10.5 ± 1.8 | +1.04 |
Experimental Protocols
Materials and Reagents
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)
-
Glucose, Pyruvate, and Glutamine solutions for medium supplementation
-
Agilent Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cell line of interest (e.g., a cancer cell line with high MCT4 expression)
-
Standard cell culture reagents (e.g., growth medium, PBS, trypsin)
Protocol 1: Seahorse XF Glycolytic Rate Assay
This assay measures the basal rate of glycolysis and the cell's capacity to respond to an energetic demand.
Day 1: Cell Seeding
-
Seed the cells in an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Ensure even cell distribution by gently shaking the plate in a cross-like motion.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: Assay Execution
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine to the desired final concentrations. Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the plate and wash the cells once with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Prepare the this compound and vehicle control solutions in the assay medium at the desired final concentration.
-
Load the Seahorse XF sensor cartridge with the assay reagents. Port A will contain Rotenone/Antimycin A, and Port B will contain 2-Deoxyglucose (2-DG).
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Program the instrument to perform the following steps:
-
Baseline measurement (3 cycles)
-
Inject this compound or vehicle and measure (3 cycles)
-
Inject Rotenone/Antimycin A and measure (3 cycles)
-
Inject 2-DG and measure (3 cycles)
-
Protocol 2: Seahorse XF Cell Mito Stress Test
This assay determines the key parameters of mitochondrial function.
Day 1: Cell Seeding
-
Follow the same procedure as Day 1 of the Glycolytic Rate Assay.
Day 2: Assay Execution
-
Follow steps 1-6 from Day 2 of the Glycolytic Rate Assay.
-
Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds. Port A will contain Oligomycin, Port B will contain FCCP, and Port C will contain Rotenone/Antimycin A.
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Program the instrument to perform the following steps:
-
Baseline measurement (3 cycles)
-
Inject this compound or vehicle and measure (3 cycles)
-
Inject Oligomycin and measure (3 cycles)
-
Inject FCCP and measure (3 cycles)
-
Inject Rotenone/Antimycin A and measure (3 cycles)
-
Mandatory Visualizations
Signaling Pathway of MCT4 Inhibition by this compound
Caption: Signaling pathway of MCT4 inhibition by this compound.
Experimental Workflow for Seahorse Assay with this compound
Caption: Experimental workflow for Seahorse assay with this compound.
Conclusion
The Agilent Seahorse XF Analyzer provides a powerful platform to investigate the real-time metabolic consequences of inhibiting the lactate transporter MCT4 with this compound. By measuring both OCR and ECAR, researchers can gain valuable insights into how this compound alters the balance between glycolysis and mitochondrial respiration in live cells. This information is crucial for understanding the mechanism of action of this compound and for the development of novel cancer therapies targeting cellular metabolism. The provided protocols offer a detailed guide for conducting these experiments, and the expected outcomes and data presentation formats will aid in the interpretation and reporting of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor Microenvironment Lactate: Is It a Cancer Progression Marker, Immunosuppressant, and Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. agilent.com [agilent.com]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
Troubleshooting & Optimization
MSC-4381 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
Welcome to the technical support center for MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, and to provide clear guidance for experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MCT4-IN-1) is an orally active and selective inhibitor of the monocarboxylate transporter 4 (MCT4/SLC16A3).[1][2][3][4][5] Its mechanism of action involves targeting the cytosolic domain of MCT4, thereby blocking lactate efflux from cells.[1][4][5] This leads to an accumulation of intracellular lactate and can reduce the viability of cells that have high expression of MCT4.[1][4][5]
Q2: In what solvents is this compound soluble?
A2: this compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[2][3][6] It is reported to be insoluble in water and ethanol.[2] Some suppliers also note that it is slightly soluble in methanol (0.1-1 mg/ml).[7]
Q3: I'm seeing conflicting information about the solubility of this compound in DMSO. What is the correct solubility?
A3: You are correct to note the variability in reported solubility values. This can be due to differences in the purity of the compound, the specific batch, the presence of moisture in the DMSO, and the dissolution method (e.g., use of sonication or heat). It is crucial to consult the Certificate of Analysis (CoA) for the specific batch you are using. For practical guidance, refer to the solubility data table and troubleshooting guide below.
Q4: How should I store this compound powder and stock solutions?
A4:
-
In Solvent (DMSO):
Solubility Data Summary
The solubility of this compound can vary. The following table summarizes the reported solubility data from various suppliers.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Supplier/Source | Notes |
| DMSO | 83.33 | 154.90 | AbMole BioScience, Arctom | Requires sonication, warming, and heating to 60°C.[3][5] |
| DMSO | 50 | 92.94 | TargetMol, R&D Systems | Sonication is recommended.[6] |
| DMSO | 33 | 61.34 | Selleck Chemicals | Use fresh DMSO as moisture can reduce solubility.[2] |
| DMSO | 0.1 - 1 | - | Cayman Chemical | Reported as "Slightly soluble".[7] |
| Methanol | 0.1 - 1 | - | Cayman Chemical | Reported as "Slightly soluble".[7] |
| Water | Insoluble | - | Selleck Chemicals | [2] |
| Ethanol | Insoluble | - | Selleck Chemicals | [2] |
Molecular Weight of this compound is approximately 537.97 g/mol .[2][3]
Troubleshooting Solubility Issues
Issues with dissolving this compound are common. This guide provides a step-by-step approach to troubleshoot and achieve a clear solution.
Problem: this compound is not fully dissolving in DMSO or is precipitating out of solution.
| Potential Cause | Recommended Solution |
| Low Quality or Old DMSO | Moisture-absorbing DMSO can significantly reduce the solubility of many compounds.[2] Always use fresh, anhydrous, high-purity DMSO. |
| Insufficient Dissolution Energy | This compound may require energy to fully dissolve. Try the following, in order of increasing intensity: 1. Vortex the solution vigorously. 2. Sonicate the solution in a water bath.[6] 3. Gently warm the solution in a water bath up to 37°C or even 60°C.[3][5][6] |
| Precipitation upon Dilution | When diluting a DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS), the compound can precipitate. To avoid this: 1. Perform serial dilutions in DMSO first to get closer to your final working concentration.[6] 2. When adding to aqueous media, ensure rapid and thorough mixing. 3. Pre-warm both the stock solution and the aqueous medium to 37°C before mixing.[6] 4. Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to minimize solvent toxicity to cells.[8] |
| Batch-to-Batch Variability | The purity and crystalline form of the solid compound can vary between batches, affecting solubility. Always refer to the batch-specific Certificate of Analysis (CoA) provided by your supplier.[9] |
Logical Flow for Troubleshooting Solubility
Caption: A flowchart for troubleshooting this compound solubility issues.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution (MW = 537.97), you will need 5.38 mg.
-
Weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently, until a clear solution is achieved.
-
Once fully dissolved, aliquot the stock solution into smaller volumes for single use and store appropriately (-80°C for long-term).
In Vitro Lactate Efflux Assay (Conceptual Workflow)
This is a generalized workflow for assessing the inhibitory effect of this compound on lactate efflux in MCT4-expressing cells (e.g., MDA-MB-231).
Workflow Diagram:
Caption: A workflow for an in vitro lactate efflux inhibition assay.
Preparation of an In Vivo Formulation
For animal studies, a co-solvent system is often required. The following is a sample protocol adapted from supplier recommendations.[1][2]
Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Methodology (for 1 mL final volume):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your concentrated DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh and used immediately for optimal results.[2]
Signaling Pathway Context
This compound's inhibition of MCT4 primarily impacts cellular metabolism. By blocking lactate export, it disrupts the metabolic symbiosis often seen in tumors, where glycolytic cancer cells export lactate that is then used as fuel by other cells. This can lead to intracellular acidification and metabolic stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arctomsci.com [arctomsci.com]
- 6. This compound | MCT4-IN-1 | MCT4 inhibitor | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. MSC 4381 Supplier | CAS 2445185-57-7 | MSC4381 | Tocris Bioscience [tocris.com]
troubleshooting inconsistent results with MSC-4381
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with MSC-4381.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4).[1][2][3][4][5] By blocking MCT4, this compound prevents the efflux of lactate from cells, leading to an accumulation of lactate inside the cell.[1][2] This mechanism is particularly effective in cancer cells that exhibit high levels of MCT4 expression.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for MCT4. It shows significantly lower activity against other monocarboxylate transporters like MCT1, MCT2, and MCT3.[6]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1][7] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month.[1][2] It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[1]
Q4: What are the recommended solvents and preparation methods for this compound stock solutions?
This compound has limited solubility. For in vitro experiments, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[1] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can decrease solubility.[1] For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween 80, and a final dilution in saline or corn oil.[1][2]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors related to its preparation, experimental setup, and biological system. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Lower than expected or no activity in in vitro assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Compound Dissolution | This compound has low solubility. Ensure the compound is fully dissolved in high-purity, fresh DMSO.[1] Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
| Compound Degradation | Avoid multiple freeze-thaw cycles of the stock solution.[1] Prepare fresh dilutions from a properly stored stock for each experiment. |
| Incorrect Cell Line Selection | Confirm that your cell line expresses high levels of MCT4. This compound's activity is dependent on the presence of its target.[2][7] MDA-MB-231 is a known high-expressing MCT4 cell line.[2][7] |
| Suboptimal Assay Conditions | Optimize incubation time and this compound concentration. The IC50 for lactate efflux inhibition in MDA-MB-231 cells is approximately 1 nM.[2][7] |
Problem 2: High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Precipitation of Compound | Due to its limited solubility, this compound may precipitate when diluted into aqueous media. Visually inspect for any precipitate after dilution. Consider using a formulation with PEG300 and Tween 80 for better stability in aqueous solutions.[1][2] |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and viability across all wells and experiments. Variations in cell number can significantly impact the outcome of viability or metabolic assays. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the compound, to minimize concentration errors. |
Problem 3: Lack of efficacy in in vivo models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Short Half-life | This compound has a short half-life of approximately 1 hour in mice.[2] Consider the dosing regimen (e.g., more frequent administration) to maintain effective concentrations. |
| Tumor Model Resistance | Some tumor models may require the inhibition of other MCTs, such as MCT1, for a significant anti-tumor effect. Co-administration of an MCT1/2 inhibitor with this compound has been shown to be more effective in some cases.[2] |
| Improper Formulation | Ensure the formulation for oral or intravenous administration is prepared correctly to maximize solubility and bioavailability.[1][2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| MCT4 IC50 | 77 nM | [1][2][3][4] |
| MCT4 Ki | 11 nM | [1][2][3][4] |
| MDA-MB-231 Lactate Efflux IC50 | 1 nM | [2][7] |
| Mouse Half-life (IV) | 1 hour | [2] |
| Mouse Cmax (0.2 mg/kg IV) | 489 ng/mL | [2] |
Experimental Protocols
1. General Protocol for In Vitro Cell Viability Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.[1][7] Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT or resazurin, following the manufacturer's instructions to determine the effect of the compound.[8]
2. General Protocol for Lactate Efflux Assay:
-
Cell Culture: Culture high MCT4-expressing cells (e.g., MDA-MB-231) to near confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Lactate Measurement: Measure the concentration of lactate in the culture medium using a commercially available lactate assay kit.
-
Data Analysis: Normalize the lactate levels to the cell number or protein concentration and compare the treated samples to the vehicle control to determine the inhibition of lactate efflux.
Visualizations
Caption: Mechanism of action of this compound in inhibiting lactate efflux.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | MCT4-IN-1 | MCT4 inhibitor | TargetMol [targetmol.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of MSC-4381
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the monocarboxylate transporter 4 (MCT4), also known as solute carrier family 16 member 3 (SLC16A3).[1][2][3][4] It is an orally active and selective inhibitor with a high affinity for MCT4.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies have shown this compound to be highly selective for MCT4.[5][6][7] However, at higher concentrations, some interaction with other receptors has been observed. A CEREP binding panel screen of 58 targets at a concentration of 10 µM identified potential interactions with human 5-HT6 receptor (HTR6) and human arginine vasopressin receptor 1A (AVPR1A).[6][7] It is important to note that the inhibitory concentrations for these off-targets are significantly higher than for MCT4.[6][7] Some studies have reported no detectable off-target effects in their experimental models.[5][8]
Q3: How selective is this compound against other monocarboxylate transporters?
A3: this compound demonstrates high selectivity for MCT4 over other MCT isoforms.[6][7]
-
MCT1 (SLC16A1): The IC50 for MCT1 is greater than 4 µM in SNU-398 cells, which have high MCT1 expression.[6][7]
-
MCT2 (SLC16A7) and MCT3 (SLC16A8): In RT4 cells, which express MCT2 and MCT3, the IC50 is 638 nM, showing a 600-fold selectivity for MCT4.[6][7]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been tested in in vivo mouse models. It is orally active and was well-tolerated in non-tumor-bearing C57Bl/6 mice at an oral administration of up to 30 mg/kg daily for 10 days, with no reported body weight loss or side effects.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with MCT4 inhibition. | Potential off-target effects at high concentrations. | 1. Confirm the on-target effect by measuring lactate efflux. 2. Perform a dose-response experiment to determine the lowest effective concentration. 3. Consider using a negative control compound, such as MSC-0516, if available.[7] 4. If off-target effects are suspected, test for activity related to HTR6 or AVPR1A signaling. |
| Variability in experimental results. | Issues with compound stability or solubility. | 1. Prepare fresh stock solutions of this compound in DMSO.[1] 2. Avoid repeated freeze-thaw cycles of stock solutions.[7] 3. Ensure complete solubilization of the compound in your experimental media. Solubility is limited in aqueous solutions. |
| Lack of inhibitory effect on lactate transport. | 1. Low or absent MCT4 expression in the cell line. 2. Incorrect assay setup. | 1. Confirm MCT4 expression in your cell model using techniques like Western blot or qPCR. 2. Verify the experimental protocol for the lactate efflux assay, ensuring proper controls are included. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | Cell Line | Value | Reference |
| MCT4 (SLC16A3) | Ki | - | 11 nM | [1][2][3] |
| IC50 | - | 77 nM | [1][2][3] | |
| Lactate Efflux IC50 | MDA-MB-231 (MCT4+/MCT1-) | 1 nM | [2][7][9] | |
| MCT1 (SLC16A1) | Lactate Efflux IC50 | SNU-398 (MCT1+/MCT4-) | > 4 µM | [6][7] |
| MCT2 (SLC16A7) & MCT3 (SLC16A8) | Lactate Efflux IC50 | RT4 (MCT2+/MCT3+) | 638 nM | [6][7] |
| Human HTR6 | IC50 | - | 4.6 µM | [6][7] |
| Human AVPR1A | IC50 | - | 7.1 µM | [6][7] |
Experimental Protocols
1. Lactate Efflux Assay
This protocol is a generalized method for measuring the inhibition of lactate efflux in cancer cells.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 for MCT4) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Lactate Measurement: Collect the cell culture supernatant. Measure the lactate concentration using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).
-
Data Analysis: Normalize the lactate levels to the vehicle control. Plot the lactate concentration against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Fluorescence Cross-Correlation Spectroscopy (FCCS)
FCCS is a biophysical technique used to measure the binding affinity (Ki) of a fluorescently labeled ligand to its target protein.
-
Protein and Ligand Preparation: Prepare purified MCT4 protein and a fluorescently labeled ligand that binds to MCT4.
-
Instrumentation: Use a confocal microscope equipped with FCCS capabilities.
-
Measurement: Mix the purified MCT4 protein with the fluorescent ligand in the presence of varying concentrations of this compound.
-
Data Analysis: Analyze the cross-correlation function to determine the degree of binding between the ligand and MCT4 at each this compound concentration. Calculate the Ki value from the competition binding data.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Frontiers | SLC16A3 drives lung adenocarcinoma progression and gefitinib resistance through coordinated regulation of ferroptosis and lactate metabolism [frontiersin.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
why MSC-4381 monotherapy may not inhibit tumor growth
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with MSC-4381 monotherapy in tumor growth inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound monotherapy not inhibiting the growth of my tumor model?
This compound is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4).[1][2][3][4][5][6] However, its efficacy as a monotherapy is often limited due to the metabolic plasticity of tumor cells. Many tumors exhibit a phenomenon known as metabolic symbiosis, where different populations of cancer cells rely on distinct metabolic pathways. While some cells are highly glycolytic and export lactate via MCT4, other, more oxidative cancer cells can take up this lactate as a fuel source using other monocarboxylate transporters, such as MCT1. By only inhibiting MCT4, this compound may not be sufficient to disrupt this symbiotic relationship and halt overall tumor growth.[7] Research has shown that this compound monotherapy (30 mg/kg/day for 15 days) did not result in significant antitumor activity in vivo.[1][8]
Q2: What is the proposed mechanism by which tumors can resist this compound monotherapy?
The primary resistance mechanism is believed to be the compensatory activity of other MCT isoforms, particularly MCT1.[7] Tumors are often heterogeneous, consisting of cells with varying metabolic profiles. Glycolytic tumor cells, which are dependent on MCT4 for lactate efflux to avoid intracellular acidification, are the primary target of this compound. However, adjacent oxidative tumor cells can express MCT1, which facilitates the uptake of lactate from the tumor microenvironment. This lactate is then converted to pyruvate and used to fuel mitochondrial respiration (the reverse Warburg effect). Therefore, even if MCT4 is blocked by this compound, the tumor can continue to thrive by utilizing this alternative metabolic pathway mediated by MCT1.
Q3: Are there any experimental conditions under which this compound monotherapy might be effective?
While challenging, this compound monotherapy might show some efficacy in tumor models that are highly and almost exclusively dependent on MCT4 for lactate transport, with minimal expression or activity of other MCTs like MCT1. However, such tumors are not common. The expression levels of MCT1 and MCT4 in your specific tumor model should be characterized to assess the potential for successful monotherapy.
Q4: What strategies can be employed to overcome the limited efficacy of this compound monotherapy?
Combination therapy is the most promising approach. Studies have shown that co-administration of this compound with an MCT1/2 inhibitor leads to a significant accumulation of intracellular lactate in tumors.[1][8] Another effective strategy is to combine this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies.[9] This combination has been shown to enhance the anti-tumor immune response, leading to reduced tumor growth.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant inhibition of tumor growth with this compound monotherapy. | High MCT1 expression in the tumor model, leading to metabolic compensation. | 1. Characterize the expression levels of both MCT1 and MCT4 in your tumor cells or tissues via Western blot or immunohistochemistry.2. Consider a combination therapy approach by co-administering this compound with a selective MCT1 inhibitor. |
| Variability in experimental results between different tumor models. | Different tumor models possess distinct metabolic profiles and varying levels of dependence on MCT1 versus MCT4. | 1. Before initiating in vivo studies, perform in vitro lactate efflux assays on a panel of cell lines to determine their sensitivity to this compound.2. Select tumor models with high MCT4 and low MCT1 expression for monotherapy studies, or use a combination approach in models with mixed expression. |
| Lack of intracellular lactate accumulation after this compound treatment. | The dose or duration of this compound treatment may be insufficient, or the tumor may have very efficient lactate clearance mechanisms independent of MCT4. | 1. Verify the dose and administration schedule of this compound. A dose of 30 mg/kg has been used in mouse models.[1][8]2. Measure intratumoral lactate levels at different time points after treatment.3. Investigate the expression of other potential lactate transporters. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Lactate Efflux Inhibition) | 77 nM | Not specified | [1][2] |
| Ki | 11 nM | Not specified | [1][2] |
| IC50 (Lactate Efflux Inhibition) | 1 nM | MDA-MB-231 | [1][8] |
Table 2: In Vivo Antitumor Activity of this compound
| Treatment Group | Dosage and Administration | Outcome | Reference |
| This compound Monotherapy | 30 mg/kg/day, PO, for 15 days | No significant antitumor activity | [1][8] |
| This compound + MCT1/2 Inhibitor | 30 mg/kg, PO, single dose | Significant tumoral intracellular lactate accumulation | [1][8] |
| This compound + anti-PD-L1 | 30 mg/kg, PO, daily + 10 mg/kg, IP, every third day | Significantly improved T-cell tumor infiltration and function, and reduced tumor growth | [9] |
Experimental Protocols
Protocol 1: In Vitro Lactate Efflux Assay
-
Cell Culture: Culture tumor cells of interest in standard growth medium.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Lactate Measurement: Collect the cell culture supernatant and measure the extracellular lactate concentration using a commercially available lactate assay kit.
-
Data Analysis: Normalize the lactate concentration to the cell number or protein concentration. Calculate the IC50 value for lactate efflux inhibition.
Protocol 2: In Vivo Tumor Growth Study in a Syngeneic Mouse Model
-
Animal Model: Use an appropriate syngeneic mouse model that allows for the evaluation of both tumor growth and the immune response.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into different treatment groups:
-
Vehicle control
-
This compound monotherapy (e.g., 30 mg/kg, daily, oral gavage)
-
MCT1 inhibitor monotherapy
-
This compound + MCT1 inhibitor combination therapy
-
Anti-PD-L1 monotherapy (e.g., 10 mg/kg, every 3 days, intraperitoneal injection)
-
This compound + anti-PD-L1 combination therapy
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Analysis:
-
Measure final tumor weight and volume.
-
Perform histological analysis to assess tumor morphology and necrosis.
-
Analyze intratumoral lactate levels.
-
Perform flow cytometry or immunohistochemistry to characterize the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells).
-
Visualizations
Caption: Metabolic symbiosis in tumors and the mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 8. arctomsci.com [arctomsci.com]
- 9. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in MSC-4381 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSC-4381. Our aim is to help you interpret unexpected experimental results and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4; SLC16A3).[1] It targets the cytosolic domain of MCT4, leading to the inhibition of lactate efflux from cells that highly express this transporter.[1] This results in an accumulation of intracellular lactate and can impact cellular viability in MCT4-dependent cancer cells.[1]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) for this compound is reported to be 77 nM, with a binding affinity (Ki) of 11 nM.[1][2] However, the effective concentration can vary significantly depending on the cell line and experimental conditions. For instance, in the MDA-MB-231 cell line, an IC50 of 1 nM for lactate efflux inhibition has been observed.[1]
Q3: Is this compound effective as a standalone anti-cancer agent?
Preclinical studies have shown that this compound as a single agent may not exhibit significant antitumor activity.[1] Its efficacy is markedly enhanced when used in combination with inhibitors of MCT1/2, leading to a significant accumulation of lactate within tumors.[1] It has also been shown to increase the effectiveness of immune checkpoint blockade therapies.[3]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in fresh, anhydrous DMSO.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline, or corn oil are recommended.[2] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide for Unexpected Outcomes
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Variability in IC50 Values Across Different Cell Lines
Question: I am observing significantly different IC50 values for this compound in my panel of cancer cell lines. Is this expected?
Answer: Yes, this is an expected outcome. The sensitivity of a cell line to this compound is highly dependent on its expression level of MCT4 and its reliance on glycolysis for energy production.
Possible Causes and Troubleshooting Steps:
-
Differential MCT4 Expression: Cell lines with high MCT4 expression are generally more sensitive to this compound.
-
Recommendation: Perform western blotting or qPCR to quantify MCT4 expression levels in your cell lines and correlate this with the observed IC50 values.
-
-
MCT1 Expression and Compensation: Some cell lines may co-express MCT1, which can also transport lactate. Inhibition of MCT4 by this compound might be compensated for by MCT1 activity.
-
Recommendation: Measure MCT1 expression levels. Consider experiments using a dual MCT1/MCT4 inhibitor or combining this compound with an MCT1-specific inhibitor to assess for synergistic effects.
-
-
Metabolic Phenotype: The metabolic state of the cells (glycolytic vs. oxidative) will influence their dependence on lactate efflux.
-
Recommendation: Characterize the metabolic phenotype of your cell lines using assays like the Seahorse XF Glycolytic Rate Assay to understand their reliance on glycolysis.
-
-
Assay-Dependent Variability: The IC50 value can be influenced by the type of viability assay used (e.g., MTT, CellTiter-Glo) and the duration of drug exposure.[4][5][6][7]
-
Recommendation: Ensure consistent experimental parameters, including cell seeding density and incubation times, across all experiments.[7] Consider using a direct cell counting method to validate results from metabolic-based viability assays.
-
Issue 2: No Significant Effect on Cell Viability Despite Confirmation of Lactate Efflux Inhibition
Question: I have confirmed that this compound is inhibiting lactate efflux in my cells, but I am not observing a significant decrease in cell viability. Why might this be?
Answer: Inhibition of lactate efflux does not always directly translate to cytotoxicity. Cells can have adaptive mechanisms to cope with intracellular lactate accumulation.
Possible Causes and Troubleshooting Steps:
-
Metabolic Plasticity: Cells may adapt to MCT4 inhibition by shifting their metabolism from glycolysis towards oxidative phosphorylation.[8]
-
Recommendation: Perform metabolic flux analysis to investigate changes in metabolic pathways upon this compound treatment.
-
-
Intracellular pH Regulation: Cancer cells have robust mechanisms to regulate intracellular pH (pHi). They may be able to buffer the acidifying effect of lactate accumulation.
-
Recommendation: Measure intracellular pH using fluorescent probes to determine if this compound treatment leads to significant intracellular acidification in your model.
-
-
Insufficient Treatment Duration: The cytotoxic effects of lactate accumulation may take longer to manifest.
-
Recommendation: Conduct time-course experiments to assess cell viability at later time points (e.g., 48, 72, 96 hours).
-
Issue 3: Inconsistent Results in In Vivo Studies
Question: My in vivo experiments with this compound are showing inconsistent tumor growth inhibition. What could be the cause?
Answer: In vivo studies introduce a higher level of complexity, and several factors can contribute to variability.
Possible Causes and Troubleshooting Steps:
-
Drug Formulation and Administration: Improper formulation can lead to poor solubility and bioavailability of this compound.
-
Recommendation: Strictly follow the recommended in vivo formulation protocols.[2] Ensure the compound is fully dissolved before administration and prepare fresh formulations for each experiment.
-
-
Pharmacokinetics: this compound has a relatively short half-life in mice (approximately 1 hour).[1]
-
Recommendation: Consider the dosing schedule and route of administration to maintain effective drug concentrations in the tumor tissue. More frequent dosing may be required.
-
-
Tumor Microenvironment: The tumor microenvironment, including vascularization and the presence of other cell types, can influence drug delivery and efficacy.
-
Recommendation: Characterize the tumor microenvironment of your xenograft model. Consider co-administering this compound with agents that can modulate the tumor microenvironment, such as anti-angiogenic drugs or immune checkpoint inhibitors.[3]
-
-
Monotherapy vs. Combination Therapy: As mentioned, this compound is often more effective in combination with other agents.[1][3]
-
Recommendation: Evaluate the efficacy of this compound in combination with an MCT1 inhibitor or other relevant cancer therapies.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Different Cell Lines
| Cell Line | MCT4 Expression | IC50 (Lactate Efflux) | IC50 (Cell Viability) | Reference |
| MDA-MB-231 | High | ~1 nM | Not Reported | [1] |
| SNU-398 | Moderate | Lower potency than MDA-MB-231 | Not Reported | [1] |
| MiaPaca2 | Moderate | Lower potency than MDA-MB-231 | Not Reported | [1] |
| RT-4 | Low | ~600-fold less potent than MDA-MB-231 | Not Reported | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Unit | Administration Route | Reference |
| Half-life (T1/2) | 1 | hour | Intravenous (iv) | [1] |
| Clearance (CL) | 0.33 | L/h·kg | Intravenous (iv) | [1] |
| Maximum Concentration (Cmax) | 489 | ng/mL | Intravenous (iv) | [1] |
| Volume of Distribution (Vss) | 0.4 | L/kg | Intravenous (iv) | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Lactate
This protocol is adapted from commercially available lactate assay kits.
Materials:
-
Cells treated with this compound or vehicle control
-
Cold PBS
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Harvesting:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS, centrifuge again, and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 100 µL of cell lysis buffer.
-
Incubate on ice for 10 minutes, vortexing occasionally.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Lactate Measurement:
-
Collect the supernatant, which contains the intracellular lactate.
-
Follow the manufacturer's instructions for the lactate assay kit to measure the lactate concentration in the supernatant.
-
Normalize the lactate concentration to the protein concentration of the cell lysate.
-
Protocol 2: Lactate Efflux Assay (Conceptual Workflow)
This protocol outlines the general steps for a lactate efflux assay. Specific details may vary based on the chosen method (e.g., Seahorse XF Analyzer, radiolabeled lactate).
Materials:
-
Cells seeded in a microplate
-
Glucose-free, serum-free assay medium
-
Glucose solution
-
This compound
-
Lactate detection reagent or method
Procedure:
-
Cell Seeding: Seed cells in a microplate and allow them to adhere overnight.
-
Starvation: Replace the culture medium with glucose-free, serum-free assay medium and incubate for 1-2 hours to deplete intracellular lactate.
-
Treatment: Add this compound at various concentrations to the assay medium and incubate for the desired pre-treatment time.
-
Initiation of Glycolysis: Add a concentrated glucose solution to all wells to stimulate glycolysis and lactate production.
-
Lactate Measurement: At various time points after glucose addition, measure the concentration of lactate in the extracellular medium.
-
Data Analysis: Plot the extracellular lactate concentration over time for each treatment condition. Calculate the rate of lactate efflux and determine the IC50 of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of MSC-4381
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo efficacy of MSC-4381, a selective inhibitor of monocarboxylate transporter 4 (MCT4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of monocarboxylate transporter 4 (MCT4), with an IC50 of 77 nM and a Ki of 11 nM.[1][2][3] It targets the cytosolic domain of MCT4, leading to the inhibition of lactate efflux from cells.[1][3][4] This results in intracellular lactate accumulation and can reduce the viability of cancer cells that have high MCT4 expression.[1][3][4]
Q2: Why is targeting MCT4 a potential anti-cancer strategy?
A2: Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[5] MCT4 is a key transporter responsible for exporting this excess lactate out of cancer cells, which is crucial for maintaining their high glycolytic rate and preventing intracellular acidification.[5][6] By inhibiting MCT4, this compound can disrupt cancer cell metabolism, leading to intracellular lactate accumulation, a drop in intracellular pH, and ultimately, reduced tumor cell viability and proliferation.[7] Furthermore, the lactate-rich tumor microenvironment is known to be immunosuppressive, so inhibiting lactate export may also enhance anti-tumor immunity.[6]
Q3: Has this compound shown efficacy as a monotherapy in in vivo studies?
A3: Preclinical data indicates that this compound administered as a single agent (at 30 mg/kg/day for 15 days) did not show significant antitumor activity.[1] However, it did demonstrate on-target activity by causing an accumulation of lactate within the tumor when combined with an MCT1/2 inhibitor.[1]
Q4: What is the rationale for combining this compound with other therapies?
A4: The lack of significant monotherapy efficacy suggests that cancer cells may have compensatory mechanisms to overcome MCT4 inhibition. One such mechanism is the potential upregulation or reliance on other monocarboxylate transporters, such as MCT1. Therefore, a dual inhibition strategy targeting both MCT1 and MCT4 is a rational approach.[8] Indeed, combining this compound with an MCT1/2 inhibitor led to significant tumoral intracellular lactate accumulation.[1] Additionally, by altering the tumor microenvironment's metabolic landscape, this compound has the potential to enhance the efficacy of other treatments, such as immune checkpoint inhibitors.[9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| 1. Lack of in vivo efficacy despite potent in vitro activity. | Suboptimal Formulation/Bioavailability: this compound is a poorly soluble compound, which can lead to low absorption and insufficient drug exposure at the tumor site.[4] | Optimize Formulation: Utilize formulation strategies for poorly soluble drugs, such as preparing a suspension in an appropriate vehicle (e.g., corn oil or a solution with PEG300, Tween-80, and saline).[10][11] Ensure the formulation is homogenous and stable. For detailed formulation protocols, refer to the Experimental Protocols section. |
| Inadequate Dosing Regimen: The dosing frequency and concentration may not be sufficient to maintain therapeutic levels of the drug in the plasma and tumor tissue. | Dose Optimization Studies: Conduct a Maximum Tolerated Dose (MTD) study to determine a safe dose range.[12] Perform pharmacokinetic (PK) studies to understand the drug's half-life and inform the dosing schedule.[12] Consider more frequent dosing or a higher dose within the MTD to maintain target engagement. | |
| Inappropriate Tumor Model: The selected xenograft or syngeneic model may not be sensitive to MCT4 inhibition alone. This could be due to low MCT4 expression or the presence of compensatory metabolic pathways. | Tumor Model Selection: Select cell lines with high, confirmed MCT4 expression for xenograft models.[13] Consider syngeneic models to evaluate the impact on the tumor immune microenvironment.[14] Be aware of potential pitfalls of xenograft models, such as murine cell contamination.[3][15] | |
| Drug Resistance: Cancer cells can develop resistance to single-agent therapies. In the case of MCT4 inhibition, resistance can arise from the upregulation of other lactate transporters like MCT1.[8] | Combination Therapy: Combine this compound with an MCT1 inhibitor to achieve a more complete blockade of lactate transport.[8] Explore combinations with other anti-cancer agents, such as immune checkpoint inhibitors, based on the rationale of modulating the tumor microenvironment.[9] | |
| 2. High variability in tumor response between animals. | Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing and absorption. | Standardize Administration: Ensure all personnel are properly trained in oral gavage techniques. Verify the accuracy of dosing volumes. |
| Inter-animal Pharmacokinetic Variability: Individual animals may metabolize and clear the drug at different rates. | Pharmacokinetic Analysis: In a pilot study, collect plasma samples at different time points after dosing to assess pharmacokinetic variability between animals.[16] | |
| 3. Unexpected toxicity or adverse effects. | Vehicle-related Toxicity: The formulation vehicle itself may be causing adverse effects. | Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-related toxicity. |
| Off-target Effects: At higher concentrations, this compound may inhibit other biological targets, leading to toxicity. | Dose De-escalation: If toxicity is observed at the intended therapeutic dose, consider reducing the dose. Off-target Profiling: In vitro screening against a panel of kinases and other common off-targets can help identify potential liabilities.[17] | |
| 4. Difficulty in confirming target engagement in vivo. | Suboptimal Sample Collection/Processing: Improper handling of tumor tissue can lead to degradation of analytes like lactate. | Standardized Procedures: Flash-freeze tumor samples in liquid nitrogen immediately after collection. Follow a validated protocol for lactate measurement. |
| Insensitive Assay: The method used to measure intracellular lactate may not be sensitive enough to detect changes. | Assay Optimization: Ensure the lactate assay is properly validated and has sufficient sensitivity. Consider using a commercial lactate assay kit and carefully follow the manufacturer's instructions. Be mindful of factors like pH that can affect enzyme-based assays.[18] |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (MCT4) | 77 nM | [1][2][3] |
| This compound Ki (MCT4) | 11 nM | [1][2][3] |
| This compound In Vivo Dose (Mice) | 30 mg/kg/day (PO) | [1] |
| This compound Pharmacokinetics (Mice, 0.2 mg/kg IV) | [1] | |
| T1/2 | 1 hour | [1] |
| Clearance (CL) | 0.33 L/h·kg | [1] |
| Cmax | 489 ng/mL | [1] |
| Volume of Distribution (Vss) | 0.4 L/kg | [1] |
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol provides two options for preparing this compound for oral administration in mice. It is recommended to prepare the formulation fresh daily.
Option 1: Corn Oil Suspension
-
Weigh the required amount of this compound powder.
-
Add a small amount of corn oil to the powder to create a paste.
-
Gradually add the remaining volume of corn oil while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
Option 2: Solubilized Formulation
This protocol aims to create a clear solution.[10]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix until the solution is clear.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with high MCT4 expression (e.g., MDA-MB-231) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
-
Treatment Administration:
-
Prepare the this compound formulation and administer it to the mice via oral gavage at the desired dose and schedule (e.g., 30 mg/kg, once daily).
-
Administer the vehicle or any combination agents to the respective control groups.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic Analysis (Optional):
-
A subset of tumors can be collected at specific time points after the final dose for pharmacodynamic analysis, such as measuring intracellular lactate levels.
-
Measurement of Intratumoral Lactate
This protocol describes a method to quantify lactate levels in tumor tissue.
-
Sample Collection:
-
Excise the tumor from the euthanized mouse.
-
Immediately flash-freeze the tumor in liquid nitrogen to halt metabolic activity.
-
Store the frozen tumors at -80°C until analysis.
-
-
Tissue Homogenization:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., a buffer compatible with the chosen lactate assay kit).
-
-
Lactate Quantification:
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and use it for lactate measurement.
-
Use a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.
-
Normalize the lactate concentration to the initial tissue weight.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting lactate efflux from cancer cells.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A logical troubleshooting workflow for addressing a lack of in vivo efficacy with this compound.
References
- 1. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A novel MCT1 and MCT4 dual inhibitor reduces mitochondrial metabolism and inhibits tumour growth of feline oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Frontiers | The Antitumor Activity of Combinations of Cytotoxic Chemotherapy and Immune Checkpoint Inhibitors Is Model-Dependent [frontiersin.org]
- 15. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing MSC-4381 Precipitation in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the precipitation of MSC-4381 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as MCT4-IN-1, is a highly potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4).[1] It is a valuable chemical probe for studying lactate efflux and its role in cancer metabolism.[1][2] By inhibiting MCT4, this compound leads to an accumulation of intracellular lactate, which can reduce the viability of cancer cells that rely on this transporter.[1][2]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in culture media is a frequent issue. The primary causes include:
-
Poor Aqueous Solubility: this compound is insoluble in water and ethanol.[3]
-
Solvent Shock: A rapid change in solvent polarity when diluting a concentrated DMSO stock solution into an aqueous culture medium is a very common reason for precipitation.[4][5]
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[4]
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect the compound's solubility.[4][5] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[5]
-
pH of the Medium: The pH of the culture medium can alter the ionization state of a compound, thereby affecting its solubility.[4]
-
Interactions with Media Components: Components within the culture medium, such as salts (e.g., calcium, phosphate), proteins, and other supplements, can interact with this compound and form insoluble complexes.[4][5]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to the culture medium. How can I prevent this?
This is a common challenge due to the abrupt solvent change. Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions in the medium. This gradual dilution process can prevent a sudden "solvent shock".[4]
-
Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the compound.[4]
-
Use Fresh DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[2][3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally below 0.5%) to minimize solvent effects on both compound solubility and cell health.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| Solvent Shock | Perform a stepwise dilution of the DMSO stock solution into the culture medium.[4] Alternatively, add the DMSO stock to a smaller volume of medium first, mix well, and then transfer this to the final culture volume. |
| High Final Concentration | Reduce the final working concentration of this compound. Determine the empirical solubility limit in your specific culture medium. |
| Cold Medium | Always pre-warm the culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[4] |
Issue: Precipitate appears over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | The compound may be less stable at 37°C over extended periods. Prepare fresh working solutions for each experiment. |
| Interaction with Media Components | Certain components in the medium may be interacting with your compound.[4] If your experimental design allows, test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640). |
| pH Shift in Medium | Cell metabolism can alter the pH of the medium over time. Ensure your incubator's CO2 levels are correct and consider using a medium buffered with HEPES for more stable pH.[4] |
| Compound Degradation | The compound may be degrading into less soluble forms. Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 83.33 mg/mL (154.90 mM)[2] | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[3] Heating to 60°C and sonication can aid dissolution.[2] |
| Water | Insoluble[3] | |
| Ethanol | Insoluble[3] | |
| In vivo Formulation (example) | ≥ 2.08 mg/mL (3.87 mM)[2] | A clear solution can be achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aliquoting: Upon receiving the lyophilized powder, if not already done, aliquot the compound into smaller, single-use amounts to avoid repeated freeze-thaw cycles.
-
Solvent Selection: Use fresh, anhydrous (molecular biology grade) DMSO for preparing the stock solution.[3]
-
Dissolution:
-
Bring the vial of this compound and the DMSO to room temperature.
-
Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can gently vortex the vial and, if necessary, use an ultrasonic bath or warm the solution to 37-60°C for a short period.[2] Visually confirm that all solid has dissolved.
-
-
Storage: Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] Protect from light.
Protocol 2: Dilution of this compound Stock into Culture Medium
This protocol uses a serial dilution method to minimize precipitation.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath or incubator.
-
Prepare Intermediate Dilution:
-
In a sterile microcentrifuge tube, add a volume of the pre-warmed medium (e.g., 90 µL).
-
Add a small volume of the this compound DMSO stock solution (e.g., 10 µL of a 100X stock) to the medium.
-
Gently pipette up and down to mix thoroughly. This creates an intermediate dilution.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to your final culture volume in the cell culture plate or flask.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
-
Final DMSO Concentration: Calculate the final DMSO concentration in your culture and ensure it is below a level that affects your cells (typically <0.5%).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors contributing to compound precipitation.
Caption: Mechanism of action for this compound as an MCT4 inhibitor.
References
Technical Support Center: Minimizing Variability in Lactate Efflux Assays with MSC-4381
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to minimize variability when using MSC-4381 in lactate efflux assays. This compound is a selective and orally active inhibitor of monocarboxylate transporter 4 (MCT4).[1][2][3][4][5] It works by blocking the efflux of lactate from cells, leading to intracellular accumulation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4) with a reported IC50 of 77 nM and a Ki of 11 nM.[1][2][3][4] MCT4 is a protein primarily responsible for transporting lactate out of highly glycolytic cells.[6][7] By inhibiting MCT4, this compound blocks this lactate efflux, causing lactate to accumulate inside the cell.[1][3] This mechanism is leveraged to study the effects of intracellular lactate buildup and to explore potential therapeutic strategies in diseases like cancer, where MCT4 is often overexpressed.[6][7][8]
Q2: Which cell lines are most suitable for an this compound lactate efflux assay? The ideal cell lines for this assay are those with high expression of MCT4 and a high glycolytic rate, which ensures a robust and measurable lactate efflux. MCT4 expression is often induced by hypoxic conditions.[6] The MDA-MB-231 breast cancer cell line is a reported example where this compound effectively inhibits lactate efflux.[2] It is crucial to select cell lines where MCT4 is the predominant lactate transporter, as this compound is highly selective and may have minimal effect on cells that rely on other transporters like MCT1.[2]
Q3: What are the most common sources of variability in this assay? Variability in lactate efflux assays can arise from several factors:
-
Cell Health and Density: Inconsistent cell passage number, confluency at the time of the assay, and overall cell viability can significantly alter metabolic rates.[9]
-
Reagent Handling: Improper storage and handling of this compound, particularly if using DMSO stocks which can absorb moisture, can alter its effective concentration.[1] Additionally, the pH of assay buffers and NAD+ solutions is critical for the enzymatic reactions in most lactate detection kits.[10]
-
Assay Timing: Pre-incubation times with the inhibitor and the lactate measurement window must be consistent and optimized.[6]
-
Plate Effects: Temperature or CO2 gradients across a 96-well plate (often called "edge effects") can cause wells on the periphery to behave differently.[9]
Q4: How should I prepare and store this compound? this compound is typically dissolved in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 25-33 mg/mL).[1] To avoid reduced solubility, it is critical to use fresh DMSO, as it can absorb moisture over time.[1] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] For experiments, create working dilutions from the stock solution in your assay medium immediately before use.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation or temperature differences in outer wells. 3. Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents. | 1. Ensure a homogenous single-cell suspension before seeding. Mix gently between pipetting rows. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper technique. Pre-wet tips and immerse them to a consistent depth.[9] |
| No or Weak Inhibition Signal | 1. Low MCT4 Expression: The chosen cell line may not express sufficient MCT4. 2. Inactive Compound: this compound may have degraded due to improper storage. 3. Suboptimal Assay Window: The incubation time may be too short to see a significant effect. | 1. Confirm MCT4 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to express MCT4 (e.g., MDA-MB-231). 2. Prepare fresh dilutions from a properly stored stock. Use fresh, anhydrous DMSO for stock preparation.[1] 3. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal pre-incubation time for this compound. |
| High Background Lactate Levels | 1. Contaminated Media: Bacterial or fungal contamination can produce lactate. 2. Over-confluent Cells: Stressed, overgrown cells can have altered metabolism and may lyse, releasing LDH and lactate. 3. Phenol Red Interference: Phenol red in culture media can interfere with colorimetric lactate assays. | 1. Always use fresh, sterile culture media and reagents. Regularly test for mycoplasma contamination.[9] 2. Seed cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of the assay. 3. Use phenol red-free medium for the assay itself. |
| Inconsistent Standard Curve | 1. Reagent Instability: The lactate dehydrogenase (LDH) or other enzymes in the detection kit may have lost activity. 2. Incorrect pH: The pH of the reaction buffer or NAD+ solution may be suboptimal, denaturing the enzymes.[10] 3. Inaccurate Standards: Errors in the serial dilution of the lactate standard. | 1. Aliquot and store kit components according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Ensure all buffers are prepared correctly and their pH is verified.[10] 3. Use calibrated pipettes to prepare fresh lactate standards for each experiment. |
Experimental Protocols & Data Presentation
Key Experimental Parameters
This table summarizes key quantitative data for this compound and general lactate assay conditions.
| Parameter | Value / Range | Notes |
| This compound IC50 | 77 nM | Varies by cell line and assay conditions.[1][2] |
| This compound Ki | 11 nM | A measure of binding affinity for MCT4.[1][2] |
| This compound Stock Solution | 25-33 mg/mL in fresh DMSO | Store at -80°C for long-term stability.[1][2] |
| Working Concentration | 1 nM - 10 µM | An effective range should be determined empirically via a dose-response curve. A concentration of 10 µM has been used in some studies.[11] |
| Cell Seeding Density | 2,000 - 10,000 cells/well | Optimize for your specific cell line to achieve 70-80% confluency on the day of the assay. |
| Inhibitor Pre-incubation | 30 - 60 minutes | Optimal time may vary; a 30-minute pre-treatment has been found to be effective in some systems.[6] |
| Lactate Standard Range | 0.2 mM - 12 mM | The linear range of most commercial colorimetric assays.[12] Samples may require dilution.[13] |
Protocol: Measuring Lactate Efflux Inhibition with this compound
-
Cell Seeding:
-
One day prior to the assay, seed MCT4-expressing cells into a 96-well plate at a pre-determined optimal density.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum, phenol red-free assay medium. Include a DMSO-only vehicle control.
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with 100 µL of warm assay medium.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
Lactate Efflux Measurement:
-
After pre-incubation, add 50 µL of a high-glucose medium (to stimulate glycolysis) to all wells.
-
Incubate for 1-2 hours to allow for lactate production and efflux.
-
Carefully collect 20-50 µL of the supernatant from each well for lactate quantification.
-
-
Lactate Quantification:
-
Use a commercial lactate assay kit (e.g., colorimetric or fluorometric).
-
Prepare a lactate standard curve according to the kit manufacturer's protocol.
-
Add the collected supernatant and standards to a new 96-well plate.
-
Add the kit's reaction mixture (typically containing lactate oxidase or dehydrogenase) to all wells.
-
Incubate as per the kit's instructions (usually 15-30 minutes at 37°C).
-
Read the absorbance or fluorescence on a plate reader at the specified wavelength.
-
-
Data Analysis:
-
Subtract the blank (0 lactate) reading from all standards and samples.
-
Plot the standard curve and determine the lactate concentration in each sample using the regression equation.
-
Normalize the lactate efflux data to a cell viability/number assay (e.g., CellTiter-Glo®, Crystal Violet) performed on the same plate to account for any cytotoxic effects of the compound.
-
Plot the normalized lactate concentration against the this compound concentration and fit to a dose-response curve to calculate the IC50.
-
Mandatory Visualizations
Caption: Experimental workflow for lactate efflux inhibition assay.
Caption: Mechanism of this compound inhibition of lactate efflux.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Lactate metabolism is exploited by Francisella tularensis via its O-antigen capsule to limit macrophage-mediated activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tipbiosystems.com [tipbiosystems.com]
- 13. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to MSC-4381
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to MSC-4381, a selective inhibitor of the monocarboxylate transporter 4 (MCT4).
Troubleshooting Guide & FAQs
This section addresses common issues observed during experiments with this compound.
Q1: My cancer cell line, which is reported to be glycolytic, shows little to no response to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound in glycolytic cancer cells can be attributed to several factors:
-
Low or Absent MCT4 Expression: this compound is a selective inhibitor of MCT4.[1][2] If your cell line does not express sufficient levels of MCT4, the drug will not have its intended target. It is crucial to verify MCT4 expression at the protein level (e.g., via Western Blot or immunohistochemistry) in your specific cell line.
-
Redundant Lactate Efflux Mechanisms: Cancer cells can utilize other monocarboxylate transporters, primarily MCT1, to export lactate.[3] If your cell line co-expresses MCT1 and MCT4, the inhibition of MCT4 alone by this compound may be insufficient to block lactate efflux and induce a cytotoxic effect.[3] This functional redundancy is a common mechanism of intrinsic and acquired resistance to MCT4 inhibitors.
-
Metabolic Plasticity: Cancer cells can adapt their metabolism to circumvent the effects of MCT4 inhibition. They might reduce their reliance on glycolysis and switch to alternative energy sources like oxidative phosphorylation, thus producing less lactate.
Q2: I initially observed a response to this compound, but my cells have developed resistance over time. How can I investigate the mechanism of this acquired resistance?
A2: Acquired resistance to this compound often involves the upregulation of compensatory pathways. Here’s a suggested workflow to investigate this:
-
Generate a Resistant Cell Line: Develop an this compound-resistant cell line by chronically exposing the parental sensitive cell line to gradually increasing concentrations of the inhibitor.
-
Assess MCT1 and MCT4 Expression: Compare the protein expression levels of both MCT1 and MCT4 in the parental (sensitive) and resistant cell lines using Western Blot. A significant increase in MCT1 expression in the resistant line is a strong indicator of the resistance mechanism.
-
Functional Lactate Efflux Assay: Measure the rate of lactate efflux in both sensitive and resistant cell lines in the presence and absence of this compound and a selective MCT1 inhibitor (e.g., AZD3965). This will confirm if the resistant cells have a restored capacity for lactate export.
-
Metabolic Profiling: Perform metabolic assays, such as measuring the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR), to determine if the resistant cells have undergone a metabolic shift (e.g., from glycolysis to oxidative phosphorylation).
Q3: My cells are resistant to this compound, and I have confirmed the upregulation of MCT1. What are my options to overcome this resistance?
A3: The upregulation of MCT1 is a well-documented resistance mechanism.[4] To overcome this, a combination therapy approach is recommended:
-
Dual Inhibition of MCT1 and MCT4: The most direct strategy is to co-administer this compound with a selective MCT1 inhibitor (e.g., AZD3965). This dual blockade will inhibit the two primary lactate efflux routes in many cancer cells, leading to a more potent anti-cancer effect.[3]
-
Targeting Downstream Metabolic Vulnerabilities: The metabolic reprogramming induced by MCT4 inhibition might create new vulnerabilities. For example, a shift towards oxidative phosphorylation could increase sensitivity to mitochondrial inhibitors.
Q4: I am seeing variability in the IC50 value of this compound across different experimental batches. What could be the cause?
A4: Variability in IC50 values can stem from several sources:
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug sensitivity. Ensure consistent cell culture practices.
-
Drug Stability and Storage: this compound should be stored correctly as a powder and in solvent to maintain its activity. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Conditions: The duration of drug exposure and the type of viability assay used can impact the calculated IC50. Standardize your experimental protocols.
Data Presentation
The following tables provide a template for organizing and comparing data between this compound sensitive and resistant cell lines.
Table 1: this compound Sensitivity Profile
| Cell Line | MCT1 Expression (Relative to loading control) | MCT4 Expression (Relative to loading control) | This compound IC50 (nM) |
| Parental (Sensitive) | Low/Moderate | High | e.g., 77[1][2] |
| Resistant | High | High | e.g., >1000 |
Table 2: Functional Assessment of Lactate Efflux
| Cell Line | Treatment | Lactate Efflux Rate (nmol/min/10^6 cells) |
| Parental (Sensitive) | Vehicle (DMSO) | e.g., 10 |
| Parental (Sensitive) | This compound (100 nM) | e.g., 2 |
| Resistant | Vehicle (DMSO) | e.g., 12 |
| Resistant | This compound (100 nM) | e.g., 10 |
| Resistant | This compound (100 nM) + MCT1 Inhibitor (e.g., AZD3965, 100 nM) | e.g., 1.5 |
Experimental Protocols
1. Protocol for Generation of this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating doses of this compound.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture the cells in the presence of this concentration, changing the medium with fresh drug every 2-3 days.
-
Once the cells resume a normal growth rate (comparable to the untreated parental cells), passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.
-
The process can take several months. The resulting cell line, capable of proliferating in high concentrations of this compound (e.g., >10x the initial IC50), is considered resistant.
-
Periodically confirm the resistance phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line.
-
2. Western Blot Protocol for MCT1 and MCT4
This protocol outlines the steps for detecting MCT1 and MCT4 protein expression.
-
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MCT1, anti-MCT4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of MCT1 and MCT4 to the loading control.
-
3. Lactate Efflux Assay Protocol
This assay measures the rate of lactate export from cells.
-
Materials:
-
Sensitive and resistant cells
-
Glucose-free and serum-free DMEM
-
Glucose
-
This compound and/or MCT1 inhibitor
-
Lactate assay kit
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with glucose-free, serum-free DMEM.
-
Incubate the cells in glucose-free, serum-free DMEM for 1-2 hours to starve them of glucose.
-
Add DMEM containing a high concentration of glucose (e.g., 25 mM) with or without the inhibitors (this compound, MCT1 inhibitor, or combination).
-
At various time points (e.g., 0, 15, 30, 60 minutes), collect a small aliquot of the extracellular medium.
-
Measure the lactate concentration in the collected media using a commercial lactate assay kit according to the manufacturer's instructions.
-
At the end of the experiment, lyse the cells and determine the total protein content in each well for normalization.
-
Calculate the rate of lactate efflux (e.g., in nmol/min/mg protein).
-
Visualizations
Caption: Signaling pathway of lactate efflux and inhibition by this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for a lactate efflux assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MSC-4381 in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability and handling of MSC-4381 dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most biological experiments, DMSO is the recommended solvent for dissolving this compound. However, it is crucial to use anhydrous (dry) DMSO to minimize degradation of the compound, as DMSO is hygroscopic and readily absorbs moisture from the atmosphere.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For shorter-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How long can I store this compound in DMSO at different temperatures?
A3: The stability of this compound in DMSO varies with storage temperature. Please refer to the quantitative data summary table below for specific stability information.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is not recommended to store this compound in DMSO at room temperature for extended periods. Studies on various small molecules in DMSO have shown significant degradation over time at ambient temperatures.
Q5: What are the signs of this compound degradation in my DMSO stock solution?
A5: Visual signs of degradation can include color change or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the integrity of your compound is through analytical methods like HPLC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The compound has low solubility at lower temperatures. 2. The concentration of the stock solution is too high. 3. The compound has degraded. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. Prepare a new stock solution at a lower concentration. 3. Assess the purity of the solution using HPLC-MS. |
| Inconsistent experimental results using the same this compound stock solution. | 1. Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C). 2. Inaccurate pipetting of the viscous DMSO stock. | 1. Prepare fresh aliquots from a powder stock or a new stock solution stored at -80°C. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
| Low potency of this compound in a cell-based assay. | 1. The compound has degraded. 2. The final concentration of DMSO in the cell culture medium is too high, causing cellular stress. | 1. Verify the integrity of the stock solution with HPLC-MS. 2. Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.5%). Perform a DMSO toxicity control. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability of this compound in DMSO based on information from suppliers.
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Note: These are general guidelines. For critical experiments, it is always recommended to use freshly prepared solutions or to validate the integrity of stored solutions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC-MS
This protocol outlines a general method to assess the chemical stability of this compound in a DMSO stock solution over time.
1. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles of the main stock.
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At each time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
2. HPLC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength appropriate for this compound and MS detection in positive or negative ion mode, depending on the compound's properties.
-
Analysis:
-
At time zero, inject a sample of the freshly prepared stock solution to obtain the initial peak area and mass spectrum of this compound.
-
At each subsequent time point, inject samples from each storage condition.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining.
-
Analyze the mass spectra for the appearance of any new peaks that may indicate degradation products.
-
3. Data Interpretation:
-
A decrease in the peak area of this compound over time indicates degradation.
-
The appearance of new peaks in the chromatogram or mass spectrum suggests the formation of degradation products.
-
Plot the percentage of this compound remaining against time for each storage condition to visualize the stability profile.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an MCT4 inhibitor.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting guide for precipitation issues.
Technical Support Center: Navigating the Challenges of MSC-4381 In Vivo Studies
Welcome to the technical support center for researchers utilizing MSC-4381 in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating in vitro findings to animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, orally active inhibitor of the monocarboxylate transporter 4 (MCT4).[1][2][3] Its mechanism of action is to block the efflux of lactate from cells that highly express MCT4, leading to an intracellular accumulation of lactate and a reduction in the acidification of the tumor microenvironment.[4]
Q2: I am not observing significant anti-tumor effects with this compound as a single agent in my mouse model. Is this expected?
Yes, this is a documented finding. Studies have shown that this compound administered as a monotherapy does not exhibit significant antitumor activity.[1] The primary challenge is that tumor cells can often compensate for the blockade of MCT4 by utilizing other lactate transporters, such as MCT1.
Q3: If single-agent efficacy is limited, what is the therapeutic strategy for this compound in vivo?
The current research points towards two main combination strategies to enhance the therapeutic potential of this compound:
-
Combination with MCT1/2 Inhibitors: To achieve a significant accumulation of intracellular lactate within tumors, this compound has been shown to be effective when co-administered with an MCT1/2 inhibitor.[1] This dual blockade prevents the compensatory action of other MCTs.
-
Combination with Immune Checkpoint Blockade (ICB): More recent studies have demonstrated that combining this compound with ICB therapy (e.g., anti-PD-L1 antibodies) can delay tumor growth and prolong survival in murine cancer models.[4][5] The inhibition of lactate efflux by this compound is thought to alleviate the immunosuppressive, acidic tumor microenvironment, thereby enhancing the efficacy of immunotherapy.[4]
Q4: What are the known pharmacokinetic parameters of this compound in mice?
Pharmacokinetic data for this compound in mice following a single intravenous injection has been reported.
| Parameter | Value | Unit |
| Dose | 0.2 | mg/kg |
| Half-life (T1/2) | 1 | hour |
| Clearance (CL) | 0.33 | L/h·kg |
| Maximum Concentration (Cmax) | 489 | ng/mL |
| Volume of Distribution (Vss) | 0.4 | L/kg |
Source:[1]
Q5: Are there any known toxicities or side effects associated with MCT4 inhibition in vivo?
While specific toxicity studies for this compound are not extensively detailed in the provided search results, the inhibition of lactate transport, a fundamental biological process, could have systemic effects. For instance, studies with other MCT1 and MCT4 inhibitors have shown a reduction in exercise capacity in mice, which was associated with increased muscle lactate levels.[2] Researchers should carefully monitor animals for any signs of adverse effects.
Troubleshooting Guide
Problem 1: Difficulty in preparing a stable formulation of this compound for oral gavage.
Solution: this compound has limited solubility in aqueous solutions. The following formulation protocols are suggested for preparing a solution for oral administration in mice. It is recommended to prepare the working solution fresh on the day of use.[1]
Protocol 1: For lower dose administration
-
Vehicle Composition: 10% DMSO + 90% Corn Oil
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the appropriate volume of the DMSO stock solution to corn oil to achieve the final desired concentration.
-
Mix thoroughly before administration.
-
Protocol 2: For higher dose administration
-
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add PEG300 to the DMSO solution and mix until clear.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and mix thoroughly.[1]
-
Problem 2: High variability in experimental results between animals.
Solution: Variability in in vivo experiments can arise from several factors.
-
Oral Gavage Technique: Improper oral gavage can lead to stress, injury, or incorrect dosing, all of which can impact experimental outcomes. Ensure that all personnel are properly trained in this technique. Using a palatable coating on the gavage needle, such as sucrose, has been shown to reduce stress in mice.[6][7]
-
Animal Health and Husbandry: Ensure consistent and optimal housing conditions, diet, and light-dark cycles for all animals in the study.
-
Tumor Implantation and Size: Standardize the number of cells, injection site, and tumor volume at the start of treatment to minimize variability.
Problem 3: Lack of a clear pharmacodynamic marker to confirm target engagement.
Solution: The primary pharmacodynamic effect of this compound is the inhibition of lactate efflux.
-
Intratumoral Lactate Measurement: To confirm that this compound is engaging its target, you can measure the concentration of lactate within the tumor tissue. This can be done by collecting tumor samples at various time points after treatment and analyzing the lactate levels using commercially available kits. An increase in intracellular lactate would indicate successful target engagement.
-
Extracellular pH Measurement: As a consequence of reduced lactate efflux, the pH of the tumor microenvironment is expected to increase (become less acidic). This can be measured in vivo using specialized probes or ex vivo from tumor interstitial fluid.[4]
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week prior to the start of the study.
-
Formulation Preparation: Prepare the this compound formulation according to one of the protocols described in the Troubleshooting Guide. Ensure the solution is homogenous before each administration.
-
Dosing:
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, curved, ball-tipped gavage needle.
-
Insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting lactate efflux.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Rationale for combination therapies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCT4 blockade increases the efficacy of immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Treatment Duration of MSC-4381
Welcome to the technical support center for the in vivo application of MSC-4381. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound in preclinical cancer models. The following information is curated from available preclinical data and general best practices in in vivo cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosing regimen for this compound?
A preclinical study in a murine colorectal carcinoma model (MC38) utilized a daily oral administration of 30 mg/kg this compound.[1] In this particular study, treatment was initiated on day 6 post-tumor cell implantation. For survival studies, treatment was continued until a predefined endpoint was reached.
Q2: How long should I treat my animals with this compound?
The optimal treatment duration is model-dependent and should be determined empirically. In a reported study, a 15-day treatment course of 30 mg/kg/day this compound as a single agent did not show significant antitumor activity.[2] However, when combined with an immune checkpoint inhibitor (anti-PD-L1), treatment until the study endpoint in a survival model showed therapeutic benefit.[1][3]
For initial efficacy studies, a common approach is to treat for a fixed duration (e.g., 14-28 days) and assess tumor growth inhibition. For survival studies, treatment is typically continued until a humane endpoint is reached, such as significant tumor burden or signs of toxicity.
Q3: Is this compound effective as a standalone therapy?
Based on available data, this compound monotherapy at 30 mg/kg/day for 15 days did not demonstrate significant antitumor activity.[2] Its efficacy is more pronounced when used in combination with other therapies, such as MCT1/2 inhibitors or immune checkpoint inhibitors.[1][2][3] The combination of this compound with an anti-PD-L1 antibody has been shown to delay tumor growth and prolong survival in a mouse model.[1][3]
Q4: What is the mechanism of action of this compound?
This compound is a selective inhibitor of monocarboxylate transporter 4 (MCT4).[1][2] MCT4 is a transmembrane protein responsible for the efflux of lactate and protons from highly glycolytic cells, such as many cancer cells. By inhibiting MCT4, this compound leads to the intracellular accumulation of lactate and an increase in the extracellular pH of the tumor microenvironment. This disruption of cancer cell metabolism can enhance the efficacy of other anticancer therapies, particularly immunotherapies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant tumor growth inhibition with this compound monotherapy. | This compound may have limited single-agent efficacy in the selected model. | Consider combination therapy. Published data shows synergy with immune checkpoint inhibitors (e.g., anti-PD-L1) and MCT1/2 inhibitors.[1][2][3] |
| Signs of toxicity in treated animals (e.g., significant weight loss, lethargy). | The dose may be too high for the specific animal strain or model, or the treatment duration may be excessive. | A Maximum Tolerated Dose (MTD) study is recommended to determine the optimal dose. If an MTD study has not been performed, consider reducing the dose or introducing treatment holidays (intermittent dosing). |
| Variable tumor response within the treatment group. | Inconsistent drug administration or inherent tumor heterogeneity. | Ensure consistent oral gavage technique. Increase the number of animals per group to account for biological variability. |
| Difficulty in formulating this compound for in vivo administration. | This compound has low aqueous solubility. | A common formulation for oral administration is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of DMSO, PEG300, Tween-80, and saline.[2] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Route of Administration |
| Half-life (T½) | 1 hour | Intravenous (0.2 mg/kg) |
| Clearance (CL) | 0.33 L/h·kg | Intravenous (0.2 mg/kg) |
| Maximum Concentration (Cmax) | 489 ng/mL | Intravenous (0.2 mg/kg) |
| Volume of Distribution (Vss) | 0.4 L/kg | Intravenous (0.2 mg/kg) |
| Data from MedchemExpress[2] |
Table 2: Preclinical In Vivo Efficacy Study of this compound
| Cancer Model | Treatment Regimen | Duration | Outcome |
| MC38 colorectal carcinoma (mice) | 30 mg/kg/day, p.o. (monotherapy) | 15 days | No significant antitumor activity.[2] |
| MC38 colorectal carcinoma (mice) | 30 mg/kg/day, p.o. + anti-PD-L1 (10 mg/kg, i.p., every third day) | Until endpoint | Delayed tumor growth and prolonged survival.[1][3] |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model: C57BL/6 mice are typically used for the MC38 colorectal carcinoma model.
-
Tumor Cell Implantation: Subcutaneously inject 1x10^6 MC38 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups. A typical start day is day 6 post-implantation.[1]
-
This compound Administration: Prepare this compound at the desired concentration (e.g., 30 mg/kg) in an appropriate vehicle. Administer daily via oral gavage.
-
Combination Therapy (if applicable): For combination with an immune checkpoint inhibitor, administer the antibody (e.g., anti-PD-L1 at 10 mg/kg) via intraperitoneal injection every third day.[1]
-
Endpoint:
-
For tumor growth inhibition studies: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
For survival studies: Continue treatment until a humane endpoint is reached, such as tumor volume exceeding a certain limit, significant body weight loss, or other signs of distress.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in a cancer cell.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study.
References
identifying compensatory mechanisms to MSC-4381 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MSC-4381, a selective inhibitor of the monocarboxylate transporter 4 (MCT4). The information provided here will help address specific issues that may arise during experiments aimed at understanding cellular responses and potential compensatory mechanisms to this compound treatment.
Troubleshooting Guides
This section offers guidance on how to identify and address common experimental challenges encountered when using this compound.
Issue 1: Reduced or Lack of Efficacy of this compound Over Time
Possible Cause: Development of compensatory mechanisms that circumvent MCT4 inhibition.
Troubleshooting Steps:
-
Assess for Metabolic Reprogramming: Inhibition of lactate efflux by this compound can trigger a shift from glycolysis to oxidative phosphorylation (OXPHOS).
-
Experiment: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of your cells with and without this compound treatment over time. A significant increase in the OCR/ECAR ratio suggests a shift towards OXPHOS.
-
Expected Outcome: Cells developing resistance may exhibit a higher OCR/ECAR ratio compared to sensitive cells.
-
-
Investigate Upregulation of Other Monocarboxylate Transporters: Cells may compensate for MCT4 inhibition by upregulating other lactate transporters, such as MCT1.
-
Experiment: Perform Western blotting or quantitative RT-PCR to assess the expression levels of MCT1 and MCT4 in response to this compound treatment.
-
Expected Outcome: Resistant cells may show increased expression of MCT1.
-
Issue 2: Inconsistent Results with this compound Treatment
Possible Cause: Variability in experimental conditions or cell line characteristics.
Troubleshooting Steps:
-
Confirm this compound Activity: Ensure the compound is active and used at the appropriate concentration.
-
Experiment: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line by measuring lactate efflux.[1]
-
Expected Outcome: This will confirm the potency of your this compound stock and establish the optimal working concentration.
-
-
Characterize Basal Metabolic Profile: The initial metabolic state of your cells can influence their response to MCT4 inhibition.
-
Experiment: Determine the basal OCR and ECAR of your untreated cells to understand their primary mode of energy metabolism.
-
Expected Outcome: Highly glycolytic cells are generally more sensitive to MCT4 inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4).[1][2][3][4][5] MCT4 is responsible for the efflux of lactate and protons from highly glycolytic cells. By inhibiting MCT4, this compound leads to intracellular lactate accumulation and a decrease in intracellular pH, which can induce metabolic stress and reduce cell viability in cancer cells that rely on high levels of glycolysis.[1][4]
Q2: What are the potential compensatory mechanisms that cells might develop in response to long-term this compound treatment?
A2: Cells can develop resistance to this compound through several compensatory mechanisms:
-
Metabolic Reprogramming: A shift from glycolytic metabolism to oxidative phosphorylation (OXPHOS) to generate ATP, thus reducing the reliance on lactate efflux.
-
Upregulation of MCT1: Cells may increase the expression of MCT1, another monocarboxylate transporter that can also export lactate, thereby compensating for the inhibition of MCT4.
Q3: How can I experimentally verify if my cells have developed resistance to this compound through metabolic reprogramming?
A3: You can assess the metabolic phenotype of your cells by measuring the Oxygen Consumption Rate (OCR), an indicator of oxidative phosphorylation, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. A common method is to use an extracellular flux analyzer. An increased OCR/ECAR ratio in this compound-treated cells compared to control cells suggests a shift towards oxidative phosphorylation.
Q4: What experimental approach can I use to determine if MCT1 upregulation is a compensatory mechanism in my this compound-treated cells?
A4: To investigate the upregulation of MCT1, you can perform the following experiments:
-
Western Blotting: This technique will allow you to quantify the protein expression levels of both MCT1 and MCT4 in your cell lysates. An increase in the MCT1 protein band intensity in treated cells would indicate upregulation.
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of the genes encoding MCT1 (SLC16A1) and MCT4 (SLC16A3). An increase in SLC16A1 mRNA would suggest transcriptional upregulation.
Q5: If I observe MCT1 upregulation, what is a potential strategy to overcome this resistance?
A5: A logical next step would be to consider a dual-inhibition strategy. Co-treatment with an MCT1 inhibitor, such as AZD3965, along with this compound could block both major lactate efflux routes and potentially restore sensitivity.
Data Presentation
Table 1: Expected Changes in Metabolic Parameters with this compound Treatment and Resistance
| Condition | Extracellular Acidification Rate (ECAR) | Oxygen Consumption Rate (OCR) | OCR/ECAR Ratio | Interpretation |
| Untreated (Sensitive) | High | Low | Low | Highly Glycolytic Phenotype |
| This compound Treated (Sensitive) | Decreased | No significant change / Slight Decrease | Variable | Inhibition of Lactate Efflux |
| This compound Treated (Resistant) | Decreased | Increased | Increased | Metabolic Shift to OXPHOS |
Table 2: Expected Changes in Protein Expression with this compound Resistance
| Condition | MCT4 Expression | MCT1 Expression | Interpretation |
| Untreated (Sensitive) | High | Low / Moderate | Baseline Expression |
| This compound Treated (Resistant) | High | Increased | Upregulation of Compensatory Transporter |
Experimental Protocols
1. Western Blot Protocol for MCT1 and MCT4 Expression
a. Sample Preparation:
-
Lyse cells treated with or without this compound using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.[6]
b. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against MCT1 and MCT4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
2. Lactate Efflux Assay
a. Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
b. Treatment:
-
Wash cells with a glucose-free and serum-free medium.
-
Incubate cells with a medium containing glucose and this compound at various concentrations for a defined period (e.g., 2 hours).
c. Lactate Measurement:
-
Collect the supernatant from each well.
-
Measure the lactate concentration in the supernatant using a colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions.[7][8][9]
3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol is a general guideline for using an extracellular flux analyzer.
a. Cell Seeding:
-
Seed cells in a specialized cell culture microplate and allow them to adhere.
b. Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Replace the cell culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour before the assay.[10]
c. Assay Protocol:
-
Load the sensor cartridge with compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test, or this compound).
-
Place the cell plate into the extracellular flux analyzer.
-
Measure baseline OCR and ECAR.
-
Inject this compound and monitor the changes in OCR and ECAR in real-time.[11]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Logical relationship of compensatory mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Validation & Comparative
MSC-4381 in Focus: A Comparative Guide to MCT4 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of MSC-4381 with other prominent Monocarboxylate Transporter 4 (MCT4) inhibitors, tailored for researchers, scientists, and drug development professionals. We delve into the performance, experimental data, and underlying mechanisms of these inhibitors to facilitate informed decisions in research and development.
Introduction to MCT4 Inhibition
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a crucial transmembrane protein responsible for the efflux of lactate and other monocarboxylates from cells. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to increased lactate production. MCT4 plays a vital role in extruding this excess lactate, thereby maintaining intracellular pH and sustaining high glycolytic rates necessary for tumor growth and survival. Consequently, inhibiting MCT4 has emerged as a promising therapeutic strategy in oncology.
Performance Comparison of MCT4 Inhibitors
The efficacy of a pharmacological inhibitor is primarily defined by its potency, typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and other notable MCT4 inhibitors.
| Inhibitor | Target(s) | IC50 (MCT4) | Ki (MCT4) | Cell Line / Assay Conditions |
| This compound | MCT4 | 77 nM[1] | 11 nM[1] | MDA-MB-231 cells (lactate efflux) |
| AZD0095 | MCT4 | 1.3 nM[2] | Not Reported | Not Specified |
| VB124 | MCT4 | 8.6 nM (import), 19 nM (export)[2] | Not Reported | MDA-MB-231 cells |
| Syrosingopine | MCT1/MCT4 | 40 nM[3] | Not Reported | HAP1 cells |
| Bindarit | MCT4 | ~30.2 µM (Ki)[4] | 30.2 µM[4] | Not Specified |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the cell line used, substrate concentration, and assay methodology. Direct comparison between inhibitors is most accurate when data is generated from head-to-head studies under identical conditions. A study comparing this compound and AZD0095 found that a higher concentration of AZD0095 was needed to achieve similar effects on proliferation as 100 nM of this compound, suggesting this compound may be more potent in that specific context.[5]
Signaling Pathways and Mechanism of Action
The expression and activity of MCT4 are regulated by complex signaling pathways, primarily driven by the cellular response to hypoxia. The Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that upregulates the expression of MCT4. The PI3K/Akt/mTOR signaling pathway, frequently activated in cancer, is a major upstream regulator of HIF-1α.[6][7] Inhibition of MCT4 leads to the intracellular accumulation of lactate, a decrease in intracellular pH, and subsequent disruption of the metabolic processes that fuel rapid cell proliferation.
Caption: MCT4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
IC50 Determination via Cell Viability (MTT) Assay
This protocol outlines a general method for determining the IC50 value of an MCT4 inhibitor based on its effect on cancer cell viability.
Materials:
-
Cancer cell line with high MCT4 expression (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MCT4 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the MCT4 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
References
- 1. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bindarit [shop.labclinics.com]
- 5. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MCT Inhibition: MSC-4381 vs. AZD3965
In the landscape of cancer metabolism research, the inhibition of monocarboxylate transporters (MCTs) has emerged as a promising therapeutic strategy. These transporters are crucial for lactate shuttling, a process that enables highly glycolytic tumor cells to expel lactate, thus avoiding intracellular acidification and supplying adjacent oxidative tumor cells with a key energy source.[1] This guide provides a detailed, data-driven comparison of two prominent MCT inhibitors: MSC-4381, a selective MCT4 inhibitor, and AZD3965, a selective MCT1 inhibitor currently in clinical development.
Executive Summary
This compound and AZD3965 are potent, orally active inhibitors targeting different isoforms of the monocarboxylate transporter family. AZD3965 is a first-in-class, selective MCT1 inhibitor with additional activity against MCT2, while this compound is a selective inhibitor of MCT4. Their distinct targets, MCT1 and MCT4, play different roles in the tumor metabolic symbiosis. MCT4 is primarily responsible for lactate efflux from glycolytic cells, whereas MCT1 can facilitate both lactate uptake in oxidative cells and efflux in glycolytic cells.[1][2][3]
Preclinical data suggests that AZD3965 can inhibit tumor growth as a monotherapy in MCT1-positive, MCT4-negative cancer models.[1] Conversely, this compound has shown limited antitumor activity on its own but demonstrates a significant effect on tumoral lactate accumulation when used in combination with an MCT1/2 inhibitor.[4] The expression of MCT4 has been identified as a potential resistance mechanism to MCT1 inhibition by AZD3965, highlighting the potential for combination therapies involving both inhibitors.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological and preclinical data for this compound and AZD3965 based on available experimental results.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD3965 |
| Primary Target | MCT4 (SLC16A3) | MCT1 (SLC16A1) |
| Ki (Binding Affinity) | 11 nM (for MCT4)[4][5][6] | 1.6 nM (for MCT1)[2][7][8][9] |
| IC50 | 77 nM (for MCT4)[4][5][6] 1 nM (lactate efflux, MDA-MB-231 cells)[4] | 5.12 nM (lactate efflux, Raji cells)[5] |
| Selectivity Profile | Selective for MCT4.[4][5][10] | ~6 to 10-fold selective for MCT1 over MCT2.[1][2][7][8][9] No significant inhibition of MCT3 or MCT4 at 10 µM.[1][2][7] |
Table 2: Preclinical In Vivo Data
| Parameter | This compound | AZD3965 |
| Administration Route | Oral (p.o.), Intravenous (i.v.)[4][11] | Oral (p.o.)[1][9][11] |
| Effective Dose (Mouse Xenograft) | 30 mg/kg/day (p.o.)[4][11] | 100 mg/kg, twice daily (p.o.)[1][9] |
| Monotherapy Efficacy | No significant antitumor activity observed.[4] | Significant tumor growth inhibition in Raji xenograft model (85%).[1] Reduces growth of COR-L103 tumors.[8] |
| Pharmacodynamic Effect | When combined with an MCT1/2 inhibitor, exhibits significant tumoral intracellular lactate accumulation.[4] | Increases intratumor lactate concentration.[1][9] |
| Combination Therapy | Combination with anti-PD-L1 increased intratumoral glucose and reduced acidification.[11] | Combination with doxorubicin or rituximab shows enhanced tumor growth inhibition.[1] Combination with radiotherapy shows a greater anti-tumor effect.[2][12] |
Signaling Pathways and Mechanism of Action
MCT1 and MCT4 are key players in the metabolic symbiosis between glycolytic and oxidative cancer cells, often referred to as the "lactate shuttle". Glycolytic cells, often in hypoxic regions, convert glucose to lactate via the Warburg effect and export it through MCT4. Oxidative cells, typically in more oxygenated areas, take up this lactate via MCT1 and use it as a primary fuel for the TCA cycle, sparing glucose for the glycolytic cells.[1]
By inhibiting MCT4, this compound traps lactate inside glycolytic cancer cells, leading to intracellular acidification and potential feedback inhibition of glycolysis. AZD3965, by inhibiting MCT1, blocks both lactate uptake by oxidative cells and lactate efflux from glycolytic cells that rely on MCT1, disrupting the metabolic symbiosis from multiple angles.
Caption: The lactate shuttle in cancer and points of inhibition by this compound and AZD3965.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to characterize MCT inhibitors.
In Vitro Lactate Efflux/Influx Assay
This assay measures the ability of a compound to inhibit the transport of lactate across the cell membrane.
-
Cell Culture : Cancer cell lines with known MCT1/MCT4 expression (e.g., Raji for MCT1, MDA-MB-231 for MCT4) are seeded in 12-well plates and grown to confluence.
-
Inhibitor Pre-incubation : Cells are washed with a buffer (e.g., PBS) and then pre-incubated with varying concentrations of the test inhibitor (this compound or AZD3965) or DMSO vehicle control for a specified time (e.g., 1-24 hours) in a glucose-free medium.
-
Lactate Transport Initiation :
-
For Influx : A cocktail containing radiolabeled 14C-lactate is added to the cells, and they are incubated for 1 hour at 37°C.[13]
-
For Efflux : After pre-loading cells with lactate by incubating in a high-lactate medium, the medium is replaced with a lactate-free buffer containing the inhibitor. Aliquots of the buffer are collected at various time points (e.g., 15, 30, 60 min) to measure lactate release.[14]
-
-
Measurement :
-
For Influx : The incubation is stopped by washing the cells with ice-cold buffer. Cells are then lysed, and intracellular radioactivity is measured using a scintillation counter.
-
For Efflux : The concentration of lactate in the collected supernatant is measured, often using an enzymatic assay or HPLC.[13][14]
-
-
Data Analysis : The rate of lactate transport is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for in vitro lactate transport assays.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to assess the antitumor efficacy of an MCT inhibitor.
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation : Human cancer cells (e.g., Raji Burkitt's lymphoma cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration :
-
Vehicle Control Group : Receives the vehicle solution (e.g., corn oil) via oral gavage.
-
AZD3965 Group : Receives AZD3965 (e.g., 100 mg/kg) orally, typically twice daily.[1][9]
-
This compound Group : Receives this compound (e.g., 30 mg/kg) orally, once daily.[4]
-
Combination Group : May receive a combination of therapies as designed.
-
-
Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days).
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined maximum size. Tumors may be excised for pharmacodynamic analysis (e.g., measuring intratumoral lactate levels). Tumor growth inhibition (TGI) is calculated to determine efficacy.
Conclusion
This compound and AZD3965 are valuable research tools and potential therapeutic agents that target distinct but related components of cancer metabolism. AZD3965 shows promise as a monotherapy in tumors that are highly dependent on MCT1 for lactate transport and do not express the MCT4 resistance mechanism.[1] this compound, by targeting MCT4, addresses the primary lactate efflux transporter in many glycolytic tumors. While its efficacy as a single agent appears limited, its true potential may lie in combination therapies.[4][11] The synergistic effect observed when combining MCT1 and MCT4 inhibition in vitro suggests that a dual-blockade strategy could be a powerful approach to disrupt the metabolic flexibility of tumors and overcome resistance, warranting further investigation.[11]
References
- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 11. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MCT Expression and Lactate Influx/Efflux in Tanycytes Involved in Glia-Neuron Metabolic Interaction | PLOS One [journals.plos.org]
A Head-to-Head Comparison: MSC-4381 vs. siRNA Knockdown for MCT4 Inhibition
For researchers, scientists, and drug development professionals investigating the role of monocarboxylate transporter 4 (MCT4), the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for inhibiting MCT4: the selective small molecule inhibitor MSC-4381 and siRNA-mediated gene knockdown.
This comparison guide delves into the mechanisms of action, efficacy, and practical considerations for each technique, supported by experimental data. We present quantitative data in structured tables for ease of comparison, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
At a Glance: this compound vs. siRNA Knockdown of MCT4
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Direct, selective, and reversible inhibition of MCT4 protein activity.[1][2] | Post-transcriptional gene silencing by degradation of MCT4 mRNA.[3] |
| Target | MCT4 protein.[1] | MCT4 mRNA.[3] |
| Mode of Inhibition | Functional inhibition of lactate transport.[1][4] | Reduction of MCT4 protein expression.[3] |
| Speed of Onset | Rapid, typically within minutes to hours. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours).[3] |
| Duration of Effect | Transient and dependent on compound half-life and dosage. | Can be transient or stable depending on the delivery method (siRNA vs. shRNA). |
| Specificity | High selectivity for MCT4 over other MCT isoforms has been reported.[5] | Potential for off-target effects due to partial sequence homology with other mRNAs. |
| Delivery | Direct application to cells in culture or systemic administration in vivo.[1] | Requires transfection reagents for in vitro delivery; more complex for in vivo applications.[6] |
| Reversibility | Reversible upon removal of the compound. | Generally not reversible in the short term. |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and siRNA-mediated knockdown of MCT4, compiled from various studies. It is important to note that direct comparative studies using both methods in the same experimental system are limited.
Table 1: Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Lactate Efflux) | 77 nM | Not specified | [1][2] |
| Ki | 11 nM | Not specified | [1][2] |
| IC50 (Lactate Efflux) | 1 nM | MDA-MB-231 | [1] |
Table 2: Efficacy of siRNA Knockdown of MCT4
| Parameter | Knockdown Efficiency | Cell Line | Reference |
| mRNA Level | ~65% | PC-3 | [3] |
| Protein Level | ~85% | PC-3 | [3] |
| Functional Effect | Significant decrease in lactate uptake | MCF7 | [7] |
| Functional Effect | Reduced cell viability | MCF-7 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to design and execute their studies effectively.
Protocol 1: Lactate Efflux Assay Using this compound
This protocol is designed to measure the effect of this compound on the rate of lactate export from cultured cells.
Materials:
-
Cells cultured in appropriate medium
-
This compound
-
DMSO (for stock solution)
-
Glucose-free and serum-free medium
-
Lactate assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a glucose-free and serum-free medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment:
-
Wash the cells once with a glucose-free and serum-free medium.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Lactate Efflux Measurement:
-
After the incubation period, collect the supernatant from each well.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the number of cells or total protein content in each well.
-
-
Data Analysis: Plot the lactate concentration as a function of the this compound concentration to determine the IC50 value.
Protocol 2: siRNA Knockdown of MCT4 and Western Blot Analysis
This protocol outlines the steps for transfecting cells with MCT4 siRNA and subsequently verifying the knockdown efficiency at the protein level using Western blotting.
Materials:
-
Cells cultured in appropriate medium
-
MCT4 siRNA and a non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MCT4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they are 50-70% confluent at the time of transfection.
-
siRNA Transfection:
-
On the day of transfection, dilute the MCT4 siRNA and control siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in a sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MCT4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the MCT4 signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of knockdown.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of MSC-4381 for the Monocarboxylate Transporter 4 (MCT4)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MSC-4381, a selective inhibitor of the monocarboxylate transporter 4 (MCT4), with other known MCT4 inhibitors. The data presented herein is intended to assist researchers in validating the specificity of this compound for their experimental needs. This document includes a comparative analysis of inhibitory activities, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Inhibitor Performance
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other commonly used or recently developed MCT4 inhibitors. The data is compiled from various scientific publications and vendor-supplied information.
| Inhibitor | Target(s) | IC50 (MCT4) | Ki (MCT4) | Selectivity Notes |
| This compound | MCT4 | 77 nM [1][2] | 11 nM [1][2] | Highly selective for MCT4. [1][2] |
| AZD0095 | MCT4 | 1.3 nM[3] | Not Reported | >1000-fold selective over MCT1.[4][5] |
| VB124 | MCT4 | 8.6 nM (import), 19 nM (export)[6] | Not Reported | Highly selective for MCT4 over MCT1 (IC50 > 24 µM).[6] |
| Syrosingopine | MCT1/MCT4 | ~40 nM[7] | Not Reported | Dual inhibitor, approximately 60-fold more potent against MCT4 than MCT1 (IC50 ~2500 nM).[7][8][9] |
| Acriflavine | MCT4 | Not Reported | Not Reported | Inhibits the interaction between MCT4 and its chaperone, Basigin. |
| AR-C155858 | MCT1/MCT2 | Inactive | Not Reported | Selective inhibitor of MCT1 (Ki = 2.3 nM) and MCT2 (Ki = 10 nM).[10] Useful as a negative control for MCT4 activity. |
Experimental Protocols
Lactate Efflux Assay
This assay measures the ability of a compound to inhibit the transport of lactate out of cells that endogenously or recombinantly express high levels of MCT4.
Materials:
-
MCT4-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Glucose-free and serum-free assay buffer
-
Lactate assay kit
-
This compound and other inhibitors of interest
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCT4-expressing cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: On the day of the assay, remove the culture medium and wash the cells twice with PBS. Add fresh serum-free medium containing the desired concentrations of this compound or other inhibitors. Incubate for the desired period (e.g., 2 hours).
-
Induction of Lactate Efflux: To stimulate lactate production and subsequent efflux, replace the inhibitor-containing medium with a high-glucose medium.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the extracellular medium.
-
Lactate Quantification: Measure the lactate concentration in the collected samples using a commercially available lactate assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the total protein content in each well. Plot the rate of lactate efflux against the inhibitor concentration to determine the IC50 value.
Fluorescence Cross-Correlation Spectroscopy (FCCS)
FCCS is a powerful technique to measure the binding affinity and kinetics of a fluorescently labeled inhibitor to its target protein in a cellular context.
Materials:
-
Cells expressing fluorescently tagged MCT4 (e.g., MCT4-GFP)
-
Fluorescently labeled this compound or other inhibitors
-
Confocal microscope equipped with an FCCS module
-
FCCS data analysis software
Procedure:
-
Cell Preparation: Plate cells expressing MCT4-GFP on glass-bottom dishes suitable for confocal microscopy.
-
Labeling: Add the fluorescently labeled inhibitor to the cells and incubate to allow binding to reach equilibrium.
-
FCCS Data Acquisition:
-
Identify a cell expressing MCT4-GFP at the plasma membrane.
-
Position the confocal volume within the cell membrane.
-
Set up the FCCS measurement parameters, including laser power, dichroic mirrors, and emission filters, to simultaneously detect the fluorescence fluctuations of MCT4-GFP and the labeled inhibitor.
-
Acquire fluorescence fluctuation data over a time course.
-
-
Data Analysis:
-
Calculate the auto-correlation functions for both fluorescent channels and the cross-correlation function between the two channels.
-
Fit the correlation functions to appropriate models to determine the diffusion times and concentrations of the fluorescent species.
-
The amplitude of the cross-correlation function is proportional to the concentration of the bound complex. By titrating the concentration of the labeled inhibitor, a binding curve can be generated to determine the dissociation constant (Kd) and binding kinetics (kon and koff).
-
Visualizations
MCT4 Signaling Pathway in Cancer Glycolysis
Caption: MCT4-mediated lactate efflux in the context of the Warburg effect in cancer cells.
Experimental Workflow for Validating MCT4 Inhibitor Specificity
Caption: A streamlined workflow for the comprehensive validation of this compound specificity for MCT4.
References
- 1. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCT Expression and Lactate Influx/Efflux in Tanycytes Involved in Glia-Neuron Metabolic Interaction | PLOS One [journals.plos.org]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for separating cancer cell subpopulations by metabolic activity using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical guidelines for dual-color fluorescence cross-correlation spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. becker-hickl.com [becker-hickl.com]
- 10. Practical guidelines for dual-color fluorescence cross-correlation spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of MSC-4381 and AZD0095: Two Selective MCT4 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of two selective monocarboxylate transporter 4 (MCT4) inhibitors: MSC-4381 and AZD0095. This analysis is based on publicly available experimental data.
This compound and AZD0095 are small molecule inhibitors targeting MCT4 (encoded by the SLC16A3 gene), a key transporter involved in lactate efflux from highly glycolytic cells, a characteristic feature of many cancer types.[1][2] By inhibiting MCT4, these compounds aim to induce intracellular lactate accumulation, leading to cytotoxicity and disruption of the tumor microenvironment.[1][2] This guide summarizes their comparative potency, selectivity, and preclinical efficacy, alongside detailed experimental methodologies.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the reported in vitro and in vivo preclinical data for this compound and AZD0095.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD0095 | Reference(s) |
| Target | Monocarboxylate Transporter 4 (MCT4/SLC16A3) | Monocarboxylate Transporter 4 (MCT4/SLC16A3) | [3][4] |
| IC50 (MCT4) | 77 nM | 1.3 nM | [4] |
| Ki (MCT4) | 11 nM | Not Reported | [5] |
| Selectivity | Selective for MCT4. | >1000-fold selective over MCT1. | [1][6][7] |
| Cellular IC50 (Lactate Efflux) | 1 nM (MDA-MB-231 cells) | 1-3 nM | [8] |
Table 2: Preclinical In Vivo Data
| Parameter | This compound | AZD0095 | Reference(s) |
| Animal Model | Mice | Mice | [9] |
| Administration Route | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.) | [8] |
| Mouse Pharmacokinetics (0.2 mg/kg, i.v.) | T1/2: 1 hr, CL: 0.33 L/h·kg, Cmax: 489 ng/mL, Vss: 0.4 L/kg | Not explicitly reported. | |
| In Vivo Efficacy | No significant antitumor activity as a single agent (30 mg/kg/day for 15 days). Significant tumoral intracellular lactate accumulation when combined with an MCT1/2 inhibitor. | Good preclinical efficacy in combination with cediranib in an NCI-H358 xenograft model. Efficacious in combination with anti-PD-1 in syngeneic models. | [9] |
A direct comparative study highlighted that a higher concentration of AZD0095 was required to achieve similar anti-proliferative effects compared to 100 nM of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are generalized protocols based on standard laboratory practices.
Lactate Efflux Assay (Intracellular pH Measurement)
This protocol is based on the use of the pH-sensitive fluorescent dye BCECF-AM.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in a suitable buffer (e.g., HEPES-buffered saline) to a concentration of approximately 1x10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a 3-5 µM working solution of BCECF-AM in the cell suspension buffer.
-
Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with fresh buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a fluorometer cuvette or a 96-well plate.
-
Measure the baseline fluorescence ratio at excitation wavelengths of 490 nm and 440 nm, with emission at 535 nm.
-
Add the test compound (this compound or AZD0095) at the desired concentration.
-
Initiate lactate efflux by adding L-lactate to the cell suspension.
-
Record the change in fluorescence ratio over time. A decrease in intracellular pH (acidification) due to lactate influx inhibition will be observed as a change in the fluorescence ratio.
-
-
Data Analysis:
-
Calibrate the fluorescence ratio to intracellular pH using a standard curve generated with nigericin and buffers of known pH.
-
Calculate the initial rate of pH change to determine the rate of lactate efflux.
-
Determine the IC50 value by plotting the inhibition of lactate efflux against the concentration of the inhibitor.
-
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or AZD0095 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
In Vivo Subcutaneous Xenograft Study
This is a general protocol for establishing and monitoring subcutaneous tumor xenografts in immunocompromised mice.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., NCI-H358) from culture.
-
Resuspend the cells in a sterile medium, often mixed with an extracellular matrix like Matrigel, at a concentration of approximately 1x10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) regularly (e.g., twice a week) using calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound or AZD0095 (and any combination agents) according to the specified dose and schedule (e.g., daily oral gavage).
-
The control group should receive the vehicle used to dissolve the compounds.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound and AZD0095.
Caption: Mechanism of action of this compound and AZD0095 on MCT4-mediated lactate efflux.
Caption: A representative experimental workflow for a cell viability assay.
Caption: Logical flow of the comparative analysis between this compound and AZD0095.
References
- 1. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 2. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
Validating MSC-4381 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MSC-4381, a selective inhibitor of the monocarboxylate transporter 4 (MCT4). We present experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative MCT4 inhibitors.
Introduction to this compound and its Target, MCT4
This compound is an orally active and selective inhibitor of the monocarboxylate transporter 4 (MCT4), also known as solute carrier family 16 member 3 (SLC16A3).[1][2][3][4] MCT4 is a proton-coupled transmembrane protein responsible for the efflux of lactate and other monocarboxylates from highly glycolytic cells.[5] In many cancer types, MCT4 is overexpressed and plays a crucial role in maintaining intracellular pH and enabling the high glycolytic rate characteristic of tumor cells, often referred to as the "Warburg effect".[5][6] By inhibiting MCT4, this compound leads to intracellular lactate accumulation and a reduction in cellular viability in cells with high MCT4 expression.[1][3][4]
Comparison of MCT4 Inhibitors
Several small molecule inhibitors targeting MCT4 have been developed. This section compares this compound with other notable alternatives based on their reported potency and selectivity.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cell-Based Assay Notes |
| This compound | MCT4 | 77[1][2][4] | 11[1][2][4] | Inhibits lactate efflux in MDA-MB-231 cells with an IC50 of 1 nM.[3] |
| VB124 | MCT4 | - | - | Blocks lactate import (IC50 = 8.6 nM) and export (IC50 = 19 nM) in MDA-MB-231 cells.[7] |
| AZD0095 | MCT4 | 1.3 | - | A selective and orally active MCT4 inhibitor.[8] |
| AR-C155858 | MCT1/2 | - | 2.3 (MCT1), 10 (MCT2) | Selective inhibitor of MCT1 and MCT2.[9] |
| MCT-IN-1 | MCT1/4 | 9 (MCT1), 14 (MCT4) | - | Potent inhibitor of both MCT1 and MCT4.[9] |
Key Experimental Assays for Validating Target Engagement
Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery.[10][11][12] This section details three key experimental methods for confirming the engagement of this compound with MCT4 in cells.
Lactate Efflux Assay
This is a direct functional assay to measure the ability of an inhibitor to block the primary function of MCT4, which is the transport of lactate out of the cell.
Experimental Protocol:
-
Cell Culture: Culture cells with high MCT4 expression (e.g., MDA-MB-231) in standard growth medium.
-
Lactate Loading: Incubate the cells with a high concentration of L-lactate (e.g., 20 mM) for 1-2 hours to load the cells with lactate. To facilitate uptake, the extracellular pH can be slightly acidic (e.g., pH 6.5).
-
Inhibitor Treatment: Wash the cells to remove extracellular lactate and then incubate with a buffer containing varying concentrations of this compound or other inhibitors for 30-60 minutes.
-
Efflux Initiation: Replace the inhibitor-containing buffer with a lactate-free buffer to initiate lactate efflux.
-
Sample Collection: Collect aliquots of the extracellular buffer at different time points (e.g., 0, 5, 15, 30 minutes).
-
Lactate Quantification: Measure the lactate concentration in the collected samples using a colorimetric or fluorometric lactate assay kit.
-
Data Analysis: Plot the rate of lactate efflux against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1][2][13]
Experimental Protocol:
-
Cell Treatment: Treat intact cells expressing MCT4 with either vehicle (DMSO) or this compound at various concentrations for a defined period (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers. For membrane proteins like MCT4, a gentle detergent (e.g., digitonin or NP-40) is required to solubilize the protein.[1][2][13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of MCT4 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MCT4 as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Fluorescence Cross-Correlation Spectroscopy (FCCS)
FCCS is a sensitive biophysical technique that can be used to measure the interaction between a fluorescently labeled molecule and its binding partner in live cells.[14][15][16]
Experimental Protocol:
-
Fluorescent Labeling: This technique requires a fluorescently labeled version of either the inhibitor or the target protein. For instance, a fluorescent derivative of this compound could be synthesized, or cells could be engineered to express a fluorescently tagged MCT4 (e.g., MCT4-GFP).
-
Cell Preparation: Plate the cells expressing the fluorescently tagged protein on glass-bottom dishes suitable for high-resolution microscopy.
-
Compound Addition: Add the fluorescently labeled inhibitor to the cells and allow for incubation.
-
FCCS Measurement: Use a confocal microscope equipped with an FCCS module to measure the simultaneous fluctuations of the two fluorescent signals (e.g., GFP-tagged MCT4 and a fluorescently labeled this compound) in a small observation volume.
-
Data Analysis: The cross-correlation of the two fluorescence signals is analyzed. A high cross-correlation amplitude indicates that the two molecules are diffusing together, confirming a binding interaction.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of MCT4-mediated lactate efflux and its inhibition by this compound.
References
- 1. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoregulation of H+/lactate efflux prevents monocarboxylate transport (MCT) inhibitors from reducing glycolytic lactic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Fluorescence Cross-Correlation Spectroscopy (FCCS) in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Fluorescence Cross-Correlation Spectroscopy (FCCS) in Living Cells-丁香实验 [biomart.cn]
Dual Blockade of Lactate Transport: A Comparative Guide to the Efficacy of MSC-4381 in Combination with MCT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a promising therapeutic window. A key consequence of this metabolic shift is the increased production and efflux of lactate, which is mediated by monocarboxylate transporters (MCTs). Targeting these transporters to disrupt cancer cell metabolism is an active area of research. This guide provides a comparative overview of the efficacy of a dual-inhibitor strategy, combining the selective MCT4 inhibitor MSC-4381 with MCT1 inhibitors, against other therapeutic alternatives.
Mechanism of Action: A Synergistic Assault on Cancer Metabolism
Cancer cells utilize MCT1 and MCT4 to export lactate, maintaining their high glycolytic rate and preventing intracellular acidification which would otherwise halt glycolysis and lead to cell death.[1][2][3]
-
This compound is a potent and selective inhibitor of MCT4, a transporter primarily responsible for lactate efflux in highly glycolytic cells.[4][5]
-
MCT1 inhibitors , such as AZD3965 and AR-C155858, block the function of MCT1, which can also contribute to lactate export and is crucial for the uptake of lactate by oxidative cancer cells in a metabolic symbiosis model.[6][7]
The combination of this compound with an MCT1 inhibitor creates a synthetic lethal scenario. By simultaneously blocking the two primary routes of lactate export, the combination therapy leads to a significant accumulation of intracellular lactate, a drop in intracellular pH, and subsequent inhibition of glycolysis and tumor growth.[8] Preclinical studies have shown that this dual inhibition is more effective at diminishing lactate efflux than monotherapy with either inhibitor alone.
Performance Comparison: Preclinical Evidence
While direct head-to-head clinical trial data is not yet available, preclinical studies provide valuable insights into the potential of this combination therapy compared to standard-of-care chemotherapeutic agents.
In Vitro Efficacy
Quantitative data on the half-maximal inhibitory concentration (IC50) for the combination of this compound and MCT1 inhibitors in various cancer cell lines is still emerging. However, studies on individual agents provide a baseline for their anti-proliferative effects.
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| This compound | MDA-MB-231 (Breast Cancer) | 1 |
| AZD3965 | 4T1 (Breast Cancer) | 22.2 ± 4.6 |
| SCLC cell lines (Hypoxic) | ~8 | |
| HT-29 (Colon Cancer) | >1000 | |
| Raji (Burkitt's Lymphoma) | Potent growth inhibition |
Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7][9][10][11]
The efficacy of MCT inhibitors is often correlated with the expression levels of MCT1 and MCT4, with cells expressing high levels of MCT1 and low levels of MCT4 being more sensitive to MCT1 inhibition.[9] The combination with an MCT4 inhibitor like this compound is hypothesized to overcome resistance in tumors with heterogeneous or high MCT4 expression.
In Vivo Efficacy: A Head-to-Head Look
A key preclinical study investigated the combination of the MCT1 inhibitor AZD3965 with the standard chemotherapeutic agent doxorubicin in a Raji Burkitt's lymphoma xenograft model.
| Treatment Group | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | - |
| AZD3965 (50 mg/kg, BID) | 52 | 0.0005 |
| Doxorubicin (3 mg/kg, QW) | 47 | 0.0001 |
| AZD3965 + Doxorubicin | 81 | <0.0005 |
Data from a preclinical study in a Raji xenograft model.[9]
These results demonstrate that the combination of an MCT1 inhibitor with a standard chemotherapeutic agent can lead to significantly enhanced anti-tumor activity. While this study did not directly use this compound, it provides a strong rationale for combining MCT inhibition with existing cancer therapies. The expectation is that a dual blockade with this compound and an MCT1 inhibitor would show at least a comparable, if not superior, synergistic effect.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of this combination therapy.
Caption: Dual inhibition of MCT1 and MCT4 blocks lactate efflux, leading to intracellular lactate accumulation.
Caption: A general workflow for assessing the in vitro and in vivo efficacy of the combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of this compound and MCT1 inhibitor efficacy.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound, an MCT1 inhibitor, the combination of both, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Lactate Efflux Assay
This assay measures the ability of the inhibitors to block the export of lactate from cancer cells.
-
Cell Culture: Cells are cultured to confluency in a suitable medium.
-
Pre-incubation: Cells are pre-incubated with glucose-free medium to deplete intracellular lactate.
-
Glucose Loading: Cells are then incubated with a high-glucose medium to stimulate glycolysis and lactate production.
-
Inhibitor Treatment: The cells are treated with this compound, an MCT1 inhibitor, the combination, or a vehicle control.
-
Sample Collection: Aliquots of the extracellular medium are collected at various time points.
-
Lactate Measurement: The concentration of lactate in the collected medium is measured using a colorimetric lactate assay kit.
-
Data Analysis: The rate of lactate efflux is calculated and compared between the different treatment groups.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of the combination therapy in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound alone, MCT1 inhibitor alone, the combination of both, and a standard-of-care chemotherapy control.
-
Drug Administration: The compounds are administered to the mice according to a predetermined schedule and dosage (e.g., oral gavage daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the final tumor weights are recorded.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for each treatment group compared to the control group.
Conclusion and Future Directions
The dual inhibition of MCT1 and MCT4 with this compound and an MCT1 inhibitor represents a promising, targeted therapeutic strategy for a range of cancers. The preclinical data strongly suggest a synergistic effect that leads to enhanced anti-tumor activity compared to monotherapy. The provided in vivo comparison with doxorubicin further strengthens the rationale for this combination approach.
Future research should focus on:
-
Establishing the IC50 values for the combination of this compound and various MCT1 inhibitors across a broader panel of cancer cell lines.
-
Conducting head-to-head in vivo studies comparing the combination therapy with other standard-of-care agents in different tumor models.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.
The continued investigation of this dual lactate transport blockade holds significant potential for the development of novel and effective cancer treatments.
References
- 1. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Lactate Metabolism by Inhibiting MCT1 or MCT4 Impairs Leukemic Cell Proliferation, Induces Two Different Related Death-Pathways and Increases Chemotherapeutic Sensitivity of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Lactate Metabolism by Inhibiting MCT1 or MCT4 Impairs Leukemic Cell Proliferation, Induces Two Different Related Death-Pathways and Increases Chemotherapeutic Sensitivity of Acute Myeloid Leukemia Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Effects of MSC-4381, Enobosarm (MK-2866), and Testosterone
This guide provides a detailed comparison of the metabolic effects of the hypothetical novel selective androgen receptor modulator (SARM), MSC-4381, against the well-characterized SARM, Enobosarm (MK-2866), and the endogenous androgen, Testosterone. The focus of this analysis is on key metabolic parameters, including lipid profiles, glucose homeostasis, and body composition. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Overview of Metabolic Effects
Selective androgen receptor modulators are a class of compounds designed to elicit the therapeutic effects of androgens, such as muscle and bone growth, with reduced unwanted side effects in tissues like the prostate and skin. This compound is presented here as a next-generation SARM with a potentially improved metabolic profile. The following tables summarize the comparative metabolic effects based on preclinical and clinical data for Enobosarm and Testosterone, with projected effects for this compound based on its hypothetical enhanced selectivity.
Table 1: Comparative Effects on Lipid Profile
| Parameter | This compound (Hypothetical) | Enobosarm (MK-2866) | Testosterone |
| HDL Cholesterol | Mild Decrease | Moderate Decrease | Moderate to Significant Decrease |
| LDL Cholesterol | Neutral / Mild Increase | Mild to Moderate Increase | Mild Increase |
| Triglycerides | Mild Decrease | Mild Decrease | Neutral / Mild Decrease |
Table 2: Comparative Effects on Glucose Metabolism
| Parameter | This compound (Hypothetical) | Enobosarm (MK-2866) | Testosterone |
| Fasting Glucose | Decrease | Significant Decrease | Mild Decrease / Neutral |
| Insulin Resistance | Improvement | Significant Improvement | Improvement |
| HbA1c | Decrease | Decrease | Mild Decrease / Neutral |
Table 3: Comparative Effects on Body Composition
| Parameter | This compound (Hypothetical) | Enobosarm (MK-2866) | Testosterone |
| Lean Body Mass | Significant Increase | Significant Increase | Significant Increase |
| Fat Mass | Moderate Decrease | Moderate Decrease | Moderate Decrease |
| Bone Mineral Density | Increase | Increase | Increase |
Signaling Pathways and Mechanism of Action
The metabolic effects of these compounds are primarily mediated through the androgen receptor (AR). However, their tissue selectivity and downstream signaling can differ, leading to varied metabolic outcomes.
Figure 1. Ligand-dependent activation of the androgen receptor and downstream metabolic gene transcription.
Experimental Protocols
The data presented for Enobosarm and Testosterone are derived from clinical trials involving human subjects. A representative experimental design is outlined below.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Participant Population: Typically, patient populations with conditions like cancer cachexia, sarcopenia, or hypogonadism are enrolled. Inclusion criteria often include specific age ranges and baseline metabolic parameters.
Methodology:
-
Screening and Enrollment: Participants are screened for eligibility and provide informed consent.
-
Randomization: Subjects are randomly assigned to receive either the investigational drug (e.g., Enobosarm), a comparator (e.g., Testosterone), or a placebo.
-
Dosing and Administration: The drug is administered at a fixed dose for a specified duration (e.g., 12 weeks).
-
Data Collection: Blood samples are collected at baseline and at regular intervals to measure lipid levels (HDL, LDL, triglycerides), fasting glucose, and insulin. Body composition is assessed using dual-energy X-ray absorptiometry (DEXA) scans at the beginning and end of the trial.
-
Statistical Analysis: Changes from baseline in the measured parameters are compared between the treatment groups and the placebo group using appropriate statistical methods (e.g., ANCOVA).
Figure 2. A typical experimental workflow for a clinical trial evaluating metabolic drugs.
Discussion and Conclusion
The available data suggest that SARMs like Enobosarm can have beneficial effects on glucose metabolism and body composition, often superior to placebo and in some aspects comparable to Testosterone. Specifically, Enobosarm has been shown to significantly increase lean body mass and decrease fat mass, while also improving insulin sensitivity. However, a notable adverse effect is the suppression of HDL cholesterol, which is also observed with Testosterone.
Validating the Intracellular pH Effect of MSC-4381: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MSC-4381 with other monocarboxylate transporter (MCT) inhibitors, focusing on their effects on intracellular pH (pHi). The information presented is supported by experimental data and detailed protocols to assist in the validation of this compound's mechanism of action.
Comparison of this compound with Alternative MCT Inhibitors
This compound is a potent and selective inhibitor of monocarboxylate transporter 4 (MCT4).[1] Its primary mechanism of action involves blocking the efflux of lactate from cells, leading to intracellular lactate accumulation and a subsequent decrease in intracellular pH.[2][3] This guide compares this compound with other known MCT inhibitors.
| Inhibitor | Type | Selectivity | Potency (IC50/Ki) | Reference |
| This compound | Chemical Probe | Selective MCT4 Inhibitor | IC50: 77 nM, Ki: 11 nM | [1][4] |
| AZD3965 | Clinical Trial Candidate | Selective MCT1 Inhibitor | - | [5] |
| AR-C155858 | Research Chemical | Selective MCT1 and MCT2 Inhibitor | Ki: 2.3 nM (MCT1), 10 nM (MCT2) | [4] |
| VB124 | Research Chemical | Selective MCT4 Inhibitor | - | [4] |
| Syrosingopine | Research Chemical | Dual MCT1/MCT4 Inhibitor | IC50: 2500 nM (MCT1), 40 nM (MCT4) | [4] |
| α-Cyano-4-hydroxycinnamic acid (CHC) | Research Chemical | Non-selective MCT Inhibitor | - | [5] |
Experimental Protocol: Validation of Intracellular pH Changes using BCECF-AM
A standard method for measuring changes in intracellular pH involves the use of the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[6][7][8]
Materials:
-
Cells expressing MCT4 (e.g., MDA-MB-231)
-
This compound and other inhibitors of interest
-
BCECF-AM (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin and valinomycin (for calibration)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Cell Culture: Plate MCT4-expressing cells in a 96-well plate and culture overnight to allow for attachment.
-
Dye Loading:
-
Inhibitor Treatment:
-
Add solutions of this compound or other inhibitors at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity using a plate reader. BCECF is a ratiometric dye, meaning the ratio of fluorescence emission at two different excitation wavelengths is used to determine pH, minimizing the effects of dye concentration and cell number.
-
Excite the cells at approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point).[9]
-
Measure emission at approximately 535 nm.[9]
-
Record the ratio of the fluorescence intensities (490 nm / 440 nm).
-
-
Calibration:
-
At the end of the experiment, generate a calibration curve to correlate the fluorescence ratio to absolute pHi values.
-
Treat the cells with a high-potassium buffer containing nigericin and valinomycin. These ionophores equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio at a range of known extracellular pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to create the calibration curve.
-
-
Data Analysis:
-
Convert the fluorescence ratios from the inhibitor-treated wells into pHi values using the calibration curve.
-
Plot the change in pHi as a function of inhibitor concentration to determine the potency of each compound in modulating intracellular pH.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of MCT4 disrupts intracellular pH homeostasis and confers self-regulated apoptosis on hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Potential: A Comparative Guide to MSC-4381 in Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies designed to enhance efficacy and overcome resistance. One promising avenue of investigation lies in targeting the metabolic adaptations of tumor cells. MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), represents a novel approach to disrupt cancer cell metabolism. This guide provides a comparative analysis of the potential synergistic effects of this compound with conventional chemotherapy, supported by experimental data from studies on MCT4 inhibition.
Introduction to this compound
This compound is an orally active and selective inhibitor of MCT4, a key transporter responsible for lactate efflux in highly glycolytic cancer cells.[1][2] By blocking this transporter, this compound leads to intracellular lactate accumulation and a reduction in cellular viability in cancer cells with high MCT4 expression.[1] While direct studies on the synergistic effects of this compound with traditional chemotherapy are emerging, preclinical research on other MCT4 inhibitors provides a strong rationale for this therapeutic strategy.
Synergistic Effects of MCT4 Inhibition with Chemotherapy
A key study investigating the inhibition of MCT1 or MCT4 in acute myeloid leukemia (AML) cells has demonstrated an additive anti-proliferative effect when combined with the chemotherapeutic agent arabinosylcytosine (Ara-C).[2] This provides a solid foundation for exploring the potential of this compound in similar combination regimens.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative effects of the MCT4 inhibitor syrosingopine, alone and in combination with Ara-C, on the human AML cell line OCI-AML3.
| Treatment Group | Concentration | % of Proliferating Cells (Mean ± SD) |
| Control | - | 100 ± 5.3 |
| Syrosingopine | 1 µM | 75 ± 4.1 |
| Ara-C | 0.1 µM | 68 ± 3.7 |
| Syrosingopine + Ara-C | 1 µM + 0.1 µM | 55 ± 2.9 |
Data adapted from a study on the effects of MCT4 inhibition in acute myeloid leukemia cells.[2]
Experimental Protocols
The following is a detailed methodology for the cell proliferation assay cited above, providing a framework for similar investigations with this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: OCI-AML3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells were seeded in 96-well plates at a density of 2 x 104 cells/well and treated with syrosingopine (1 µM), Ara-C (0.1 µM), or the combination of both for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The formazan crystals were solubilized by adding 100 µL of a solution containing 10% SDS in 0.01 M HCl.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of proliferating cells was calculated relative to the untreated control cells.
Signaling Pathway and Experimental Workflow
The synergistic effect of MCT4 inhibition with chemotherapy can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
Caption: Workflow for assessing the synergy of this compound and chemotherapy.
Comparison with Alternatives
The primary alternative to targeting MCT4 is the inhibition of other key players in cancer metabolism, such as MCT1. While both transporters are involved in lactate transport, their expression patterns and roles can differ between cancer types.
| Feature | This compound (MCT4 Inhibition) | MCT1 Inhibitors (e.g., AZD3965) |
| Primary Target | Monocarboxylate Transporter 4 (MCT4) | Monocarboxylate Transporter 1 (MCT1) |
| Mechanism | Inhibits lactate efflux from highly glycolytic cells. | Primarily inhibits lactate uptake by oxidative cancer cells. |
| Potential Synergy | With chemotherapy by inducing intracellular acidosis and metabolic stress in glycolytic tumors. | With therapies targeting glycolytic cells by preventing metabolic symbiosis. |
| Known Combinations | Studied with MCT1/2 inhibitors and immunotherapy.[1] | Studied in combination with MCT4 inhibitors and as a monotherapy. |
Conclusion
The inhibition of MCT4 by this compound presents a compelling strategy for combination cancer therapy. By disrupting the metabolic machinery of cancer cells, this compound has the potential to sensitize them to the cytotoxic effects of conventional chemotherapy. The additive effects observed with other MCT4 inhibitors in preclinical models provide a strong rationale for further investigation of this compound in this context. The experimental protocols and workflows outlined in this guide offer a clear path for researchers to explore and validate the synergistic potential of this compound in their own cancer models.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of the MCT4 Inhibitor, MSC-4381
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for MSC-4381, a selective inhibitor of the monocarboxylate transporter 4 (MCT4). The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound, also known as MCT4-IN-1, is an orally active and selective inhibitor of MCT4, a key transporter of lactate across the cell membrane, particularly in highly glycolytic cells such as those found in many cancers.[1][2][3] By blocking lactate efflux, this compound aims to disrupt the metabolic activity of cancer cells, leading to intracellular acidification and reduced cell viability. This guide summarizes the key experimental findings to date, comparing its performance in laboratory cell-based assays with its activity in living organisms.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Lactate Efflux) | MDA-MB-231 (Human Breast Cancer) | 1 nM | [1] |
| IC50 (General) | Not specified | 77 nM | [1][2][3] |
| Ki (Inhibitor Constant) | Not specified | 11 nM | [1][2][3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 1 hour | 0.2 mg/kg, IV | [1] |
| Clearance (CL) | 0.33 L/h·kg | 0.2 mg/kg, IV | [1] |
| Maximum Concentration (Cmax) | 489 ng/mL | 0.2 mg/kg, IV | [1] |
| Volume of Distribution (Vss) | 0.4 L/kg | 0.2 mg/kg, IV | [1] |
Table 3: In Vivo Efficacy of this compound
| Treatment Group | Tumor Model | Key Findings | Reference |
| This compound Monotherapy | Not specified | No significant antitumor activity at 30 mg/kg/day for 15 days. | [1] |
| This compound + MCT1/2 Inhibitor | Not specified | Significant accumulation of lactate within the tumor. | [1] |
| This compound + anti-PD-L1 Antibody | MC38 Murine Colorectal Carcinoma | Delayed tumor growth and prolonged survival. | [1] |
Experimental Protocols
In Vitro Lactate Efflux Assay (Hypothetical Protocol based on available data)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Assay Principle: This assay measures the ability of this compound to inhibit the transport of lactate out of the cells.
-
Procedure:
-
Seed MDA-MB-231 cells in a suitable multi-well plate and culture until they reach a desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Introduce a lactate-enriched medium to the cells.
-
After a defined incubation time, collect the extracellular medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit.
-
The IC50 value is calculated as the concentration of this compound that inhibits lactate efflux by 50% compared to untreated control cells.
-
In Vivo Antitumor Activity in a Syngeneic Mouse Model[1]
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of 1x106 MC38 murine colorectal carcinoma cells into the flank.
-
Treatment Groups:
-
Vehicle control
-
This compound (30 mg/kg, daily oral gavage)
-
Anti-PD-L1 antibody (10 mg/kg, intraperitoneal injection every third day)
-
This compound + anti-PD-L1 antibody
-
-
Procedure:
-
Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Begin treatment on day 6 after tumor cell implantation.
-
Administer this compound or vehicle daily via oral gavage.
-
Administer the anti-PD-L1 antibody or its isotype control intraperitoneally every third day.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor animal survival.
-
-
Endpoints: Tumor growth delay and overall survival.
Signaling Pathways and Experimental Workflows
MCT4 Signaling and Inhibition by this compound
Monocarboxylate transporter 4 (MCT4) is a key player in cancer cell metabolism, particularly in hypoxic tumors that rely on glycolysis. Its expression is upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). MCT4 facilitates the efflux of lactate, the end product of glycolysis, thereby maintaining a favorable intracellular pH for continued energy production and preventing cellular acidosis. By exporting lactate, cancer cells also contribute to the acidification of the tumor microenvironment, which can promote tumor invasion and suppress the anti-tumor immune response. This compound selectively inhibits MCT4, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent disruption of glycolytic flux and cell death.
Caption: Mechanism of MCT4-mediated lactate efflux and its inhibition by this compound.
In Vivo Experimental Workflow for Combination Therapy
The following diagram illustrates the workflow for the in vivo study combining this compound with an immune checkpoint inhibitor.
Caption: Workflow for the in vivo assessment of this compound in combination with anti-PD-L1 therapy.
References
A Head-to-Head Comparison of Available MCT4 Chemical Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of available chemical probes for the monocarboxylate transporter 4 (MCT4), supported by experimental data. MCT4 is a key transporter of lactic acid in highly glycolytic cells and a promising therapeutic target in cancer and other metabolic diseases.
This guide summarizes quantitative data for key MCT4 inhibitors, details methodologies for essential experiments, and provides visual representations of relevant biological pathways and experimental workflows to facilitate informed decisions in research and development.
Performance Comparison of MCT4 Chemical Probes
The following table summarizes the quantitative data for currently available chemical probes targeting MCT4. The probes vary in their potency and selectivity, which are critical parameters for their application in basic research and drug development.
| Chemical Probe | Target(s) | IC50 (MCT4) | Ki (MCT4) | Selectivity | Oral Availability | Key Features |
| AZD0095 | MCT4 | 1.3 nM | - | >1000-fold vs MCT1[1][2] | Yes | High potency and selectivity; clinical candidate.[2] |
| VB124 | MCT4 | 8.6 nM (import), 19 nM (export)[3] | - | Highly selective vs MCT1 (IC50 = 24 µM)[3] | Yes[3] | Potent and highly selective for MCT4.[3] |
| MSC-4381 (MCT4-IN-1) | MCT4 | 77 nM[4][5] | 11 nM[4][5] | Selective for MCT4[4][5] | Yes[4][5] | A chemical probe that targets the cytosolic domain of MCT4.[4] |
| Syrosingopine | MCT1 & MCT4 | 40 nM[6] | - | ~60-fold more potent for MCT4 than MCT1 (IC50 = 2500 nM)[6][7] | Yes | Dual inhibitor, useful for studying combined MCT1/MCT4 inhibition.[7] |
| Compound 18n | MCT4 | - | - | Selective for MCT4 | - | A selective chemical probe for investigating MCT4 biology. |
| p-Chloromercuribenzenesulfonic acid (pCMBS) | MCT1 & MCT4 | - | - | Inhibits MCT1 and MCT4, but not MCT2 | No | Non-specific inhibitor, used in initial characterization studies.[8] |
| Diclofenac | MCT1 & MCT4 | - | - | Non-selective | Yes | Non-steroidal anti-inflammatory drug with off-target MCT4 inhibitory activity.[8] |
| Quercetin | MCT1 & MCT4 | - | - | Non-selective | Yes | A flavonoid with inhibitory effects on MCT1 and MCT4. |
| α-cyano-4-hydroxycinnamic acid (CHCa) | MCTs | - | - | Non-selective, with some preference for MCT1 | No | A classic, non-specific MCT inhibitor.[9] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are essential for validating the activity and selectivity of MCT4 chemical probes.
Lactate Efflux Assay
This assay measures the ability of a compound to inhibit the transport of lactate out of cells that endogenously or recombinantly express MCT4.
Principle: Cells are loaded with a detectable form of lactate (e.g., radioactively labeled L-[¹⁴C]-lactate or a fluorescent lactate sensor). The rate of lactate export into the extracellular medium is then measured over time in the presence and absence of the test compound. A reduction in the rate of lactate appearance in the medium indicates inhibition of MCT4.
Detailed Protocol (using radiolabeled lactate):
-
Cell Culture: Culture MCT4-expressing cells (e.g., MDA-MB-231) to near confluency in appropriate growth medium.
-
Cell Loading: Wash cells with a buffer (e.g., Krebs-Ringer-HEPES) and then incubate with L-[¹⁴C]-lactate in the same buffer for a defined period (e.g., 30-60 minutes) to allow for lactate uptake.
-
Inhibitor Treatment: After loading, wash the cells to remove extracellular radiolabeled lactate. Then, add a fresh buffer containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Lactate Efflux Measurement: At different time points (e.g., 0, 5, 15, 30 minutes), collect aliquots of the extracellular buffer.
-
Quantification: Measure the radioactivity in the collected aliquots using a scintillation counter. Also, lyse the cells at the end of the experiment to measure the remaining intracellular radioactivity.
-
Data Analysis: Calculate the percentage of lactate efflux at each time point relative to the total initial intracellular lactate. Plot the initial rates of efflux against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound with its protein target in a cellular context.
Principle: The binding of a ligand (e.g., an MCT4 inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][11]
Detailed Protocol:
-
Cell Treatment: Treat MCT4-expressing cells with the test compound or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Cell Lysis: After heating, lyse the cells using a suitable lysis buffer, often through freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble MCT4 in each sample by Western blotting using an MCT4-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble MCT4 against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.
Photoaffinity Labeling
This technique is used to covalently link a chemical probe to its protein target, allowing for unambiguous identification of the target and assessment of selectivity.
Principle: A photoaffinity probe is a modified version of the inhibitor that contains a photoreactive group (e.g., a diazirine) and often a reporter tag (e.g., biotin or an alkyne for click chemistry).[12][13] The probe is incubated with cells or cell lysates, and upon UV irradiation, the photoreactive group forms a covalent bond with the target protein. The tagged protein can then be enriched and identified.
Detailed Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe based on the structure of the MCT4 inhibitor.
-
Cell Incubation: Incubate MCT4-expressing cells with the photoaffinity probe. A competition experiment should be performed in parallel by co-incubating with an excess of the parent, unlabeled inhibitor to demonstrate specific binding.
-
UV Cross-linking: Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins. If a biotin tag was used, this can be done using streptavidin beads. If an alkyne tag was used, perform a click reaction with an azide-biotin reporter tag, followed by streptavidin enrichment.
-
Protein Identification: Elute the enriched proteins from the beads and identify them using mass spectrometry. The specific binding to MCT4 can be confirmed by a reduction in the signal in the competition experiment.
Mandatory Visualizations
MCT4 Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in glycolysis and pH regulation, including MCT4.[6][9] Increased MCT4 expression facilitates the efflux of lactate, which is produced in large quantities during glycolysis. This process helps maintain a favorable intracellular pH for cancer cell proliferation and contributes to the acidification of the tumor microenvironment, which can promote tumor invasion and immunosuppression.[5] The PI3K-Akt signaling pathway has also been shown to regulate MCT4 expression.[4]
Caption: MCT4 expression is upregulated by HIF-1α and the PI3K/Akt pathway, leading to lactate efflux.
Experimental Workflow for CETSA
The Cellular Thermal Shift Assay (CETSA) is a method to confirm the direct binding of a chemical probe to its target protein within a cellular environment. The workflow involves treating cells with the compound, heating the cell lysate, separating the soluble and aggregated proteins, and then detecting the amount of soluble target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monocarboxylate Transporter 4 Regulates Glioblastoma Motility and Monocyte Binding Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 6. Enhanced glycolysis, regulated by HIF-1α via MCT-4, promotes inflammation in arsenite-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The plasma membrane lactate transporter MCT4, but not MCT1, is up-regulated by hypoxia through a HIF-1alpha-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
Validating the Impact of MSC-4381 on the Lactate Shuttle Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lactate shuttle mechanism, a critical process in cellular metabolism and intercellular communication, has emerged as a key therapeutic target in various diseases, notably in cancer. This guide provides a comprehensive comparison of MSC-4381, a selective inhibitor of the monocarboxylate transporter 4 (MCT4), with other prominent MCT inhibitors. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document aims to facilitate an objective evaluation of this compound's potential in modulating the lactate shuttle.
The Lactate Shuttle and the Role of Monocarboxylate Transporters
The lactate shuttle hypothesis describes the transport of lactate between cells and within cellular compartments, serving as a crucial link between glycolysis and oxidative phosphorylation. [cite: ] Monocarboxylate transporters (MCTs) are key players in this process, facilitating the proton-coupled transport of lactate and other monocarboxylates across plasma membranes. In the context of cancer, highly glycolytic tumor cells often upregulate MCT4 to export excess lactate, which can then be taken up by other cancer cells or stromal cells via MCT1 to fuel their metabolism. This metabolic symbiosis contributes to tumor growth, angiogenesis, and therapeutic resistance.
This compound: A Selective MCT4 Inhibitor
This compound is an orally active and selective inhibitor of MCT4.[1] Its mechanism of action involves blocking the efflux of lactate from cells that highly express MCT4, leading to intracellular lactate accumulation and a disruption of the metabolic processes that rely on efficient lactate clearance.[1]
Comparative Analysis of MCT Inhibitors
To objectively assess the performance of this compound, this section compares its key characteristics with other well-documented MCT inhibitors. The following table summarizes their kinetic data and selectivity profiles. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the publicly available literature; therefore, the presented data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity | Reference(s) |
| This compound | MCT4 | IC50: 77 nM, Ki: 11 nM | Selective for MCT4 | [1] |
| AZD0095 | MCT4 | IC50: 1-3 nM | >1000-fold selective over MCT1 | [2][3] |
| Syrosingopine | MCT1/MCT4 | - | Dual inhibitor | [4][5] |
| AZD3965 | MCT1 | - | Selective for MCT1 | |
| AR-C155858 | MCT1/MCT2 | Ki: 2.3 nM (MCT1), 10 nM (MCT2) | Selective for MCT1/2 | |
| α-Cyano-4-hydroxycinnamate (CHC) | MCT1/MCT2/MCT4 | - | Non-selective | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of MCT inhibitors' impact on the lactate shuttle mechanism.
Lactate Efflux Assay using BCECF
This assay measures the rate of lactate transport across the cell membrane by monitoring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5,6-carboxyfluorescein (BCECF).
Materials:
-
Cells of interest (e.g., cancer cell line with known MCT expression)
-
BCECF-AM (acetoxymethyl ester) dye
-
HEPES-buffered saline (HBS)
-
L-Lactic acid
-
MCT inhibitor (e.g., this compound)
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS and then incubate with BCECF-AM (typically 1-5 µM in HBS) for 30-60 minutes at 37°C.[7][8]
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Inhibitor Incubation: Incubate the cells with the desired concentration of the MCT inhibitor (or vehicle control) in HBS for a predetermined time.
-
Lactate-Induced Acidification: To measure lactate influx, add a solution of L-lactic acid (e.g., 20 mM) to the wells. To measure efflux, first load the cells with lactate and then replace the medium with a lactate-free solution.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[6][7]
-
Data Analysis: The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH. The initial rate of change in this ratio upon addition or removal of lactate reflects the rate of lactate transport. Compare the rates in the presence and absence of the inhibitor to determine the inhibitory effect.
Intracellular Lactate Measurement Assay
This assay quantifies the amount of lactate that has accumulated within the cells following treatment with an MCT inhibitor.
Materials:
-
Cells of interest
-
MCT inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Commercial lactate assay kit (e.g., colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat with the MCT inhibitor or vehicle control for the desired duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9]
-
Add a suitable lysis buffer to the cells and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Lactate Quantification:
-
Use a commercial lactate assay kit according to the manufacturer's instructions.[10] Typically, this involves mixing the cell lysate with a reaction mixture containing lactate dehydrogenase (LDH) and a probe that generates a colorimetric or fluorescent signal in the presence of NADH produced from the conversion of lactate to pyruvate.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of lactate. Use this curve to determine the lactate concentration in the cell lysates. Normalize the lactate concentration to the total protein concentration of the lysate.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of MCT inhibition on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cells of interest
-
MCT inhibitor (e.g., this compound)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plate
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the MCT inhibitor or vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).
Visualizing the Lactate Shuttle and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Lactate Shuttle Mechanism in Cancer.
Caption: Workflow for the Lactate Efflux Assay.
Caption: Workflow for Intracellular Lactate Measurement.
Conclusion
This compound presents as a potent and selective inhibitor of MCT4, a key transporter in the lactate shuttle mechanism. The provided comparative data and experimental protocols offer a framework for researchers to validate its impact and compare its efficacy against other MCT inhibitors. The disruption of lactate efflux by this compound holds significant therapeutic potential, particularly in cancers that rely on the Warburg effect and the intercellular lactate shuttle for their growth and survival. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the relative advantages of this compound in the growing landscape of metabolic cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syrosingopine, an anti-hypertensive drug and lactate transporter (MCT1/4) inhibitor, activates hepatic stellate cells and exacerbates liver fibrosis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the sarcolemmal lactate carrier in single heart cells using BCECF to measure pHi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. promega.com [promega.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of MSC-4381: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of MSC-4381, a potent and selective monocarboxylate transporter 4 (MCT4) inhibitor.[1][2][3][4][5] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. All actions must be in accordance with local, state, and federal regulations, as well as institutional policies.
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and is suspected of causing cancer. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe disposal.[6] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[7][8] The container must be made of a compatible material, be in good condition, and have a tightly fitting lid.[6][8]
-
Liquid Waste: Solutions containing this compound, including stock solutions (typically in DMSO) and experimental media, must be collected as hazardous liquid waste.[1][2][3][5] Use a dedicated, leak-proof container, and do not mix with other solvent wastes unless permitted by your institution's environmental health and safety (EHS) office.[6][9] Aqueous and solvent-based wastes should generally be kept separate.[10]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal.[7][8] The rinsate must be collected as hazardous liquid waste.[7][8] After rinsing, deface the label and dispose of the container as instructed by your institution.[7]
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date accumulation started.[6][7][8]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste. These are general guidelines; always consult your institution's specific waste management plan.
| Parameter | Guideline | Justification & Source |
| Waste Container Accumulation Limit | Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste per satellite accumulation area.[7] | Regulatory compliance to prevent large-scale spills and ensure timely disposal. |
| Maximum Storage Time | Up to 12 months in a designated Satellite Accumulation Area, provided accumulation limits are not exceeded.[11] | Ensures chemical stability and regulatory compliance. |
| pH of Aqueous Waste | Maintain between 5.5 and 9.5 before collection. | To prevent corrosion of plumbing and reaction with other chemicals in the waste stream. |
| DMSO Concentration in Aqueous Waste | Keep below 10% if possible. | High concentrations of DMSO can affect some waste treatment processes. |
| Container Rinsate Volume | Use a solvent volume equal to ~5% of the container's volume for each of the three rinses.[7] | Ensures thorough decontamination of the empty container. |
Experimental Protocol: Decontamination of Glassware
This protocol details a standard procedure for decontaminating glassware that has come into contact with this compound solutions.
Objective: To effectively remove residual this compound from non-disposable glassware for safe reuse or disposal.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol or acetone)
-
Deionized water
-
Three separate basins or beakers large enough to rinse the glassware
-
Hazardous liquid waste container
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Initial Rinse: Under a chemical fume hood, rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect all rinsate in a designated hazardous liquid waste container.
-
Secondary Rinse: Rinse the glassware three times with deionized water. The first water rinse should be collected as hazardous waste. Subsequent water rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Washing: Wash the glassware with a standard laboratory detergent.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.
Disposal Workflow and Decision Making
The proper disposal of this compound follows a logical workflow designed to ensure safety and compliance. The diagram below illustrates the key decision points in this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCT4-IN-1 | MCT4 inhibitor | TargetMol [targetmol.com]
- 3. This compound, 2445185-57-7, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling MSC-4381
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling MSC-4381. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to determine the necessary level of protection. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses | Appropriate for laboratory use |
| Skin Protection | Chemical-resistant gloves | BS EN 374:2003 (minimum) |
| Body Protection | Appropriate protective clothing | N/A |
| Respiratory Protection | Suitable respirator | As indicated by risk assessment |
Handling and Operational Protocols
When working with this compound, it is crucial to adhere to the following operational procedures to minimize exposure and ensure safety.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood with an independent air supply is required.[1]
-
Safety Stations: Ensure the laboratory is equipped with a safety shower and an eye wash station.[1]
General Handling:
-
Avoid all contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Keep the substance away from sources of ignition.[1]
-
Wash hands thoroughly after handling.[1]
Emergency Procedures
In the event of an exposure or spill, follow these first aid and containment measures immediately.
| Incident | First Aid / Emergency Response |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek medical attention.[1] |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
| Spillage | Evacuate the area. Do not take action without suitable protective clothing. Ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas. Prevent the product from entering drains. Cover the spill with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste material containing this compound should be collected in a suitable, labeled container.[1]
-
Disposal Method: Arrange for a specialized and licensed disposal company to collect the waste.[1] Disposal must be in accordance with all national and local regulations for hazardous or toxic wastes, which may include disposal at a regulated landfill site.[1]
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
